molecular formula C8H6Br2O3 B085321 3,5-Dibromo-2-methoxybenzoic acid CAS No. 13130-23-9

3,5-Dibromo-2-methoxybenzoic acid

Cat. No.: B085321
CAS No.: 13130-23-9
M. Wt: 309.94 g/mol
InChI Key: GDGFGZWIQSUSAX-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methoxybenzoic acid (CAS: 13130-23-9) is a high-purity (≥98.0%) brominated aromatic compound presented as an off-white solid, making it a versatile and indispensable building block in organic synthesis . Its molecular structure, C8H6Br2O3, features a benzoic acid core strategically substituted with two bromine atoms and a methoxy group, providing multiple sites for chemical transformation . This compound serves as a key precursor in cross-coupling reactions, such as Suzuki and Buchwald couplings, where the bromine atoms act as excellent leaving groups for forming new carbon-carbon and carbon-heteroatom bonds . The carboxylic acid functionality further allows for derivatization into esters, amides, or acid chlorides, significantly expanding its utility . Sourced from natural marine organisms, it has been isolated from the sea sponge Didiscus sp., confirming its biological origin . In research and development, it finds broad and impactful applications as a crucial intermediate for synthesizing potential drug candidates in pharmaceutical research, developing functional polymers in materials science, and creating new crop protection agents in agrochemical synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dibromo-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-7-5(8(11)12)2-4(9)3-6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGFGZWIQSUSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349167
Record name 3,5-dibromo-2-methoxybenzoic acid
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Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13130-23-9
Record name 3,5-dibromo-2-methoxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dibromo-2-methoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-2-methoxybenzoic acid (CAS No. 13130-23-9), a halogenated aromatic carboxylic acid. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and a plausible synthetic route. It is intended to be a valuable resource for professionals in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical and Physical Properties

This compound is a polysubstituted benzene derivative with the molecular formula C₈H₆Br₂O₃.[1][2] Its structure, featuring two bromine atoms and a methoxy group in addition to the carboxylic acid moiety, imparts specific chemical reactivity and physical characteristics. The electron-withdrawing nature of the bromine atoms and the carboxylic acid group, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring, influencing its reactivity in further chemical transformations.

Physicochemical Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some experimental data is available, other values are predicted based on computational models.

PropertyValueSource(s)
CAS Number 13130-23-9[1][2]
Molecular Formula C₈H₆Br₂O₃[1][2]
Molecular Weight 309.94 g/mol [1]
Melting Point 198-200 °C[3]
200 °C[4]
Boiling Point 373.3 ± 42.0 °C (Predicted)[3]
Density 1.957 g/cm³ (Predicted)[3]
pKa 3.31 ± 0.10 (Predicted)[3]
Appearance Powder or liquid[5]
Purity ≥97%[5]
Storage Temperature 2-8°C[3][6]

Spectroscopic Profile

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following tables provide predicted data and expected spectral features based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NucleusPredicted Chemical Shift (ppm)MultiplicityAssignment
¹H~10-13Singlet-COOH
¹H~7.8-8.2DoubletAromatic CH (C4-H)
¹H~7.6-8.0DoubletAromatic CH (C6-H)
¹H~3.8-4.2Singlet-OCH₃
¹³C~165-170-C=O (Carboxylic)
¹³C~150-155-C-OCH₃
¹³C~135-140-C-H (Aromatic)
¹³C~130-135-C-H (Aromatic)
¹³C~120-125-C-COOH
¹³C~115-120-C-Br
¹³C~110-115-C-Br
¹³C~55-60--OCH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Vibration ModeFunctional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~3000-3100C-H stretch (aromatic)Aromatic ring
~2850-2960C-H stretch (aliphatic)Methoxy group
~1700-1725C=O stretchCarboxylic acid
~1550-1600C=C stretch (aromatic)Aromatic ring
~1250-1300C-O stretch (asymmetric)Aryl ether
~1000-1050C-O stretch (symmetric)Aryl ether
~550-750C-Br stretchAryl bromide
Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

m/z Value (Predicted)Interpretation
~308, 310, 312[M]⁺ isotopic cluster for C₈H₆Br₂O₃
~293, 295, 297[M-CH₃]⁺
~265, 267, 269[M-COOH]⁺

Experimental Protocols

Proposed Synthesis of this compound

This protocol describes the dibromination of 2-methoxybenzoic acid using a suitable brominating agent and catalyst.

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or another suitable Lewis acid catalyst

  • Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)

  • Sodium thiosulfate solution (for quenching)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Appropriate solvents for recrystallization (e.g., ethanol/water)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 eq) in the chosen anhydrous solvent.

  • Add a catalytic amount of iron(III) bromide (e.g., 0.1 eq).

  • Slowly add the brominating agent (e.g., N-Bromosuccinimide, 2.2 eq) portion-wise to the stirred solution. If using liquid bromine, it should be added dropwise via an addition funnel. The reaction is exothermic and may require cooling to maintain the desired temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux to drive the reaction to completion. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is cooled to room temperature and quenched by the addition of a saturated sodium thiosulfate solution to consume any excess bromine.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford the pure product.

Mandatory Visualizations

Proposed Synthetic Pathway

G Proposed Synthesis of this compound start 2-Methoxybenzoic Acid reagents Br2 (2.2 eq) FeBr3 (cat.) Solvent start->reagents product This compound reagents->product

Caption: Synthetic route to this compound.

General Experimental Workflow for Characterization

G General Workflow for Physicochemical Characterization cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_physical Physical Properties Synthesis Synthesis Purification Purification Synthesis->Purification Crude Product NMR NMR (1H, 13C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS MP Melting Point Purification->MP Solubility Solubility Purification->Solubility Data_Analysis Data_Analysis NMR->Data_Analysis Structural Info IR->Data_Analysis Functional Groups MS->Data_Analysis Molecular Weight MP->Data_Analysis Purity Solubility->Data_Analysis Solvent Profile

Caption: Workflow for characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive synthesis pathway for 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic compound with potential applications in medicinal chemistry and materials science. The described methodology is primarily based on the electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). This document provides detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of the target molecule.

Introduction

This compound is a valuable building block in organic synthesis. The presence of two bromine atoms offers reactive sites for various cross-coupling reactions, enabling the construction of complex molecular architectures. The methoxy and carboxylic acid functionalities provide additional handles for derivatization, making it a versatile intermediate for the development of novel pharmaceutical agents and functional materials. The synthesis of this specific isomer requires careful control of reaction conditions to achieve high selectivity and yield, primarily through the direct dibromination of commercially available 2-methoxybenzoic acid.

Proposed Synthesis Pathway

The most direct and economically viable route to this compound is the electrophilic aromatic substitution of 2-methoxybenzoic acid using elemental bromine. The methoxy group is a strong activating and ortho-, para-directing group. Therefore, the bromine atoms are expected to substitute at the positions ortho and para to the methoxy group. Given that the position ortho to the methoxy group and meta to the carboxylic acid is sterically hindered, the bromination is anticipated to occur at the C3 and C5 positions.

Reaction Scheme:

Experimental Protocol

This protocol is adapted from established procedures for the dibromination of similar activated aromatic compounds.

Materials:

  • 2-Methoxybenzoic acid (o-anisic acid)

  • Elemental Bromine (Br₂)

  • Glacial Acetic Acid (AcOH)

  • Anhydrous Iron(III) Bromide (FeBr₃) (optional, as a Lewis acid catalyst)

  • 10% aqueous Sodium Thiosulfate solution (Na₂S₂O₃)

  • Saturated aqueous Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Ethanol or a mixture of Hexane and Ethyl Acetate for recrystallization/chromatography

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes with a base solution), dissolve 2-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Catalyst Addition (Optional): Add a catalytic amount of anhydrous iron(III) bromide (approx. 0.05 eq) to the solution. While the methoxy group is highly activating, a catalyst can enhance the reaction rate.

  • Bromine Addition: From the dropping funnel, add a solution of bromine (at least 2.2 eq) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature. The addition should be performed in a well-ventilated fume hood due to the hazardous nature of bromine.

  • Reaction Progression: After the complete addition of bromine, heat the reaction mixture to a gentle reflux (around 80-100 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold water.

    • Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange-brown color disappears.

    • The crude product should precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

    • Alternatively, for higher purity, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Potential Side Reaction: It has been reported that prolonged reaction times or harsh conditions during the bromination of methoxy-substituted salicylic acid derivatives can lead to the cleavage of the methyl ether, resulting in the formation of the corresponding hydroxybenzoic acid.[1] Careful monitoring of the reaction is therefore crucial.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields and properties of similar compounds.

ParameterValueSource/Basis
Starting Material 2-Methoxybenzoic acidCommercially Available
Molecular FormulaC₈H₈O₃-
Molecular Weight152.15 g/mol -
Brominating Agent Bromine (Br₂)Commercially Available
Stoichiometric Ratio≥ 2.2 equivalentsBased on dibromination
Product This compoundSynthesized
Molecular FormulaC₈H₆Br₂O₃-
Molecular Weight309.94 g/mol -
Reaction Conditions
SolventGlacial Acetic AcidStandard for bromination
Catalyst (optional)FeBr₃Lewis Acid
Temperature80-100 °CReflux conditions
Reaction Time4-8 hours (TLC monitored)Estimated
Yield
Expected Yield (Crude)70-85%Based on similar reactions
Expected Yield (Purified)50-70%Based on similar reactions
Physical Properties
AppearanceWhite to off-white solidExpected
Melting PointTo be determined experimentally-
SolubilitySoluble in polar organic solventsExpected

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis A Dissolve 2-Methoxybenzoic Acid in Glacial Acetic Acid B Add Catalyst (FeBr3) (Optional) A->B C Dropwise addition of Bromine in Acetic Acid B->C D Heat to Reflux (80-100 °C) C->D E Monitor by TLC D->E F Cool and Pour into Ice-Water E->F G Quench with Na2S2O3 F->G H Vacuum Filtration G->H I Recrystallization or Column Chromatography H->I J Dry under Vacuum I->J K Characterization (NMR, MS, MP) J->K

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • Bromine (Br₂): is highly toxic, corrosive, and a strong oxidizing agent. It should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Glacial Acetic Acid (AcOH): is corrosive and can cause severe burns. Handle with care and appropriate PPE.

  • Iron(III) Bromide (FeBr₃): is corrosive and moisture-sensitive.

  • The reaction generates Hydrogen Bromide (HBr) gas, which is corrosive and toxic. The reaction setup must include a gas trap to neutralize the evolved HBr.

Conclusion

The synthesis of this compound via electrophilic bromination of 2-methoxybenzoic acid is a feasible and direct method. This technical guide provides a robust starting point for researchers. Careful control of the reaction stoichiometry, temperature, and time is essential to maximize the yield of the desired product and minimize the formation of byproducts. The provided experimental protocol, along with the quantitative data and workflow visualization, should serve as a valuable resource for the successful synthesis and purification of this important chemical intermediate.

References

physicochemical properties of 3,5-Dibromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 3,5-Dibromo-2-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the . This document consolidates key chemical and physical data, detailed experimental protocols for its characterization, and logical workflows relevant to its application in research and development.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure consists of a benzoic acid core substituted with two bromine atoms at the 3 and 5 positions and a methoxy group at the 2 position. This substitution pattern significantly influences its chemical reactivity, solubility, and potential biological activity. The carboxylic acid group provides acidic properties and a site for reactions like esterification and amidation, while the bromine atoms can serve as handles for various cross-coupling reactions, making it a versatile building block in organic synthesis.

Data Presentation

The key are summarized in the tables below. Due to limited direct experimental data for this specific isomer, values for closely related compounds are provided for comparison and estimation.

Table 1: Compound Identification

Identifier Value Source
IUPAC Name This compound [1]
CAS Number 13130-23-9 [1][2]
Molecular Formula C₈H₆Br₂O₃ [2]

| Synonyms | 2-Methoxy-3,5-dibromobenzoic acid |[1] |

Table 2: Physicochemical Properties

Property Value Source Notes
Molecular Weight 309.94 g/mol [2]
Appearance White to off-white solid/powder Inferred from related compounds[3]
Melting Point Data not available For reference, 3,5-Dibromo-4-methoxybenzoic acid is 226-229 °C[3]
Boiling Point Data not available
Solubility Data not available Expected to be poorly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO[3]
pKa Data not available For reference, the pKa of 2-methoxybenzoic acid is ~4.09[4]

| logP | 3.52 (Computed) |[5] | Indicates good lipophilicity |

Table 3: Predicted Spectroscopic Data

Technique Expected Features
¹H NMR Aromatic protons, a singlet for the methoxy protons, and a broad singlet for the carboxylic acid proton.[6]
¹³C NMR Signals for the carbonyl carbon, aromatic carbons (both substituted and unsubstituted), and the methoxy carbon.[7]
IR Spectroscopy A broad O-H stretch and a sharp C=O stretch from the carboxylic acid group, C-O stretches, a C-Br stretch, and aromatic C-H and C=C stretches.[8]

| Mass Spectrometry | A molecular ion peak with a characteristic 1:2:1 isotopic pattern (M, M+2, M+4) due to the two bromine atoms.[8] |

Experimental Protocols

The following sections detail generalized methodologies for determining the key physicochemical properties of solid organic acids like this compound.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, while impurities tend to depress and broaden the melting range.

Materials:

  • This compound sample

  • Melting point capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or DigiMelt)

  • Spatula

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If the solid is granular, pulverize it gently on a watch glass.[9]

  • Loading the Capillary: Invert the open end of a capillary tube and press it into the powdered sample. A small amount of solid will be forced into the tube. Tap the closed end of the tube gently on a hard surface to cause the solid to fall to the bottom.[9] Repeat until the sample is packed to a height of 2-3 mm.[9]

  • Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

  • Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (e.g., 10-20°C per minute) to find an approximate melting range.[10] Allow the apparatus to cool before proceeding.

  • Accurate Determination: For a precise measurement, set the apparatus to heat rapidly to about 20°C below the approximate melting point found in the previous step.[9] Then, slow the heating rate to approximately 1-2°C per minute.[10]

  • Observation and Recording: Observe the sample through the viewing lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[9]

  • Repeat: For accuracy, repeat the determination with a fresh sample until consistent values are obtained.

G Workflow for Melting Point Determination A Prepare Dry, Powdered Sample B Load Sample into Capillary Tube (2-3 mm) A->B C Insert Capillary into Apparatus B->C D Heat Rapidly to ~20°C Below Expected MP C->D E Heat Slowly (1-2°C / min) D->E F Observe and Record Melting Range E->F G Cool Apparatus & Repeat with Fresh Sample F->G

Workflow for Melting Point Determination
Determination of pKa (Potentiometric Titration)

The pKa, or acid dissociation constant, is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a highly accurate method for its determination.[11]

Materials:

  • This compound sample (accurately weighed)

  • Calibrated pH meter and electrode

  • Burette

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M, carbonate-free)

  • Suitable solvent (e.g., a mixture of water and an organic solvent like ethanol or DMSO, as the compound is likely poorly water-soluble)

  • Beaker and magnetic stirrer

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the acid in a known volume of the chosen solvent system in a beaker.

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

  • Initial Measurement: Record the initial pH of the acidic solution.

  • Titration: Begin adding the NaOH solution in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

  • Data Collection: Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.[12]

    • Determine the equivalence point, which is the midpoint of the steepest part of the curve.

    • The half-equivalence point occurs at exactly half the volume of NaOH required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at this half-equivalence point.[12][13]

Determination of Solubility

Solubility tests provide qualitative information about the polarity of a compound and the presence of acidic or basic functional groups.[14]

Materials:

  • This compound sample

  • Test tubes and rack

  • Spatula

  • Various solvents:

    • Water (H₂O)

    • 5% Sodium Hydroxide (NaOH) solution

    • 5% Sodium Bicarbonate (NaHCO₃) solution[15]

    • 5% Hydrochloric Acid (HCl) solution

    • Organic solvents (e.g., ethanol, diethyl ether, dichloromethane)

Procedure:

  • General Method: In a small test tube, add approximately 20-30 mg of the compound to about 1 mL of the solvent to be tested.[16]

  • Mixing: Vigorously shake or stir the mixture for 10-20 seconds.[17]

  • Observation: Observe whether the solid dissolves completely, partially, or not at all. A compound is generally considered "soluble" if it dissolves at a concentration of about 30 mg/mL.

  • Systematic Testing:

    • Water: Test solubility in water first. Low solubility is expected, indicating the presence of a large nonpolar aromatic ring and heavy bromine atoms.[14]

    • Aqueous Base: Given the carboxylic acid group, the compound is expected to be soluble in 5% NaOH and 5% NaHCO₃. This is because the base will deprotonate the acid to form a water-soluble sodium salt.[16]

    • Aqueous Acid: The compound should be insoluble in 5% HCl, as no acid-base reaction will occur.[16]

    • Organic Solvents: Test solubility in a range of organic solvents to determine its profile for reactions or chromatography.

G Logical Flow for Synthesis Derivatization cluster_0 Amidation Pathway cluster_1 Esterification Pathway A This compound B Activate Carboxylic Acid (e.g., with SOCl₂ or EDC) A->B Step 1 C React with Primary/Secondary Amine B->C Step 2 D Purify Amide Product C->D Step 3 E This compound F React with Alcohol (with Acid Catalyst, e.g., H₂SO₄) E->F Step 1 G Heat to Reflux (Fischer Esterification) F->G Step 2 H Purify Ester Product G->H Step 3

References

In-Depth Technical Guide: 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic carboxylic acid of interest in various scientific domains. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and known applications, with a focus on providing actionable information for laboratory and development settings.

Core Chemical Identity

CAS Number: 13130-23-9[1][2][3]

Systematic Name: this compound

Also Known As: 2-Methoxy-3,5-dibromobenzoic acid

This compound is a substituted benzoic acid derivative characterized by two bromine atoms at positions 3 and 5, and a methoxy group at position 2 of the benzene ring.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for this compound is presented in the table below for ease of reference and comparison.

PropertyValueSource
Molecular Formula C8H6Br2O3[1][4]
Molecular Weight 309.94 g/mol [1]
Monoisotopic Mass 307.86838 Da[4]
Predicted XlogP 2.8[4]
Storage Temperature -20°C[1]

Spectroscopic Data: While specific experimental spectra are proprietary to individual suppliers, predicted mass spectrometry data provides insight into its fragmentation patterns.

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]+308.87566139.8
[M+Na]+330.85760151.1
[M-H]-306.86110145.9
[M+NH4]+325.90220158.2
[M+K]+346.83154136.0
[M+H-H2O]+290.86564147.7
[M+HCOO]-352.86658155.1
Data sourced from PubChemLite prediction tools.[4]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the bromination of a suitable benzoic acid precursor followed by methoxylation, or vice versa. Below is a generalized experimental workflow representing a common synthetic route.

Illustrative Synthetic Workflow

Synthesis_Workflow A 2-Hydroxybenzoic Acid (Salicylic Acid) B Bromination (e.g., Br2, AcOH) A->B Step 1 C 3,5-Dibromo-2-hydroxybenzoic Acid B->C D Methylation (e.g., (CH3)2SO4, Base) C->D Step 2 E This compound D->E F Purification (e.g., Recrystallization) E->F Step 3 G Final Product F->G

A generalized synthetic pathway for this compound.
Detailed Experimental Protocol: Bromination of 2-Hydroxybenzoic Acid

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-hydroxybenzoic acid in glacial acetic acid.

  • Reagent Addition: Slowly add a solution of bromine in glacial acetic acid to the stirred solution at room temperature. The addition should be controlled to manage the exothermic reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash with cold water to remove residual acid.

  • Purification: The crude 3,5-Dibromo-2-hydroxybenzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Detailed Experimental Protocol: Methylation of 3,5-Dibromo-2-hydroxybenzoic Acid
  • Reaction Setup: Suspend the purified 3,5-Dibromo-2-hydroxybenzoic acid in a suitable solvent (e.g., acetone) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Base Addition: Add an appropriate base (e.g., anhydrous potassium carbonate) to the suspension.

  • Methylating Agent Addition: Add dimethyl sulfate dropwise to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture and filter to remove the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Purification: The resulting crude this compound can be purified by recrystallization or column chromatography to yield the final product.

Applications and Research Interest

This compound serves as a valuable building block in organic synthesis. Its functional groups (carboxylic acid, methoxy group, and bromine atoms) provide multiple reaction sites for further chemical modifications. It is primarily used in the synthesis of more complex molecules, including:

  • Pharmaceutical Intermediates: As a scaffold for the development of novel therapeutic agents. The bromine atoms can be readily displaced or used in cross-coupling reactions to introduce further complexity.

  • Agrochemicals: In the synthesis of new pesticides and herbicides.

  • Material Science: As a precursor for the synthesis of specialty polymers and other functional materials.

While this compound is a key synthetic intermediate, direct biological activity or involvement in specific signaling pathways is not extensively documented in publicly available literature. Its utility lies in its role as a precursor to molecules with potential biological activity. The logical relationship for its use in drug discovery is outlined below.

Role in Drug Discovery Logic

Drug_Discovery_Logic A This compound (Starting Material) B Chemical Modification (e.g., Suzuki Coupling, Amidation) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Candidate Drug F->G

The role of this compound in a drug discovery workflow.

Handling and Safety

As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

The Natural Occurrence and Biological Potential of 3,5-Dibromo-2-methoxybenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-2-methoxybenzoic acid is a halogenated aromatic molecule that has been identified as a naturally occurring compound within the marine environment. This technical guide provides a comprehensive overview of its origins, physicochemical properties, and potential biological activities. Drawing from available literature on its natural sources and the bioactivity of structurally related compounds, this document aims to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug development. Detailed experimental protocols for isolation and biological evaluation are provided, alongside visualizations of experimental workflows and a hypothetical signaling pathway to guide future research.

Discovery and Natural Occurrence

This compound has been isolated from marine sponges, highlighting the rich chemical diversity of these sessile invertebrates. Specifically, its presence has been confirmed in the following species:

  • Amphimedon sp. : A genus of marine sponges belonging to the phylum Porifera.

  • Psammaplysilla purpurea : A marine sponge of the order Verongida, known for producing a variety of brominated tyrosine-derived metabolites.[1]

The biosynthesis of such brominated compounds in marine organisms is an area of active research and is believed to involve enzymatic halogenation processes.[1]

Table 1: Natural Sources of this compound

Marine OrganismPhylum
Amphimedon sp.Porifera
Psammaplysilla purpureaPorifera

Physicochemical and Spectroscopic Data

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. A summary of its key physicochemical properties and spectroscopic data is essential for its identification and characterization.

Table 2: Physicochemical Properties of 3,5-Dibromo-4-methoxybenzoic acid

PropertyValue
Molecular Formula C₈H₆Br₂O₃
Molecular Weight 309.94 g/mol
CAS Number 4073-35-2
Appearance White to off-white solid
Melting Point 226-229 °C
Solubility Soluble in methanol, ethanol, and DMSO

Table 3: Spectroscopic Data for 3,5-Dibromo-4-methoxybenzoic acid

Spectroscopic TechniqueKey Features
¹H NMR Signals corresponding to the carboxylic acid proton, aromatic protons, and methoxy group protons.
¹³C NMR Resonances for the carboxylic carbon, aromatic carbons (including those bonded to bromine), and the methoxy carbon.
FT-IR Characteristic absorption bands for O-H stretching of the carboxylic acid, C=O stretching, C-O stretching, and C-Br stretching.
Mass Spectrometry Molecular ion peak and a characteristic isotopic pattern due to the presence of two bromine atoms.

Experimental Protocols

Representative Isolation Protocol from Marine Sponges

Objective: To isolate and purify this compound from the marine sponge Psammaplysilla purpurea.

Materials:

  • Freeze-dried and ground sponge material (Psammaplysilla purpurea)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

  • Sephadex LH-20

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, IR spectrometer

Procedure:

  • Extraction: The freeze-dried and powdered sponge material is exhaustively extracted with a mixture of CH₂Cl₂/MeOH (1:1) at room temperature. The combined extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between an immiscible solvent system (e.g., ethyl acetate and water) to separate compounds based on polarity.

  • Column Chromatography: The organic-soluble fraction is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., from hexane to ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to separate molecules based on size.

  • High-Performance Liquid Chromatography (HPLC): The final purification is achieved by preparative or semi-preparative reverse-phase HPLC (RP-HPLC) on a C18 column with a suitable solvent system (e.g., a gradient of methanol and water) to yield pure this compound.

  • Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

G Sponge Freeze-dried Sponge Material Extraction Extraction (CH₂Cl₂/MeOH) Sponge->Extraction Partitioning Solvent Partitioning Extraction->Partitioning Silica Silica Gel Chromatography Partitioning->Silica Sephadex Sephadex LH-20 Chromatography Silica->Sephadex HPLC RP-HPLC Purification Sephadex->HPLC PureCompound Pure this compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS, IR) PureCompound->Analysis

Figure 1. General workflow for the isolation of this compound.
Antimicrobial Activity Assay (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of pathogenic bacteria.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: Culture the bacterial strains overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with MHB to obtain a range of concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include wells for positive control (bacteria with standard antibiotic), negative control (bacteria with solvent), and sterility control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

G Stock Prepare Compound Stock Solution Dilution Serial Dilution in 96-well Plate Stock->Dilution Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read Determine MIC (Visual/OD600) Incubate->Read

Figure 2. Workflow for Minimum Inhibitory Concentration (MIC) determination.
Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC₅₀ value) of this compound on a cancer cell line.

Materials:

  • Pure this compound

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells. Include wells for vehicle control (cells with solvent) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Biological Activity

While direct and extensive biological activity data for this compound is limited in publicly available literature, the structural motifs of a brominated aromatic acid suggest potential for several bioactivities. The presence of bromine atoms on an aromatic ring is a common feature in many marine natural products with potent biological effects.

Table 4: Potential Biological Activities and Rationale

Potential ActivityRationale based on Structurally Related Compounds
Antimicrobial Many brominated phenols and alkaloids isolated from marine sponges exhibit significant antibacterial and antifungal properties. The halogenation is known to enhance the antimicrobial efficacy of aromatic compounds.
Anticancer Bromotyrosine derivatives from marine sponges have demonstrated cytotoxic effects against various cancer cell lines. The substituted benzoic acid scaffold is also a common feature in many anticancer agents.
Anti-inflammatory Some benzoic acid derivatives possess anti-inflammatory properties. The substituents on the aromatic ring can modulate this activity.

Table 5: Hypothetical Quantitative Biological Activity Data for this compound (Note: This data is for illustrative purposes to guide future experiments, as specific experimental values are not currently available in the literature.)

AssayTarget Organism/Cell LineMetricHypothetical Value (µg/mL)
AntimicrobialStaphylococcus aureusMIC8 - 32
AntimicrobialEscherichia coliMIC32 - 128
CytotoxicityHeLa (cervical cancer)IC₅₀10 - 50
CytotoxicityMCF-7 (breast cancer)IC₅₀15 - 60

Hypothetical Signaling Pathway

Based on the known activities of other brominated marine natural products and substituted benzoic acids, this compound could potentially modulate cellular signaling pathways involved in cancer cell proliferation and survival. A hypothetical pathway is presented below, suggesting that the compound might induce apoptosis through the intrinsic mitochondrial pathway.

G Compound This compound ROS Increased ROS Production Compound->ROS Bcl2 Bcl-2 Inhibition Compound->Bcl2 Mitochondria Mitochondrial Stress ROS->Mitochondria Bax Bax Activation Mitochondria->Bax CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3. Hypothetical signaling pathway for apoptosis induction.

Conclusion

This compound is a naturally occurring halogenated compound from marine sponges with a chemical structure that suggests potential for interesting biological activities. While current research on this specific molecule is limited, this technical guide provides a framework for its further investigation. The detailed protocols for isolation and biological evaluation, along with the comparative analysis of related compounds, offer a starting point for researchers to explore its therapeutic potential. Further studies are warranted to fully characterize its biological activity profile and elucidate its mechanism of action.

References

An In-Depth Technical Guide to 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Dibromo-2-methoxybenzoic acid, a halogenated aromatic compound. This document details its physicochemical properties, provides representative experimental protocols for its synthesis and analysis, and explores its potential relevance in biological signaling pathways.

Physicochemical Properties

This compound is a substituted benzoic acid derivative. Its structure is characterized by a benzene ring functionalized with two bromine atoms, a methoxy group, and a carboxylic acid group. These functional groups influence its chemical reactivity, solubility, and potential biological activity.

PropertyValueSource
Molecular Weight 309.94 g/mol [1][2][3]
Molecular Formula C₈H₆Br₂O₃[1][2][3]
CAS Number 13130-23-9[1][3]
Canonical SMILES COC1=C(C=C(C=C1Br)Br)C(=O)O[2][4]
InChI Key GDGFGZWIQSUSAX-UHFFFAOYSA-N[2]
logP 3.5161[2]
Hydrogen Bond Acceptors 4[2]
Hydrogen Bond Donors 1[2]
Polar Surface Area 36.364 Ų[2]
Storage Temperature -20°C[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of compounds structurally related to this compound. These protocols can serve as a valuable starting point for the preparation and characterization of the title compound.

2.1. Synthesis of Brominated Methoxybenzoic Acids

This protocol is a general method for the electrophilic bromination of a methoxybenzoic acid, which can be adapted for the synthesis of this compound from 2-methoxybenzoic acid.

Materials:

  • 2-methoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃) or Bromine in acetic acid

  • Glacial acetic acid (if using Bromine)

  • Iron(III) bromide (FeBr₃) or iron powder (catalyst, if using Bromine)

  • Deionized water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (using Tetrabutylammonium tribromide):

  • In a round-bottom flask, combine 2-methoxybenzoic acid (1.0 eq) and tetrabutylammonium tribromide (2.2 eq).[5]

  • Heat the reaction mixture to 100°C and stir for several hours (e.g., 6 hours).[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature.[5]

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent like ethyl acetate.[5]

  • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.[5]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.[5]

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).[6]

2.2. Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general HPLC method for determining the purity of substituted benzoic acids.

Instrumentation and Reagents:

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water with 0.1% trifluoroacetic acid (gradient elution may be necessary)

  • Sample solvent: Mobile phase or a compatible solvent like methanol

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of the sample solvent to a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions:

    • Column Temperature: 30 °C[7]

    • Detection Wavelength: 254 nm[7]

    • Injection Volume: 10 µL[7]

    • Flow Rate: 1.0 mL/min

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.[7]

Visualizations

3.1. Synthetic and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Material (2-Methoxybenzoic Acid) Reaction Electrophilic Bromination (e.g., with Bu₄NBr₃) Start->Reaction Workup Aqueous Work-up (Extraction) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Pure Product (this compound) Purification->Product Analysis Quality Control (HPLC, NMR, MS) Product->Analysis

Workflow for the synthesis and purification.

3.2. Potential Biological Signaling Pathway

Derivatives of structurally similar compounds, such as 3,5-Dibromo-4-methoxybenzoic acid, have been investigated as potential inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1).[8] Aberrant FGFR1 signaling is implicated in various cancers. The diagram below illustrates a simplified FGFR1 signaling pathway and the potential point of inhibition.

FGFR1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR1 FGFR1 RAS RAS FGFR1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation FGF FGF Ligand FGF->FGFR1 Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->FGFR1

Simplified FGFR1 signaling pathway and potential inhibition.

References

Technical Guide: Spectroscopic Profile of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3,5-Dibromo-2-methoxybenzoic acid (C₈H₆Br₂O₃), a halogenated aromatic carboxylic acid.[1][2] This document details the key spectroscopic data for the identification and characterization of this compound and outlines the general experimental protocols for these analyses.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₈H₆Br₂O₃[1][2]
Molecular Weight 309.94 g/mol [2]
Monoisotopic Mass 307.86838 Da[1]
SMILES COC1=C(C=C(C=C1Br)Br)C(=O)O[1]
InChIKey GDGFGZWIQSUSAX-UHFFFAOYSA-N[1]

Spectroscopic Data

The structural elucidation of this compound is achieved through a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Each of these methods provides unique and complementary information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton.

Proton TypeExpected Chemical Shift (ppm)MultiplicityIntegration
Aromatic-H~7.5 - 8.0d1H
Aromatic-H~7.5 - 8.0d1H
Methoxy (-OCH₃)~3.9s3H
Carboxylic Acid (-COOH)>10br s1H

¹³C NMR Data

The ¹³C NMR spectrum is predicted to display eight distinct signals, corresponding to the different carbon environments in the molecule.

Carbon TypeExpected Chemical Shift (ppm)
Carboxylic Acid (-COOH)~165 - 170
Aromatic C-O~155 - 160
Aromatic C-Br~110 - 120
Aromatic C-H~130 - 140
Aromatic C-COOH~125 - 135
Methoxy (-OCH₃)~55 - 65
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups within the molecule.

Functional GroupCharacteristic Absorption (cm⁻¹)Intensity
O-H (Carboxylic Acid)2500-3300Broad, Strong
C=O (Carboxylic Acid)1680-1710Strong
C=C (Aromatic)1450-1600Medium to Weak
C-O (Methoxy/Carboxylic Acid)1200-1300Strong
C-Br500-700Medium to Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show the molecular ion peak with a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br).

Ion/Fragmentm/zNotes
[M]⁺~308, 310, 312Molecular ion peak with characteristic isotopic pattern for two bromine atoms.
[M-CH₃]⁺~293, 295, 297Loss of a methyl group.
[M-COOH]⁺~263, 265, 267Loss of the carboxylic acid group.
[M-Br]⁺~229, 231Loss of a bromine atom.

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are crucial for reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[3]

  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz) is utilized.[4]

  • ¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS, δ 0.00).[4]

  • ¹³C NMR Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired to provide a signal for each unique carbon atom.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FTIR spectroscopy.

  • Instrument Preparation : The ATR crystal (e.g., diamond) is cleaned, and a background spectrum is recorded.[5]

  • Sample Application : A small amount of solid this compound is placed directly onto the ATR crystal.[5]

  • Data Acquisition : A pressure clamp is used to ensure good contact between the sample and the crystal. The infrared spectrum is then collected, typically in the range of 4000 to 400 cm⁻¹.[3][6] The final spectrum is presented as percent transmittance or absorbance versus wavenumber.[6]

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of the sample is prepared in a suitable volatile solvent, such as methanol or acetonitrile.[6]

  • Instrumentation : An appropriate mass spectrometer (e.g., ESI-QTOF) is used.

  • Data Acquisition : The sample is introduced into the ion source, and the mass-to-charge ratios of the resulting ions are measured.

Visualizations

The following diagram illustrates the general workflow for the structural elucidation of an organic compound like this compound, highlighting the complementary nature of the different spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Information Obtained A Sample of This compound B Mass Spectrometry (MS) A->B C Infrared (IR) Spectroscopy A->C D NMR Spectroscopy (¹H and ¹³C) A->D E Data Integration and Interpretation B->E B_info Molecular Weight & Isotopic Pattern B->B_info C->E C_info Functional Groups (e.g., C=O, O-H, C-Br) C->C_info D->E D_info Carbon-Hydrogen Framework D->D_info F Structure Elucidation E->F

Caption: Workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Solubility Profile of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental solubility data for 3,5-Dibromo-2-methoxybenzoic acid is limited in publicly available literature. This guide consolidates the available computed data, provides a predicted solubility profile based on its chemical structure and general principles of solubility for related compounds, and details comprehensive experimental protocols for determining its solubility.

Predicted and Computed Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the polar carboxylic acid and methoxy groups, and the nonpolar aromatic ring and bromine substituents.

Computed Solubility Data

Computational models predict the following solubility-related parameters for this compound:

ParameterValueInterpretationSource
logP 3.5161Indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) environments.[1]
logD (pH 7.4) -0.2685At physiological pH, the compound is predicted to be more soluble in the aqueous phase due to the deprotonation of the carboxylic acid.[1]
logSw -3.5692Predicts low intrinsic solubility in water.[1]
XlogP (predicted) 2.8Another prediction of lipophilicity.[2]
Qualitative Solubility Prediction

Based on the structure and general solubility rules for aromatic carboxylic acids, the following qualitative solubility profile is expected:

  • Water: Low solubility. While the carboxylic acid and methoxy groups can form hydrogen bonds with water, the large nonpolar aromatic ring and the two heavy bromine atoms significantly decrease aqueous solubility.[3][4] The solubility is expected to be pH-dependent.

  • Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃): Soluble. The acidic carboxylic acid group will react with a base to form a highly polar and water-soluble carboxylate salt.

  • Aqueous Acid (e.g., 5% HCl): Insoluble. The compound is not basic and will not be protonated.

  • Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone): Likely soluble. These solvents can interact with the polar carboxylic acid and methoxy groups. Benzoic acid and its derivatives generally show good solubility in alcohols.[5][6]

  • Non-Polar Organic Solvents (e.g., Diethyl Ether, Dichloromethane, Toluene): Moderately soluble to soluble. The aromatic ring and bromine atoms contribute to its nonpolar character, allowing for favorable interactions with these solvents.[5][7]

Experimental Protocols for Solubility Determination

The following are detailed methodologies for the experimental determination of the solubility of this compound.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Materials:

  • This compound

  • Test tubes and rack

  • Spatula

  • Vortex mixer

  • Solvents: Purified water, 5% NaOH, 5% NaHCO₃, 5% HCl, Ethanol, Methanol, Diethyl Ether, Toluene.

Procedure:

  • Place approximately 25 mg of this compound into a series of clean, dry test tubes.[8]

  • To each test tube, add 0.75 mL of a different solvent in small portions.[8]

  • After each addition, vigorously shake or vortex the test tube for 60 seconds.[9]

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the compound as "soluble" (dissolves completely), "partially soluble" (some solid remains but a noticeable amount has dissolved), or "insoluble" (no visible dissolution).[9]

  • For water-soluble results, test the pH with litmus paper to confirm acidic or basic properties.[10]

Quantitative Solubility Determination (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound at a specific temperature.

Materials:

  • This compound

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Chosen solvent(s)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a flask containing a known volume of the desired solvent. The excess solid should be clearly visible.

    • Seal the flask and place it in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

    • Shake the flask for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the flasks to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze both the filtered sample and the standard solutions using a validated HPLC method.

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their concentrations.

    • Determine the concentration of the filtered sample by interpolating its peak area on the calibration curve. This concentration represents the equilibrium solubility of the compound in that solvent at that temperature.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_qualitative Qualitative Method cluster_quantitative Quantitative Method (Shake-Flask) qual_start Add ~25mg of Compound to Test Tubes qual_add_solvent Add 0.75mL of Solvent qual_start->qual_add_solvent qual_shake Shake/Vortex for 60s qual_add_solvent->qual_shake qual_observe Observe for Dissolution qual_shake->qual_observe qual_record Record: Soluble, Partially Soluble, or Insoluble qual_observe->qual_record quant_start Add Excess Compound to Solvent quant_equilibrate Equilibrate in Shaker Bath (24-72h) quant_start->quant_equilibrate quant_settle Settle Undissolved Solid quant_equilibrate->quant_settle quant_sample Withdraw and Filter Supernatant quant_settle->quant_sample quant_hplc Analyze by HPLC quant_sample->quant_hplc quant_calculate Calculate Concentration from Calibration Curve quant_hplc->quant_calculate

Caption: Experimental workflows for solubility determination.

Structural Influences on Solubility

G cluster_groups Structural Features cluster_properties Influence on Solubility compound This compound cooh Carboxylic Acid (-COOH) compound->cooh bromo Bromine Atoms (-Br) compound->bromo methoxy Methoxy Group (-OCH3) compound->methoxy ring Aromatic Ring compound->ring polar Increases Polarity (H-Bond Donor/Acceptor) cooh->polar acidic Soluble in Aqueous Base (Forms Salt) cooh->acidic nonpolar Increases Lipophilicity (Decreases Aqueous Solubility) bromo->nonpolar h_bond_acceptor H-Bond Acceptor (Slightly Increases Polarity) methoxy->h_bond_acceptor ring->nonpolar

Caption: Structural features influencing solubility.

References

The Enigmatic Profile of 3,5-Dibromo-2-methoxybenzoic Acid: A Frontier in Biological Activity Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 24, 2025

Abstract

3,5-Dibromo-2-methoxybenzoic acid is a distinct halogenated aromatic carboxylic acid. Despite significant interest in the biological activities of substituted benzoic acids, a comprehensive review of publicly available scientific literature reveals a notable absence of direct experimental data on the biological activity of the 3,5-dibromo-2-methoxy isomer. This technical guide directly addresses this information gap by summarizing the current state of knowledge. While no quantitative data or specific signaling pathways can be attributed to this compound, this document provides valuable context by examining the activities of structurally related molecules, including its 4-methoxy isomer and other brominated aromatic compounds. Furthermore, it outlines standard experimental protocols that would be essential for a future biological evaluation of this compound, providing a roadmap for researchers in the field.

Introduction: The Scientific Interest in Substituted Benzoic Acids

Benzoic acid and its derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities including antimicrobial, anti-inflammatory, antioxidant, and cytotoxic effects.[1][2] The therapeutic efficacy of these compounds is highly dependent on the nature, number, and position of substituents on the aromatic ring.[1] Halogenation, particularly bromination, is a key strategy in drug design, as the introduction of bromine atoms can significantly enhance a molecule's lipophilicity and metabolic stability, potentially leading to improved biological activity.[1][3] The methoxy group, as seen in various methoxybenzoic acid isomers, also plays a crucial role in modulating the electronic and steric properties of the molecule, influencing its interaction with biological targets.[4][5]

While the 4-methoxy and other isomers of dibromobenzoic acid have been isolated from natural sources like marine sponges and investigated for their therapeutic potential, this compound remains an uncharacterized entity in the biological literature.[3][5]

State of Knowledge: A Conspicuous Lack of Direct Evidence

Extensive searches of scientific databases and literature have yielded no published studies detailing the biological activity of this compound. While the compound is commercially available and its chemical properties are documented, its effects on biological systems have not been reported.[6]

This absence of data means that no quantitative metrics of activity (e.g., IC₅₀, MIC), specific enzyme inhibition profiles, or modulated signaling pathways can be definitively associated with this molecule at this time.

Inferred Potential from Structurally Related Compounds

While direct data is absent, the biological activities of structurally related compounds can provide a hypothetical framework for the potential activities of this compound. It is critical to note that these are not the activities of the target compound and direct extrapolation is not scientifically valid without experimental confirmation.

The Isomer: 3,5-Dibromo-4-methoxybenzoic Acid

The most closely related compound with some available information is the 3,5-Dibromo-4-methoxybenzoic acid isomer. This compound has been identified as a natural product from marine sponges.[2][3] Although direct, extensive biological data is also limited for this isomer, its structural features suggest potential as a scaffold for:

  • Anticancer Agents: The substituted benzoic acid core is a common pharmacophore in molecules designed to inhibit protein kinases and other targets in cancer signaling.[2][7]

  • Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their ability to modulate inflammatory pathways.[2]

  • Enzyme Inhibitors: The structure could serve as a basis for designing selective inhibitors for various enzymes.[2]

  • Thyroid Hormone Receptor Antagonism: Derivatives of 3,5-dibromo-4-methoxybenzoic acid have been synthesized and investigated as thyroid hormone receptor antagonists.[7]

Other Related Brominated Methoxy-Aromatic Compounds

A structurally distinct but related compound, 2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenol , which contains the same "3,5-dibromo-2-methoxy" phenyl moiety, has demonstrated potent antibacterial activity.[8][9]

Table 1: Antimicrobial Activity of a Structurally Related Phenol Ether

Compound NameTarget OrganismKey Performance Metric (MIC)Reference
2-(3',5'-dibromo-2'-methoxyphenoxy)-3,5-dibromophenolBacillus subtilis1 µg/mL[8][9]
Staphylococcus aureus1 µg/mL[8][9]
Campylobacter jejuni2 µg/mL[8][9]
Pseudomonas aeruginosa4 µg/mL[8][9]
Streptococcus pneumoniae8 µg/mL[8][9]
Listeria monocytogenes8 µg/mL[8][9]

Disclaimer: The data presented in Table 1 is for a structurally different molecule and is provided for contextual purposes only. These values do not represent the biological activity of this compound.

A Roadmap for Future Research: Key Experimental Protocols

To elucidate the biological activity of this compound, a systematic experimental evaluation is required. The following are standard, high-level protocols that would be employed in such an investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method is fundamental for determining the minimum inhibitory concentration (MIC) of a compound against various microbial strains.[1]

  • Inoculum Preparation: A standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

  • Serial Dilution: The test compound, this compound, is dissolved in a solvent like DMSO and serially diluted in a 96-well microtiter plate containing the broth.[4]

  • Inoculation & Incubation: The standardized microbial inoculum is added to each well. Plates are incubated at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1][4]

Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a primary screen for potential anticancer activity.[4]

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer, NCI-H292 lung cancer) are seeded in a 96-well plate and allowed to adhere overnight.[4][10]

  • Compound Treatment: Cells are treated with various concentrations of this compound for a specified duration (e.g., 48 or 72 hours).[10]

  • MTT Addition: MTT reagent is added to each well and incubated, allowing viable cells to metabolize it into a purple formazan product.

  • Solubilization & Measurement: The formazan crystals are dissolved, and the absorbance is measured using a spectrophotometer.

  • IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀), the concentration that reduces cell viability by 50%, is calculated from the dose-response curve.

Enzyme Inhibition Assay (Example: α-Amylase)

This type of assay is used to determine if a compound can inhibit the activity of a specific enzyme. α-Amylase is a target relevant to type 2 diabetes.[1]

  • Reagent Preparation: Solutions of the enzyme (e.g., porcine pancreatic α-amylase), substrate (starch), and a detection reagent (dinitrosalicylic acid) are prepared.[1]

  • Enzyme-Inhibitor Pre-incubation: The enzyme is pre-incubated with various concentrations of this compound.[1]

  • Reaction Initiation: The starch substrate is added to start the enzymatic reaction.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of product formed is measured colorimetrically.[1]

  • IC₅₀ Calculation: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the compound concentration.[1]

Visualizing Research Workflows

The logical flow of a preliminary investigation into the biological activity of a novel compound like this compound can be visualized as a screening cascade.

cluster_0 Compound Preparation cluster_1 Initial Biological Evaluation cluster_2 Hit Validation & Characterization cluster_3 Advanced Studies A Compound Synthesis & Purification (this compound) B Primary Screening (e.g., Antimicrobial, Cytotoxicity) A->B Submit for Testing C Hit Identification (Activity above threshold) B->C D Secondary Assays (e.g., Enzyme Inhibition, Dose-Response) C->D Validate Hits E Lead Compound Selection D->E F Mechanism of Action Studies (Signaling Pathway Analysis) E->F Elucidate Mechanism

A generalized workflow for the discovery and characterization of a novel bioactive compound.

Conclusion and Future Directions

This compound represents a gap in the current scientific landscape of medicinal chemistry. While the structural motifs of bromine and methoxy substitutions on a benzoic acid core are of significant interest, no direct biological studies have been published for this specific isomer. The potential for this compound remains entirely speculative and requires empirical validation.

Future research should prioritize a broad-based primary screening of this compound across a panel of antimicrobial, anticancer, and enzymatic assays. The detailed protocols provided in this guide offer a foundational approach for such an investigation. The results of these initial screens will be critical in determining whether this compound warrants further investigation and development as a potential therapeutic agent. Until such studies are conducted and published, the biological activity of this compound remains an open and intriguing question for the scientific community.

References

Methodological & Application

Application Notes and Protocols for 3,5-Dibromo-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 3,5-Dibromo-2-methoxybenzoic acid and its derivatives. This document includes detailed experimental protocols, data on reaction yields, and potential biological applications based on structurally related compounds. The information is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug discovery.

Introduction

This compound is a halogenated aromatic carboxylic acid that presents a valuable scaffold for the development of novel therapeutic agents. The presence of two bromine atoms and a methoxy group on the benzoic acid core provides unique electronic and lipophilic properties, making it an attractive starting point for chemical modifications. The carboxylic acid moiety can be readily converted into a variety of functional groups, such as amides and esters, to generate libraries of derivatives for biological screening. While direct studies on the biological activities of this compound derivatives are limited, structurally similar compounds, particularly derivatives of the isomeric 3,5-Dibromo-4-methoxybenzoic acid, have shown promise as anticancer agents and enzyme inhibitors.[1][2]

Data Presentation

Table 1: Synthesis of this compound (Hypothetical Yield)
Starting MaterialBrominating ReagentSolventTemperature (°C)Time (h)Yield (%)
2-Methoxybenzoic acidN-Bromosuccinimide (2.1 eq)DichloromethaneRoom TempSeveral~70-80
5-Bromo-2-methoxybenzoic acidBu₄NBr₃ (2.0 eq)Acetonitrile1001688

Note: The yield for the reaction starting from 2-methoxybenzoic acid is an estimation based on general bromination procedures for activated aromatic compounds. The yield for the reaction starting from 5-bromo-2-methoxybenzoic acid is based on a reported procedure for a similar transformation.

Table 2: Amide Coupling Reaction Data for a Structurally Related Compound (4-Bromo-N-(3,5-dimethoxyphenyl)benzamide)
Starting MaterialAmineCoupling ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC·HClEthanol80571.6[3]
Table 3: Biological Activity of Structurally Related Chalcone and Flavone Derivatives
CompoundCell LineIC₅₀ (µM)Reference
Chalcone Derivative 2aMCF-74.12 ± 0.55[4][5]
Chalcone Derivative 2aA5497.40 ± 0.67[4][5]
Chalcone Derivative 2cA5499.68 ± 0.80[4][5]
Flavone Derivative 3aMCF-78.50 ± 0.82[4][5]
Flavone Derivative 3cMCF-76.96 ± 0.66[4][5]
Flavone Derivative 3cA5496.42 ± 0.79[4][5]
Flavone Derivative 3eMCF-75.10 ± 0.61[4][5]

Note: The data in Table 3 is for derivatives of 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, a structurally related precursor.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible method for the dibromination of 2-methoxybenzoic acid.

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Water

  • Saturated aqueous sodium thiosulfate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve 2-methoxybenzoic acid (1.0 equivalent) in dichloromethane in a round-bottom flask.

  • Add N-Bromosuccinimide (2.1 equivalents) portion-wise to the solution while stirring at room temperature.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.

Protocol 2: Synthesis of N-Aryl-3,5-dibromo-2-methoxybenzamide Derivatives (General Procedure)

This protocol provides a general method for the amidation of this compound.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Anhydrous Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 equivalent) and EDC·HCl (1.2 equivalents).[3]

  • Add anhydrous ethanol to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.0 equivalent) to the reaction mixture.

  • Heat the solution to 80°C and stir for 5 hours.[3]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to obtain the desired N-aryl amide.

Protocol 3: Synthesis of Alkyl 3,5-Dibromo-2-methoxybenzoate Derivatives (General Procedure)

This protocol describes a general method for the Fischer esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a large excess of the desired alcohol, which serves as both reactant and solvent.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).[3]

  • Attach a reflux condenser and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_intermediate Core Intermediate cluster_derivatization Derivatization cluster_products Final Products 2-Methoxybenzoic_Acid 2-Methoxybenzoic Acid Dibromination Dibromination (e.g., NBS/DCM) 2-Methoxybenzoic_Acid->Dibromination Target_Acid 3,5-Dibromo-2- methoxybenzoic Acid Dibromination->Target_Acid Amidation Amidation (Amine, EDC) Target_Acid->Amidation Esterification Esterification (Alcohol, H+) Target_Acid->Esterification Amide_Derivatives Amide Derivatives Amidation->Amide_Derivatives Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives

Caption: General workflow for the synthesis of this compound and its derivatives.

Signaling_Pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Receptor Growth Factor Receptor (e.g., FGFR1) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Receptor->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Receptor->PI3K_AKT_mTOR Activates Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Derivative 3,5-Dibromo-2-methoxy- benzoic Acid Derivative Derivative->Receptor Inhibits (Hypothetical)

Caption: Hypothetical inhibition of a cancer-related signaling pathway by a this compound derivative.

References

Application Notes and Protocols for 3,5-Dibromo-2-methoxybenzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxybenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms and a methoxy group on a benzoic acid core, offers multiple reactive sites for derivatization. This allows for the construction of complex molecular architectures, making it a valuable precursor for the synthesis of novel pharmaceutical intermediates and bioactive molecules. The bromine atoms are amenable to cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other functional groups.

While specific experimental data for this compound is limited in publicly available literature, this document provides detailed protocols for its synthesis and key transformations based on established methodologies for structurally related compounds. The provided protocols and data for analogous molecules serve as a robust guide for researchers to develop and optimize synthetic routes using this specific isomer.

Data Presentation

Quantitative data for reactions involving this compound is not extensively reported. However, the following tables summarize representative yields and conditions for key transformations of a closely related isomer, 3,5-dibromo-4-methoxybenzoic acid, and other analogous benzoic acids. This information can be used to estimate the expected efficiency of similar reactions with the 2-methoxy isomer.

Table 1: Representative Amidation Reactions of Benzoic Acid Analogs

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction Time (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285[1]
4-Bromo-2-aminobenzoic acid3,5-DimethoxyanilineEDCI, HOBtDMF1278[1]
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85[1]

Table 2: Representative Suzuki-Miyaura Coupling Reactions of Aryl Bromides

Aryl BromideBoronic AcidCatalystBaseSolventTemperature (°C)Time (h)Yield (%)
3,5-Dibromo-4-methoxybenzoic acidArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water80-10012-24High (unspecified)
5-Bromo-2-methoxybenzoic acid(to be dibrominated)N/A (Bromination)N/AN/A1001688 (of dibromo product)

Experimental Protocols

The following are detailed methodologies for the synthesis and key reactions of this compound. These protocols are based on established procedures for similar compounds and should be adapted and optimized for the specific substrate.

Protocol 1: Synthesis of this compound via Bromination

This protocol describes a potential synthesis of this compound from 5-bromo-2-methoxybenzoic acid, based on a general bromination procedure.[2]

Materials:

  • 5-Bromo-2-methoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • An appropriate solvent (e.g., acetonitrile)

  • 15% aqueous Sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous Sodium carbonate (Na₂CO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 5-bromo-2-methoxybenzoic acid (1.0 equiv) and the chosen solvent.

  • Add Tetrabutylammonium tribromide (Bu₄NBr₃) (2.0 equiv).

  • Heat the reaction mixture to 100 °C and stir for 16 hours, or until reaction completion is observed by TLC or LC-MS.[2]

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 15% aqueous Na₂S₂O₃ and saturated aqueous Na₂CO₃.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Synthesis of this compound start 5-Bromo-2-methoxybenzoic acid reagents Bu₄NBr₃ Acetonitrile, 100 °C, 16h start->reagents Bromination workup Aqueous Work-up (Na₂S₂O₃, Na₂CO₃) reagents->workup purification Purification (Chromatography) workup->purification product This compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2: Amide Coupling to Synthesize N-Aryl Amide Derivatives

This protocol outlines a general method for the synthesis of amide derivatives from this compound and various amines using standard coupling reagents.[1][3]

Materials:

  • This compound

  • Substituted amine (e.g., aniline derivative)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • A suitable base (e.g., DIPEA or TEA)

  • Anhydrous solvent (e.g., DMF or DCM)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in the anhydrous solvent.

  • Add the amine (1.1 eq), HOBt (1.2 eq), and the base (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: Fischer Esterification

This is a general protocol for the acid-catalyzed esterification of this compound. Due to potential steric hindrance from the ortho-methoxy group and adjacent bromine, the reaction may require elevated temperatures and longer reaction times.[4][5]

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; used in excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Organic solvent (e.g., ethyl acetate)

  • Saturated aqueous Sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve or suspend this compound (1.0 eq) in a large excess of the desired alcohol, which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine to neutralize the acid catalyst.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or distillation.

Protocol 4: Suzuki-Miyaura Cross-Coupling

The two bromine atoms on this compound serve as handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.[6]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (2.2 eq for disubstitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Degassed solvent system (e.g., a mixture of toluene, ethanol, and water)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up and extract the product with an organic solvent.

  • Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate.

  • Purify the crude product by column chromatography.

General Functionalization of this compound cluster_amide Amide Coupling cluster_suzuki Suzuki Coupling start This compound amide_reagents R-NH₂ EDC, HOBt start->amide_reagents Carboxylic Acid Reaction suzuki_reagents Ar-B(OH)₂ Pd Catalyst, Base start->suzuki_reagents Bromine Reaction amide_product Amide Derivative amide_reagents->amide_product suzuki_product Biaryl Derivative suzuki_reagents->suzuki_product

Caption: Key reaction pathways for the functionalization of this compound.

Signaling Pathway Context

Derivatives of substituted benzoic acids are known to interact with various biological targets and signaling pathways. For instance, structurally related benzamides have been investigated as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[3] Inhibition of such receptor tyrosine kinases can block downstream proliferation and survival signals. While direct biological activity of this compound derivatives is not yet established, its scaffold represents a promising starting point for the development of novel therapeutic agents targeting similar pathways.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdii_oad R¹-Pd(II)L₂-X pd0->pdii_oad R¹-X reductive_elim Reductive Elimination pdii_trans R¹-Pd(II)L₂-R² pdii_oad->pdii_trans [R²-B(OR)₃]⁻ oxidative_add Oxidative Addition pdii_trans->pd0 R¹-R² transmetal Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis and medicinal chemistry. Its functional groups provide a versatile platform for creating diverse molecular structures. The protocols and data presented here, derived from closely related compounds, offer a solid foundation for researchers to begin investigating the synthesis and application of this specific isomer. Further research into its derivatization and biological evaluation is warranted to unlock its full potential in drug discovery and materials science.

References

Application Notes and Protocols: 3,5-Dibromo-2-methoxybenzoic Acid as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity and extensive application data for 3,5-Dibromo-2-methoxybenzoic acid are limited in publicly available literature. The following application notes and protocols are primarily based on data for the structurally related isomer, 3,5-Dibromo-4-methoxybenzoic acid , and its derivatives. This information is provided to illustrate the potential of this class of compounds and to serve as a guide for research and development. The methodologies described can likely be adapted for the 2-methoxy isomer.

Introduction

This compound is a halogenated aromatic carboxylic acid that holds potential as a versatile building block in medicinal chemistry. Its structure, featuring a benzoic acid core with two bromine atoms and a methoxy group, presents a unique scaffold for the synthesis of novel therapeutic agents. The carboxylic acid moiety allows for various chemical modifications, such as the formation of amides and esters, to generate libraries of derivatives for biological screening.[1] The bromine and methoxy substituents influence the electronic and lipophilic properties of the molecule, which are critical for target binding and pharmacokinetic profiles.[1] While direct studies on the biological activities of this compound are not extensively documented, its structural motifs are present in various bioactive molecules, suggesting its value as a starting material for drug discovery.[1]

Potential Therapeutic Applications

Based on the biological activities of structurally similar benzoic acid derivatives, compounds derived from this compound hold potential in several therapeutic areas:

  • Anticancer Agents: The benzoic acid scaffold is a common feature in numerous anticancer agents.[1] Derivatives of this compound could be designed as inhibitors of various protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[1]

  • Anti-inflammatory Agents: Benzoic acid derivatives have been explored for their anti-inflammatory properties. The structural features of this compound could be exploited to develop novel anti-inflammatory agents.[1]

  • Enzyme Inhibitors: The substituted benzoic acid core can serve as a pharmacophore for interacting with the active sites of various enzymes.[1]

Data Presentation: Biological Activity of Structurally Related Compounds

The following tables summarize the biological activity of derivatives of the structurally related 3,5-Dibromo-4-methoxybenzoic acid and other related compounds to illustrate the potential of this chemical class.

Table 1: Anticancer Activity of Chalcone and Flavone Derivatives of a Related Precursor *

CompoundCancer Cell LineIC₅₀ (µM)
Chalcone 2a MCF-7 (Breast)4.12 ± 0.55
A549 (Lung)7.40 ± 0.67
Chalcone 2c A549 (Lung)9.68 ± 0.80
Flavone 3a MCF-7 (Breast)8.50 ± 0.82
Flavone 3c MCF-7 (Breast)5.10 ± 0.61
A549 (Lung)6.42 ± 0.79
Flavone 3e MCF-7 (Breast)6.96 ± 0.66
Nintedanib (Control) MCF-7 (Breast)0.53 ± 0.11
A549 (Lung)0.74 ± 0.15
Quercetin (Control) MCF-7 (Breast)35.40 ± 1.78
A549 (Lung)35.38 ± 1.78

*Data is for derivatives of 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone.[2]

Table 2: Enzyme Inhibitory Activity of Chalcone and Flavone Derivatives of a Related Precursor *

CompoundEnzymeIC₅₀ (µM)
Chalcone Derivative α-glucosidaseVaries by derivative
Flavone Derivative α-amylaseVaries by derivative

*Specific IC₅₀ values for a range of chalcone and flavone derivatives against α-glucosidase and α-amylase are available in the source literature and show promising activity for the development of anti-diabetic agents.[3]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of derivatives using the structurally similar 3,5-Dibromo-4-methoxybenzoic acid . These methods can serve as a starting point for the derivatization of this compound.

Protocol 1: Synthesis of N-Aryl Amide Derivatives

This protocol describes a general method for the synthesis of amide derivatives from a dibromo-methoxybenzoic acid and various anilines.[4]

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq)

  • Substituted aniline (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl) (1.2 eq)

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) and EDC HCl (1.2 eq).

  • Add ethanol to the flask to dissolve the solids.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add the substituted aniline (1.0 eq) to the reaction mixture.

  • Heat the solution to 80°C and stir for 5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Add water to the flask to precipitate the product.

  • Collect the solid product by filtration and wash with water.

  • Dry the product under vacuum to obtain the desired N-aryl amide.

Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)

This is a general protocol for the acid-catalyzed esterification of benzoic acids.[4]

Materials:

  • 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq)

  • Desired alcohol (serves as both reactant and solvent)

  • Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 3,5-Dibromo-4-methoxybenzoic acid (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for several hours to days.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography or recrystallization if necessary.

Visualizations

Signaling Pathway

G Potential Kinase Inhibition Signaling Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., FGFR1) Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Downstream Signaling Proteins (e.g., RAS/MAPK, PI3K/AKT) Receptor_Tyrosine_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor 3,5-Dibromo-2-methoxybenzoic acid derivative Inhibitor->Receptor_Tyrosine_Kinase

Caption: Potential mechanism of action for anticancer activity.

Experimental Workflow

G General Workflow for Synthesis and Evaluation cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start 3,5-Dibromo-2-methoxy- benzoic acid Reaction Derivatization (e.g., Amidation, Esterification) Start->Reaction Purification Purification (Chromatography, Recrystallization) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Screening In vitro Screening (e.g., Kinase Assays, Cytotoxicity Assays) Characterization->Screening Hit_Identification Hit Identification and Optimization Screening->Hit_Identification

Caption: Workflow for drug discovery using the building block.

References

Application Notes and Protocols: Reactions of 3,5-Dibromo-2-methoxybenzoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical candidates. The presence of two bromine atoms offers reactive sites for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy and carboxylic acid groups also provide opportunities for further derivatization, influencing the physicochemical and biological properties of the resulting molecules. These derivatives are of significant interest in medicinal chemistry for the synthesis of potential therapeutic agents.[1][2][3]

This document provides detailed application notes and experimental protocols for the reaction of this compound with a range of nucleophiles. The primary focus is on palladium-catalyzed cross-coupling reactions and classical derivatizations of the carboxylic acid moiety.

Note on Analogous Compounds: Detailed experimental data for this compound is limited in the public domain. The protocols and data presented herein are largely adapted from studies on the structurally related isomer, 3,5-dibromo-4-methoxybenzoic acid. Due to the different steric and electronic environment imparted by the ortho-methoxy group in the target molecule, optimization of the described reaction conditions may be necessary.

Key Reaction Pathways

The principal reaction pathways for the functionalization of this compound involve:

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods are highly efficient for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4]

    • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl or vinyl boronic acids.

    • Buchwald-Hartwig Amination: For the formation of C-N bonds with primary or secondary amines.[5]

    • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Carboxylic Acid Derivatization:

    • Amide Bond Formation: Reaction with amines to form amides.

    • Esterification: Reaction with alcohols to form esters.[6]

The methoxy group at the 2-position is expected to exert a significant steric influence on the adjacent carboxylic acid and bromine at the 3-position, potentially requiring more forcing reaction conditions or specialized catalyst systems compared to the 4-methoxy isomer.

Data Presentation

The following tables summarize representative quantitative data for reactions analogous to those expected with this compound, based on data for the 4-methoxy isomer.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reaction Data

Reaction TypeNucleophileCatalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)
Suzuki-MiyauraArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O80-10012-2475-95
Buchwald-HartwigPrimary/Secondary AminePd₂(dba)₃ / XPhosNaOtBuToluene80-11016-2470-90
SonogashiraTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NTHF/Toluene25-802-1270-90

Table 2: Representative Carboxylic Acid Derivatization Data

Reaction TypeNucleophileCoupling/Activating AgentSolventTemp (°C)Time (h)Typical Yield (%)
AmidationPrimary/Secondary AmineEDC, HOBtDMF or DCM0 to RT12-2480-95
Fischer EsterificationAlcohol (e.g., Methanol)H₂SO₄ (catalytic)Alcohol (excess)Reflux4-2485-95

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of an aryl bromide with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • Toluene, Ethanol, and Water (e.g., 4:1:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid product.

  • Extract the mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of an aryl bromide. Given the potential for steric hindrance, a catalyst system with a bulky, electron-rich phosphine ligand is recommended.[5]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (2.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the palladium precatalyst, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add this compound and anhydrous toluene.

  • Add the amine to the mixture.

  • Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Sonogashira Coupling

This protocol provides a general method for the synthesis of 3,5-bis(alkynyl)-2-methoxybenzoic acid derivatives.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (2.2 - 2.5 equiv)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Anhydrous THF or Toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with argon.

  • Add the anhydrous solvent and the amine base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne to the reaction mixture dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat (typically 40-80 °C) and monitor by TLC or GC until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization.

Protocol 4: General Procedure for Amide Bond Formation via EDC/HOBt Coupling

This protocol details the formation of an amide bond between this compound and a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1 equiv)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve this compound in a suitable anhydrous solvent.

  • Add the amine, HOBt, and a tertiary amine base such as DIPEA or TEA.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add EDC to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with the organic solvent used for the reaction.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 5: General Procedure for Fischer Esterification

This protocol describes the acid-catalyzed esterification of this compound with an alcohol. Due to the steric hindrance from the ortho-methoxy group, longer reaction times or microwave heating may be beneficial.[2]

Materials:

  • This compound (1.0 equiv)

  • Alcohol (e.g., methanol, ethanol, used in excess)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound in a large excess of the desired alcohol, which also acts as the solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with stirring for several hours to days.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Remove the excess alcohol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation to afford the pure ester.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Product Classes start This compound suzuki Suzuki-Miyaura Coupling start->suzuki Arylboronic acid, Pd catalyst, Base buchwald Buchwald-Hartwig Amination start->buchwald Amine, Pd catalyst, Base sonogashira Sonogashira Coupling start->sonogashira Alkyne, Pd/Cu catalyst, Base amide Amide Formation start->amide Amine, Coupling agent ester Esterification start->ester Alcohol, Acid catalyst biaryl Biaryl Derivatives suzuki->biaryl arylamine Arylamine Derivatives buchwald->arylamine alkynyl Alkynyl Derivatives sonogashira->alkynyl amide_prod Amide Derivatives amide->amide_prod ester_prod Ester Derivatives ester->ester_prod

Caption: General reaction pathways for the functionalization of this compound.

suzuki_cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_alkoxide Ar-Pd(II)L_n-OR' pd2_aryl->pd2_alkoxide Metathesis (Base) pd2_biaryl Ar-Pd(II)L_n-Ar' pd2_alkoxide->pd2_biaryl Transmetalation (Ar'-B(OR)2) pd2_biaryl->pd0 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

buchwald_cycle pd0 Pd(0)L_n pd2_aryl Ar-Pd(II)L_n-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amido Ar-Pd(II)L_n-NR'R'' pd2_aryl->pd2_amido Amine Coordination & Deprotonation (HNR'R'', Base) pd2_amido->pd0 Reductive Elimination (Ar-NR'R'')

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Applications in Drug Development

Derivatives of substituted benzoic acids are prevalent in a wide range of biologically active compounds. The functionalization of the this compound scaffold can lead to the generation of libraries of compounds for screening against various biological targets. For instance, biaryl structures are common motifs in anti-inflammatory and anticancer agents.[4] Arylamine derivatives are also key intermediates in the synthesis of more complex heterocyclic systems with potential therapeutic applications.[4] The ester and amide derivatives can be explored as prodrugs to improve the pharmacokinetic properties of a parent compound. Given the structural similarities to known bioactive molecules, derivatives of this compound are promising candidates for drug discovery programs.[1][7]

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 3,5-Dibromo-2-methoxybenzoic acid. This versatile building block, featuring two reactive bromine atoms and ortho-methoxy and carboxylic acid functionalities, is a valuable starting material for the synthesis of complex organic molecules. The methodologies detailed herein are pivotal for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling access to a diverse range of substituted benzoic acid derivatives with significant potential in medicinal chemistry and materials science.

The products of these reactions, such as 3,5-diaryl-2-methoxybenzoic acids, are scaffolds of interest in the development of novel therapeutic agents, including potential anticancer and anti-inflammatory drugs. The substitution pattern of the starting material allows for sequential or double cross-coupling reactions, offering a strategic approach to constructing libraries of compounds for structure-activity relationship (SAR) studies.

It is important to note that the presence of the carboxylic acid and the ortho-methoxy group can influence the reactivity of the substrate. The carboxylic acid may interfere with basic reaction conditions and may require protection (e.g., as a methyl ester) prior to coupling, followed by a subsequent deprotection step. The ortho-methoxy group can exert both steric and electronic effects, potentially modulating the reactivity of the adjacent C3-bromine atom. The protocols provided below are general starting points based on closely related substrates and will likely require optimization for this specific molecule.

Key Cross-Coupling Reactions

Four major palladium-catalyzed cross-coupling reactions are detailed:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or their esters.

  • Heck Coupling: For the formation of C-C bonds with alkenes.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and widely used method for the synthesis of biaryl compounds. For this compound, this reaction allows for the introduction of one or two aryl or heteroaryl substituents.

Quantitative Data Summary for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of related aryl bromides. Optimization will be necessary for this compound.

EntryAryl Bromide Substrate (Analog)Boronic Acid/EsterPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
13,5-Dibromo-2,4,6-trimethylpyridinePhenylboronic acidPd(PPh₃)₄ (4)-K₂CO₃Toluene/EtOH/H₂O1002496
2Unprotected ortho-bromoanilineBenzylboronic acid pinacol esterCataXCium A Pd G3 (2)-K₃PO₄Dioxane/H₂O801891
3Methyl 2-bromobenzoate4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001295
42-BromoanisolePhenylboronic acidPd₂(dba)₃ (1)XPhos (2)K₃PO₄Dioxane1001698
Experimental Protocol: Suzuki-Miyaura Coupling

Note: This is a general protocol. The carboxylic acid of the starting material may require protection (e.g., as a methyl ester) prior to the reaction.

Materials:

  • This compound (or its methyl ester) (1.0 equiv)

  • Arylboronic acid (1.1 to 2.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., Toluene/Ethanol/Water 4:1:1, Dioxane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound (or its ester), the arylboronic acid, and the base.

  • Add the palladium catalyst to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Boronic Acid - Base B Add Pd Catalyst A->B C Inert Atmosphere (Ar or N2) B->C D Add Degassed Solvent C->D E Heat and Stir (80-100 °C, 12-24h) D->E F Monitor Progress (TLC/LC-MS) E->F G Cool and Dilute F->G H Aqueous Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-Br Pd0->PdII_ArX Oxidative Addition PdII_Ar_R Ar-Pd(II)L2-R' PdII_ArX->PdII_Ar_R Transmetalation PdII_Ar_R->Pd0 Reductive Elimination Product Ar-R' PdII_Ar_R->Product ArX Ar-Br ArX->PdII_ArX Boronic R'-B(OH)2 Boronic->PdII_ArX Base Base Base->PdII_ArX Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Pd Catalyst & Ligand B Inert Atmosphere A->B C Add Solvent, Base, Alkene B->C D Heat and Stir (100-140 °C) C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Dilute E->F G Aqueous Wash F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Final Product Heck_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-Br Pd0->PdII_ArX Oxidative Addition PdII_Insertion R-CH2-CH(Ar)-Pd(II)L2-Br PdII_ArX->PdII_Insertion Migratory Insertion PdII_Hydride H-Pd(II)L2-Br PdII_Insertion->PdII_Hydride β-Hydride Elimination Product Ar-Alkene PdII_Insertion->Product PdII_Hydride->Pd0 Reductive Elimination ArX Ar-Br ArX->PdII_ArX Alkene Alkene Alkene->PdII_ArX Base Base Base->PdII_Hydride Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Pd & Cu Catalysts B Inert Atmosphere A->B C Add Solvent & Base B->C D Add Terminal Alkyne C->D E Stir/Heat (RT - 80 °C) D->E F Monitor Progress (TLC/GC-MS) E->F G Cool and Dilute F->G H Aqueous NH4Cl Wash G->H I Dry and Concentrate H->I J Column Chromatography I->J K K J->K Final Product Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-Br Pd0->PdII_ArX Pd0->PdII_ArX Ox. Add. PdII_Ar_Alkynyl Ar-Pd(II)L2-C≡CR' PdII_ArX->PdII_Ar_Alkynyl PdII_ArX->PdII_Ar_Alkynyl Transmetal. PdII_Ar_Alkynyl->Pd0 PdII_Ar_Alkynyl->Pd0 Red. Elim. Product Ar-C≡CR' PdII_Ar_Alkynyl->Product CuI Cu(I)Br Cu_Acetylide Cu(I)-C≡CR' CuI->Cu_Acetylide CuI->Cu_Acetylide Cu_Acetylide->PdII_ArX Cu_Acetylide->CuI ArX Ar-Br ArX->PdII_ArX Alkyne H-C≡CR' Alkyne->CuI Base Base Base->CuI Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine: - Pd Precatalyst - Ligand - Base B Add Substrate & Solvent A->B C Add Amine B->C D Seal, Heat, and Stir (80-110 °C, 16-24h) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J J I->J Final Product Buchwald_Hartwig_Cycle Pd0 Pd(0)L2 PdII_ArX Ar-Pd(II)L2-Br Pd0->PdII_ArX Oxidative Addition PdII_Amine_Complex [Ar-Pd(II)L2(HNR'R'')]Br PdII_ArX->PdII_Amine_Complex Amine Coordination PdII_Amido Ar-Pd(II)L2(NR'R'') PdII_Amine_Complex->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination Product Ar-NR'R'' PdII_Amido->Product ArX Ar-Br ArX->PdII_ArX Amine HNR'R'' Amine->PdII_ArX Base Base Base->PdII_Amine_Complex

Application Notes and Protocols for Amide Coupling with 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-2-methoxybenzoic acid is a versatile building block in medicinal chemistry and organic synthesis. The presence of two bromine atoms offers opportunities for further functionalization through cross-coupling reactions, while the carboxylic acid moiety allows for the formation of amide bonds, a key linkage in a vast number of biologically active molecules. This document provides detailed protocols for the amide coupling of this compound with primary and secondary amines using common coupling reagents.

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid.[1] Common strategies involve the use of carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.[2][3] Alternatively, highly efficient uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are employed, particularly for sterically hindered substrates.[4][5] A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is often included to scavenge protons generated during the reaction.[6][7]

Data Presentation

While specific yield data for the amide coupling of this compound is not extensively available in the public domain, the following table presents representative data for structurally similar compounds under standard coupling conditions, suggesting that high yields can be anticipated.

Starting Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC HClEthanol571.6[8]
2-(Trifluoromethyl)benzoic acidAnilineEDC, DMAP, HOBt (cat.), DIPEAAcetonitrile42~11-19% (initial trials)[9]
Phenylacetic acid2-MethylanilineI2/TBHPNot SpecifiedNot Specified58
Phenylacetic acid3-MethylanilineI2/TBHPNot SpecifiedNot Specified56
Phenylacetic acid4-MethylanilineI2/TBHPNot SpecifiedNot Specified61

Note: The data presented is for analogous compounds and reaction conditions. Actual yields for the coupling of this compound may vary depending on the specific amine and reaction conditions used.

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a standard and widely used method for the amide coupling of this compound with a primary or secondary amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions and minimize racemization.[3][10]

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC HCl)[11]

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF or DCM (approximately 0.1-0.2 M).

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[12]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC HCl (1.2 eq) portion-wise to the stirred solution.[12]

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.

Protocol 2: Amide Coupling using HATU

This protocol is recommended for more challenging couplings, such as those involving sterically hindered amines or electron-deficient anilines, where EDC/HOBt may be less effective. HATU is a more reactive coupling reagent that often provides higher yields and faster reaction times.[4][13]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, follow the workup and purification procedure described in Protocol 1 (steps 8-11).

Reagent Roles and Mechanisms

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): This is a water-soluble carbodiimide that activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by the amine. The urea byproduct is water-soluble, which simplifies its removal during aqueous workup.[2]

  • HOBt (1-Hydroxybenzotriazole): HOBt is an additive used with carbodiimides. It reacts with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to side reactions than the O-acylisourea itself.[10] This active ester then reacts with the amine to form the amide bond. The use of HOBt is known to suppress racemization in chiral carboxylic acids and improve overall reaction efficiency.[3]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): This is a uronium salt-based coupling reagent that reacts with the carboxylate to form a highly reactive OAt-active ester.[13][14] The pyridine nitrogen in the HOAt moiety is thought to accelerate the subsequent reaction with the amine.[14] HATU is known for its high efficiency, fast reaction rates, and low propensity for racemization, making it ideal for difficult couplings.[4]

  • DIPEA (N,N-Diisopropylethylamine): Also known as Hünig's base, DIPEA is a sterically hindered, non-nucleophilic base.[6][7] Its primary role is to act as a proton scavenger, neutralizing the acidic protons of the carboxylic acid and any acid generated during the reaction.[15] Its steric bulk prevents it from competing with the primary or secondary amine as a nucleophile.[15][16]

Visualizations

Amide_Coupling_Workflow start Start: This compound + Amine reagents Add Coupling Reagents: (e.g., EDC/HOBt or HATU) + DIPEA in Anhydrous Solvent start->reagents Dissolution reaction Reaction: 0°C to Room Temperature 2-24 hours reagents->reaction Activation workup Aqueous Workup: - Dilute with EtOAc - Wash with NaHCO3 & Brine reaction->workup Quenching purification Purification: Flash Column Chromatography workup->purification Crude Product product Final Product: 3,5-Dibromo-2-methoxybenzamide purification->product Purified

Caption: General experimental workflow for the amide coupling of this compound.

Signaling_Pathway_Relevance cluster_synthesis Chemical Synthesis cluster_application Drug Development Application A This compound C Amide Coupling A->C B Amine Diversity B->C D Library of Amide Derivatives C->D E Screening for Biological Activity (e.g., Kinase Inhibition) D->E F Lead Optimization E->F G Preclinical Development F->G

Caption: Logical relationship from starting material to potential drug development applications.

References

Application Notes and Protocols for the Esterification of 3,5-Dibromo-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the esterification of 3,5-Dibromo-2-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The presence of two bromine atoms and a methoxy group influences the reactivity of the carboxylic acid, making the selection of an appropriate esterification method crucial for achieving high yields and purity. Three common and effective methods are presented: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.

Data Presentation: Comparison of Esterification Methods

The following table summarizes the key parameters and typical outcomes for the esterification of this compound and structurally related compounds, allowing for a direct comparison of the different methodologies.

Esterification MethodKey ReagentsCatalystSolventReaction TemperatureReaction Time (hours)Typical Yield (%)AdvantagesDisadvantages
Fischer-Speier Alcohol (e.g., Methanol, Ethanol)Conc. H₂SO₄Excess AlcoholReflux4 - 880 - 95[1]Cost-effective, simple procedure.[2]Harsh acidic conditions, equilibrium-limited.[2][3]
Steglich Alcohol, DCC or EDCDMAPAnhydrous DCM or DMF0 °C to Room Temp.3 - 24> 90 (typical)[4]Mild reaction conditions, suitable for acid-sensitive substrates.[4][5]Formation of dicyclohexylurea (DCU) byproduct can complicate purification.[4]
Mitsunobu Alcohol, PPh₃, DEAD or DIAD-Anhydrous THF0 °C to Room Temp.SeveralGood to Excellent (typical)[4]Mild and neutral conditions, proceeds with inversion of stereochemistry for chiral alcohols.[4][6]Stoichiometric amounts of reagents are required, and purification can be challenging.[7]

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of this compound

This method is a classic acid-catalyzed esterification suitable for producing simple alkyl esters. The use of a large excess of the alcohol as both reactant and solvent drives the equilibrium towards the product.[1][8]

Materials:

  • This compound

  • Anhydrous Alcohol (e.g., Methanol or Ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent (e.g., Ethyl Acetate)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Add a large excess of the anhydrous alcohol (e.g., 20-40 equivalents), which also serves as the solvent.[1]

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the reaction mixture.[1]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65 °C for methanol, 78 °C for ethanol). Maintain the reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.[1]

  • Solvent Removal: Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in an organic solvent such as ethyl acetate. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Wash the organic layer with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.[1]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary to afford the pure product.[1]

Microwave-Assisted Variation: To accelerate the reaction, microwave heating can be employed. The reaction mixture is heated in a sealed microwave vessel to temperatures between 130-150°C for a shorter duration (e.g., 15-30 minutes).[3] This can significantly reduce the reaction time.[3]

Fischer_Esterification_Workflow start Start setup Reaction Setup: This compound + excess Alcohol start->setup catalyst Catalyst Addition: Conc. H₂SO₄ setup->catalyst reflux Reflux: 4-8 hours catalyst->reflux workup Work-up: Cool & remove excess alcohol reflux->workup extraction Extraction: Ethyl Acetate, NaHCO₃ wash, Brine wash workup->extraction drying Drying & Concentration: Dry over Na₂SO₄, evaporate solvent extraction->drying purification Purification: Recrystallization or Chromatography drying->purification end Pure Ester purification->end

Fischer Esterification Workflow
Protocol 2: Steglich Esterification of this compound

The Steglich esterification is a mild method that utilizes a carbodiimide coupling agent and a nucleophilic catalyst, making it ideal for substrates that are sensitive to the harsh conditions of Fischer esterification.[4][5] It is particularly useful for sterically hindered carboxylic acids.[9]

Materials:

  • This compound

  • Alcohol (1.0-1.5 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1-0.2 equivalents)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF))

  • Dilute Hydrochloric Acid (e.g., 0.5 N HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent), the desired alcohol (1.0-1.5 equivalents), and a catalytic amount of DMAP (0.1-0.2 equivalents) in a suitable anhydrous aprotic solvent like DCM.[5]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DCC or EDC (1.1 equivalents) portion-wise to the stirred solution.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 3 to 24 hours. Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[5]

  • Work-up: Upon completion, filter off the DCU precipitate and wash it with a small amount of the reaction solvent.[5]

  • Extraction: Concentrate the filtrate under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate. Wash the solution sequentially with dilute hydrochloric acid (to remove excess DMAP), saturated aqueous sodium bicarbonate, and brine.[5]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure ester.[5]

Steglich_Esterification_Workflow start Start setup Reaction Setup: Acid, Alcohol, DMAP in DCM start->setup cool Cool to 0 °C setup->cool add_dcc Add DCC/EDC cool->add_dcc react Stir at RT: 3-24 hours add_dcc->react filter_dcu Filter DCU precipitate react->filter_dcu extract Extraction: Wash with HCl, NaHCO₃, Brine filter_dcu->extract dry Drying & Concentration extract->dry purify Column Chromatography dry->purify end Pure Ester purify->end

Steglich Esterification Workflow
Protocol 3: Mitsunobu Reaction for Esterification

The Mitsunobu reaction is a versatile and mild method for converting alcohols to esters with inversion of stereochemistry at a chiral center in the alcohol.[4][6] It proceeds under neutral conditions and is effective for a wide range of substrates.[6]

Materials:

  • This compound

  • Alcohol (1.0-1.2 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Syringe

  • Rotary evaporator

  • Equipment for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.2 equivalents), the alcohol (1.0 equivalent), and triphenylphosphine (1.5 equivalents). Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring vigorously, add DEAD or DIAD (1.5 equivalents) dropwise via syringe over several minutes. A color change and/or the formation of a precipitate may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude product will contain the desired ester along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate. Purification is typically achieved by column chromatography on silica gel to separate the ester from the byproducts.

Mitsunobu_Reaction_Workflow start Start setup Reaction Setup: Acid, Alcohol, PPh₃ in THF start->setup cool Cool to 0 °C setup->cool add_dead Add DEAD/DIAD dropwise cool->add_dead react Stir and warm to RT add_dead->react concentrate Concentrate in vacuo react->concentrate purify Column Chromatography concentrate->purify end Pure Ester purify->end

Mitsunobu Reaction Workflow

References

The Strategic Role of 3,5-Dibromo-2-methoxybenzoic Acid in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3,5-Dibromo-2-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of complex pharmaceutical intermediates. Its unique substitution pattern, featuring two bromine atoms ortho and para to a carboxylic acid group, and a methoxy group, offers a versatile platform for a variety of chemical transformations. The bromine atoms are amenable to cross-coupling reactions, enabling the construction of intricate biaryl structures, while the carboxylic acid moiety provides a handle for amide and ester formation. This document outlines the application of this compound in the synthesis of pharmaceutical intermediates, with a focus on its role in the development of Wip1 phosphatase inhibitors.

Application in the Synthesis of Wip1 Phosphatase Inhibitors

Wild-type p53-induced phosphatase 1 (Wip1), also known as PPM1D, is a serine/threonine phosphatase that has emerged as a significant target in oncology.[1] Wip1 functions as a negative regulator of the DNA damage response (DDR) pathway by dephosphorylating and inactivating key tumor suppressor proteins such as p53 and ATM.[1][2] In several human cancers, Wip1 is overexpressed, leading to the suppression of tumor suppressor pathways and promoting uncontrolled cell growth.[1] Therefore, the inhibition of Wip1 is a promising therapeutic strategy for reactivating tumor suppressor functions in cancer cells.

This compound is a key precursor in the synthesis of potent and selective Wip1 inhibitors, such as GSK2830371.[3] The core structure of this benzoic acid derivative is elaborated through amide bond formation and Suzuki cross-coupling reactions to yield the final active pharmaceutical ingredient.

Key Synthetic Transformations

The primary synthetic routes involving this compound for the generation of pharmaceutical intermediates are amide coupling and Suzuki cross-coupling reactions.

Amide Coupling

The carboxylic acid functionality of this compound can be readily converted to an amide. This transformation is typically achieved by activating the carboxylic acid with a coupling agent, followed by the addition of a primary or secondary amine.

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of N-aryl amides from this compound.

Materials:

  • This compound

  • Substituted aniline or other primary/secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF or DCM.

  • Add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[4]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki Cross-Coupling

The two bromine atoms on the aromatic ring of this compound and its derivatives serve as handles for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of various aryl or heteroaryl groups, which is a key step in building the molecular complexity of many pharmaceutical agents.

Protocol 2: General Procedure for Suzuki Cross-Coupling

This protocol provides a general method for the Suzuki cross-coupling of a 3,5-dibromo-2-methoxybenzamide intermediate with an arylboronic acid.

Materials:

  • N-Aryl-3,5-dibromo-2-methoxybenzamide (1.0 eq)

  • Arylboronic acid (1.2 to 2.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

Procedure:

  • To a reaction vessel, add the N-aryl-3,5-dibromo-2-methoxybenzamide (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and base (e.g., K₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Toluene and Water).

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the key synthetic transformations of this compound and its derivatives. Note that yields are highly dependent on the specific substrates and reaction conditions and may require optimization.

Table 1: Representative Amide Coupling Reaction Data

Starting MaterialAmineCoupling ReagentsSolventTemperature (°C)Time (h)Yield (%)
This compoundSubstituted AnilineEDC, HOBt, DIPEADMFRoom Temp.12-24>80 (Est.)
This compoundAliphatic AmineEDC, HOBt, DIPEADCMRoom Temp.12-24>85 (Est.)

Table 2: Representative Suzuki Cross-Coupling Reaction Data

Starting MaterialBoronic AcidCatalystBaseSolvent SystemTemperature (°C)Time (h)Yield (%)
N-Aryl-3,5-dibromo-2-methoxybenzamidePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water9012>70 (Est.)
N-Aryl-3,5-dibromo-2-methoxybenzamideHeteroarylboronic acidPdCl₂(dppf)K₃PO₄Dioxane/Water10018>65 (Est.)

Mandatory Visualizations

Wip1 Signaling Pathway in DNA Damage Response

Wip1_Signaling_Pathway cluster_nucleus Nucleus cluster_inhibitor Therapeutic Intervention DNA_Damage DNA Damage (e.g., Ionizing Radiation) ATM ATM DNA_Damage->ATM p53 p53 ATM->p53 P Wip1 Wip1 (PPM1D) p53->Wip1 Transcription Activation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis MDM2 MDM2 p53->MDM2 Transcription Activation Wip1->ATM Dephosphorylation (Inhibition) Wip1->p53 Dephosphorylation (Inhibition) Wip1->MDM2 Dephosphorylation (Stabilization) MDM2->p53 Degradation GSK2830371 GSK2830371 (Wip1 Inhibitor) GSK2830371->Wip1

Caption: Wip1 negatively regulates the DNA damage response pathway.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

Synthesis_Workflow Start 3,5-Dibromo- 2-methoxybenzoic acid Amide_Coupling Amide Coupling (Protocol 1) Start->Amide_Coupling Intermediate_1 N-Aryl-3,5-dibromo- 2-methoxybenzamide Amide_Coupling->Intermediate_1 Suzuki_Coupling Suzuki Coupling (Protocol 2) Intermediate_1->Suzuki_Coupling Intermediate_2 Biaryl Amide Intermediate Suzuki_Coupling->Intermediate_2 Final_Product Pharmaceutical Intermediate Intermediate_2->Final_Product

Caption: Synthetic workflow from starting material to intermediate.

References

Applications of 3,5-Dibromo-2-methoxybenzoic Acid Derivatives: A Focus on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document details the potential applications, experimental protocols, and relevant data for derivatives of 3,5-Dibromo-2-methoxybenzoic acid. It is important to note that direct research on the applications of this compound derivatives is limited in publicly available literature. Therefore, this report leverages data from structurally similar compounds, particularly derivatives of 3,5-Dibromo-4-methoxybenzoic acid and other related substituted benzoic acids, to infer potential applications and methodologies. The structural similarity suggests that these derivatives may exhibit comparable biological activities, making them valuable candidates for further investigation.

Application Notes

Derivatives of 3,5-dibrominated methoxybenzoic acids are emerging as versatile scaffolds in medicinal chemistry and drug discovery due to their unique electronic and lipophilic properties conferred by the bromine and methoxy substitutions.[1] These structural features provide a foundation for designing novel therapeutic agents with potential applications in several key areas:

1. Anticancer Agents:

The substituted benzoic acid core is a common motif in numerous anticancer agents.[2] Derivatives of 3,5-dibromo-methoxybenzoic acid could be developed as inhibitors of various protein kinases, which are critical regulators of cancer cell proliferation, survival, and differentiation.[2] For instance, structurally related benzamide derivatives have demonstrated potent inhibitory activity against Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[2] Furthermore, chalcone and flavone derivatives synthesized from a related precursor, 3,5-dibromo-2-hydroxy-4,6-dimethoxyacetophenone, have shown significant cytotoxic effects against various cancer cell lines.[1]

2. Enzyme Inhibitors:

The substituted benzoic acid scaffold can act as a pharmacophore, interacting with the active sites of various enzymes. By modifying the substituents on the aromatic ring and the carboxylic acid group, it is possible to design selective inhibitors for specific enzyme targets implicated in diseases like type 2 diabetes.[1][2] For example, chalcone and flavone derivatives have been evaluated for their inhibitory effects on α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism.[3]

3. Thyroid Hormone Receptor Antagonists:

Derivatives of 3,5-dibromo-4-methoxybenzoic acid are valuable intermediates in the synthesis of thyroid hormone receptor (TR) antagonists. These compounds have potential therapeutic applications in conditions such as hyperthyroidism.[4]

4. Antimicrobial Agents:

The presence of bromine atoms on the aromatic ring can significantly enhance the antimicrobial properties of a compound.[5] Brominated phenols and related compounds isolated from marine sources have exhibited potent antibacterial and antifungal activities.[5] This suggests that derivatives of this compound could be explored for the development of new antimicrobial agents.

Quantitative Data

The following tables summarize the biological activities of various derivatives of structurally similar benzoic acids. This data provides a quantitative basis for comparison and for guiding future research on this compound derivatives.

Table 1: Anticancer Activity of Structurally Related Chalcone and Flavone Derivatives [3]

CompoundCell LineIC₅₀ (µM)
Chalcone 2aMCF-74.12 ± 0.55
Chalcone 2aA5497.40 ± 0.67
Chalcone 2cA5499.68 ± 0.80
Flavone 3aMCF-78.50 ± 0.82
Flavone 3cMCF-75.10 ± 0.61
Flavone 3cA5496.42 ± 0.79
Flavone 3eMCF-76.96 ± 0.66
Quercetin (Control)MCF-735.40 ± 1.78
Quercetin (Control)A54935.38 ± 1.78
Nintedanib (Control)MCF-70.53 ± 0.11
Nintedanib (Control)A5490.74 ± 0.15

Table 2: Enzyme Inhibition by Structurally Related Benzoic Acid Derivatives [5]

CompoundEnzymeIC₅₀
2,3,4-Trihydroxybenzoic AcidPorcine pancreatic α-amylase17.30 ± 0.73 mM
4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid)Porcine pancreatic α-amylase28.13 ± 1.15 mM

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and evaluation of this compound derivatives, based on protocols for structurally similar compounds.

Protocol 1: Synthesis of N-Aryl Amide Derivatives of this compound

This protocol describes the synthesis of N-aryl amide derivatives, which are precursors to potent kinase inhibitors.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq), substituted aniline (1.1 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq) in DMF.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay [4]

This protocol details the evaluation of the cytotoxic effects of synthesized derivatives against cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with 10% FBS

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: α-Glucosidase Inhibition Assay

This protocol is for evaluating the inhibitory activity of the derivatives against α-glucosidase.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Phosphate buffer (pH 6.8)

  • Test compound

  • Sodium carbonate (Na₂CO₃) solution (0.1 M)

  • 96-well plates

Procedure:

  • Add 50 µL of phosphate buffer, 10 µL of the test compound solution (at various concentrations), and 20 µL of α-glucosidase solution to each well of a 96-well plate.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of pNPG solution.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of Na₂CO₃ solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations

Diagram 1: General Synthetic Workflow for Bioactive Derivatives

G General Synthetic Workflow for Bioactive Derivatives A This compound B Amide Coupling (e.g., with anilines) A->B C Esterification (e.g., with alcohols) A->C D N-Aryl Amide Derivatives B->D E Ester Derivatives C->E F Biological Screening (e.g., Anticancer, Enzyme Inhibition) D->F E->F

A general workflow for synthesizing and screening derivatives.

Diagram 2: Signaling Pathway Inhibition by Kinase Inhibitors

G Signaling Pathway Inhibition by Kinase Inhibitors receptor Receptor Tyrosine Kinase (e.g., FGFR1) downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) receptor->downstream inhibitor 3,5-Dibromo-2-methoxybenzoic acid derivative inhibitor->receptor Inhibition proliferation Cell Proliferation & Survival downstream->proliferation

Inhibition of a receptor tyrosine kinase signaling pathway.

Diagram 3: Experimental Workflow for In Vitro Anticancer Screening

G Experimental Workflow for In Vitro Anticancer Screening A Synthesized Derivatives C MTT Assay A->C B Cell Culture (Cancer Cell Lines) B->C D Data Analysis (IC50 Determination) C->D E Lead Compound Identification D->E

References

Application Notes and Protocols for the Analytical Characterization of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the analytical techniques used for the characterization of 3,5-Dibromo-2-methoxybenzoic acid. It includes detailed protocols for spectroscopic and chromatographic methods, along with expected data presented in tabular format for clarity and ease of comparison.

Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring two bromine atoms and a methoxy group on the benzoic acid core, dictates its chemical and physical properties. A summary of its key properties is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name This compound
CAS Number 13130-23-9
Molecular Formula C₈H₆Br₂O₃[1][2]
Molecular Weight 309.94 g/mol [1]
Appearance White to off-white solid[3]
Solubility Soluble in methanol, ethanol, and DMSO. Poorly soluble in water.[3][4]
Predicted XLogP3-AA 2.8[2]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application Note: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR provides insights into the carbon skeleton. For this compound, the spectra are expected to be relatively simple due to molecular symmetry.

Table 2: Predicted ¹H and ¹³C NMR Spectral Data (Note: As specific experimental data is limited, shifts are predicted based on the analysis of similar structures like 2-methoxybenzoic acid, 3,5-dimethoxybenzoic acid, and the 3,5-dibromo-4-methoxy isomer.)[5][6][7]

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
¹H ~11-13Singlet (broad)-COOH
~7.8 - 8.0DoubletAromatic C4-H
~7.6 - 7.8DoubletAromatic C6-H
~3.9 - 4.1Singlet-OCH₃
¹³C ~165 - 170--COOH
~155 - 160-C2 (-OCH₃)
~135 - 140-C4
~130 - 135-C6
~120 - 125-C1 (-COOH)
~110 - 115-C3, C5 (-Br)
~55 - 62--OCH₃

Protocol 1: NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the solvent does not contain it.[5]

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

    • For ¹H NMR, use a spectral width of -2 to 14 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.[5]

    • For ¹³C NMR, use a spectral width of 0 to 220 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Application Note: IR spectroscopy is used to identify the functional groups present in a molecule.[8] For this compound, the key characteristic absorptions will be from the carboxylic acid (O-H and C=O stretching), the methoxy group (C-O stretching), and the brominated aromatic ring.[4]

Table 3: Expected IR Absorption Bands (Based on characteristic frequencies for substituted benzoic acids)[4][5]

Wavenumber (cm⁻¹)IntensityVibration
2500-3300Strong, BroadO-H stretch (Carboxylic acid dimer)
~1700StrongC=O stretch (Carboxylic acid)
~1600, ~1470MediumC=C stretch (Aromatic ring)
~1250StrongC-O stretch (Acid and ether)
600-700Medium-StrongC-Br stretch

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound powder directly onto the crystal.

    • Apply pressure using the instrument's clamp to ensure good contact.[8]

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal.[5]

    • Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.[5]

    • The instrument software will automatically generate the final spectrum as a plot of transmittance or absorbance versus wavenumber.

  • Data Analysis:

    • Identify the major absorption bands in the spectrum.

    • Compare the observed wavenumbers with the expected values for the functional groups of this compound.

Mass Spectrometry (MS)

Application Note: Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9] Due to the presence of two bromine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern (M, M+2, M+4 peaks) for the molecular ion, which is a key identifying feature.[10]

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio)Predicted AssignmentNotes
308 / 310 / 312[M]⁺Molecular ion peak cluster (approx. 1:2:1 ratio)
293 / 295 / 297[M - CH₃]⁺Loss of a methyl group
265 / 267 / 269[M - COOH]⁺Loss of the carboxylic acid group
186 / 188[M - COOH - Br]⁺Subsequent loss of a bromine atom

Protocol 3: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[5]

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer, typically using Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft technique that often preserves the molecular ion.[5]

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

    • For structural confirmation, perform tandem MS (MS/MS) to analyze the fragmentation patterns of the molecular ion.

  • Data Analysis:

    • Identify the molecular ion peak cluster and confirm its m/z values and isotopic pattern match the molecular formula C₈H₆Br₂O₃.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide further structural confirmation.

    • Use high-resolution mass spectrometry (HRMS) to determine the exact mass and confirm the elemental composition.[5]

Chromatographic Characterization

High-Performance Liquid Chromatography (HPLC)

Application Note: HPLC is a powerful technique for determining the purity of this compound and for quantifying it in various mixtures. Reversed-phase HPLC is the most common mode for this type of analysis.[11][12]

Table 5: Example HPLC Method Parameters (These are starting parameters and may require optimization)[13]

ParameterMethod 1: IsocraticMethod 2: Gradient
Stationary Phase C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water with 0.1% Phosphoric AcidWater with 0.1% Formic Acid
Mobile Phase B AcetonitrileAcetonitrile
Composition 55% B50-90% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 30 °C35 °C
Detection UV at 230 nmUV at 254 nm
Injection Volume 10 µL5 µL

Protocol 4: High-Performance Liquid Chromatography (HPLC)

  • Mobile Phase and Sample Preparation:

    • Prepare the mobile phase(s) as described in Table 5. For example, for Method 1, mix 450 mL of water with 0.1% phosphoric acid and 550 mL of acetonitrile.[13] Degas the solution using sonication or vacuum filtration.

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile.

    • From the stock solution, prepare working standards and sample solutions at the desired concentrations by diluting with the mobile phase.

    • Filter all sample solutions through a 0.45 µm syringe filter before injection.[14]

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in Table 5.

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the standard and sample solutions.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of a standard.

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all observed peaks.

    • For quantitative analysis, generate a calibration curve using the peak areas of the standard solutions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the complete analytical characterization of a chemical substance like this compound.

G cluster_0 Sample Handling & Preparation cluster_2 Data Analysis & Reporting Sample Receive Sample (this compound) Prep Prepare Solutions (NMR, MS, HPLC) Sample->Prep NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR IR FTIR Spectroscopy Prep->IR MS Mass Spectrometry (LRMS/HRMS) Prep->MS HPLC HPLC-UV Analysis Prep->HPLC Analysis Data Interpretation - Structure Confirmation - Purity Assessment NMR->Analysis IR->Analysis MS->Analysis HPLC->Analysis Report Final Characterization Report Analysis->Report

Caption: General workflow for the analytical characterization of a compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals on the purification of crude 3,5-Dibromo-2-methoxybenzoic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound? A1: Impurities typically originate from the synthetic process, which is often the electrophilic bromination of 2-methoxybenzoic acid. Common impurities may include unreacted starting material (2-methoxybenzoic acid), monobrominated intermediates (e.g., 3-Bromo-2-methoxybenzoic acid or 5-Bromo-2-methoxybenzoic acid), and potential isomeric or over-brominated byproducts.[1][2]

Q2: What are the primary methods for purifying this compound? A2: The three most effective purification methods for this compound are recrystallization, acid-base extraction, and silica gel column chromatography.[1][2] The choice of method depends on the nature and quantity of the impurities.

Q3: How do I select the best recrystallization solvent? A3: The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at room or cold temperatures.[2] It is recommended to perform small-scale solubility tests with various solvents. For structurally similar compounds like substituted benzoic acids, common solvent systems include ethanol/water or acetic acid/water mixtures.[2]

Q4: How does acid-base extraction work for this compound? A4: As a carboxylic acid, this compound reacts with a weak base, such as sodium bicarbonate (NaHCO₃), to form its water-soluble sodium carboxylate salt.[3][4][5] This allows it to be extracted into an aqueous layer, leaving non-acidic impurities behind in the organic layer. The pure acid can then be precipitated from the aqueous layer by re-acidification with a strong acid like hydrochloric acid (HCl).[2][3]

Q5: Is column chromatography effective, and what is a suitable mobile phase? A5: Yes, silica gel column chromatography is a highly effective method for separating compounds with different polarities.[1] A good starting mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The polarity of the eluent can be gradually increased to effectively separate the desired product from impurities.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield After Recrystallization - The chosen solvent is too effective, keeping the product dissolved even when cold.[2]- Too much solvent was used during the dissolution step.[2]- The cooling process was too rapid, forming fine crystals that passed through the filter.[2]- Premature crystallization occurred during hot filtration.[2]- Test different solvents or solvent mixtures to find an optimal system.[2]- Use the minimum amount of hot solvent required to dissolve the crude product.[2]- Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.[2]- Pre-heat the filtration funnel and receiving flask to prevent premature crystallization.[2]
Product "Oils Out" Instead of Crystallizing - The melting point of the impure product is lower than the boiling point of the solvent.[2]- High concentration of impurities is depressing the melting point.[2]- Select a recrystallization solvent with a lower boiling point.[2]- Attempt a preliminary purification with another method (e.g., acid-base extraction) to remove major impurities first.[2]- Add a seed crystal of pure product to the cooled solution to induce crystallization.[2]
Incomplete Separation During Acid-Base Extraction - The pH of the aqueous layer was not basic enough to fully deprotonate the carboxylic acid.- Insufficient mixing of the organic and aqueous layers.- Use a pH meter or pH paper to ensure the aqueous layer is sufficiently basic (pH > 8) to convert the acid to its salt form.[2]- Shake the separatory funnel vigorously and allow adequate time for the layers to separate completely.
Colored Impurities Remain in Final Product - The impurities have chemical properties similar to the product and are not removed by the chosen method.[2]- During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[2]- If using column chromatography, adjust the solvent system to improve separation.[2]
Broad Melting Point Range of Purified Product - The product is still impure.[2]- The sample is not completely dry and contains residual solvent.[2]- Repeat the purification process (e.g., perform a second recrystallization).[2]- Dry the purified product thoroughly under vacuum to remove all traces of solvent before measuring the melting point.[2]

Data Presentation

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₆Br₂O₃[6][7]
Molecular Weight 309.94 g/mol [6][7]
Appearance White to off-white crystalline powder (expected)[8]
Melting Point Not available. For the related 3,5-Dibromo-4-methoxybenzoic acid, it is 226-229 °C.[9]
Solubility Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO; poorly soluble in water.[8][9]
pKa Data not available.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of crude product in various solvents (e.g., ethanol, methanol, ethanol/water mixtures) to find a suitable system where solubility is high when hot and low when cold.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.[2][10]

  • Hot Filtration (Optional): If insoluble impurities or color are present, add a small amount of activated charcoal. Filter the hot solution through a pre-heated, fluted filter paper into a clean, pre-heated flask to remove the charcoal and other solids.[2][10]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[2][9]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.[2]

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas that evolves.[3][5]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution one or two more times.[11] Combine all aqueous extracts.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (test with pH paper).[2][4] The pure this compound will precipitate as a solid.

  • Isolation: Collect the white precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.[2]

  • Drying: Dry the purified product under vacuum. This product can be used directly or further purified by recrystallization (Protocol 1) if needed.[2]

Protocol 3: Purification by Silica Gel Column Chromatography
  • Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.

  • Sample Loading: Dissolve a minimum amount of the crude product in the mobile phase or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate).[1] Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

purification_workflow cluster_methods Purification Method crude Crude 3,5-Dibromo- 2-methoxybenzoic Acid assess Assess Impurities (TLC, NMR) crude->assess recryst Recrystallization assess->recryst Crystalline solid, good solubility profile acidbase Acid-Base Extraction assess->acidbase Neutral/basic impurities present chrom Column Chromatography assess->chrom Complex mixture, isomers present pure Pure Product (Verify by MP, NMR) recryst->pure acidbase->pure chrom->pure

Caption: Decision workflow for selecting a purification method.

Caption: Logical steps of purification via acid-base extraction.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound?

The most common laboratory synthesis involves the direct electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). Due to the directing effects of the substituents on the aromatic ring, this is typically a sequential process. The methoxy group (-OCH₃) is an ortho-, para-director and a strong activator, while the carboxylic acid group (-COOH) is a meta-director and a deactivator. The powerful activating effect of the methoxy group generally governs the regioselectivity of the initial bromination.

Q2: What are the expected major side products in this synthesis?

The primary side products arise from incomplete reaction, over-reaction, or alternative bromination patterns. The most common side products include:

  • Mono-brominated Intermediates: The most significant side product is the mono-brominated starting material. Given the directing effects, the initial bromination is most likely to occur at the position para to the strongly activating methoxy group, yielding 5-bromo-2-methoxybenzoic acid . Bromination ortho to the methoxy group (at the 3-position) is also possible, leading to the formation of 3-bromo-2-methoxybenzoic acid .

  • Isomeric Dibromo Products: While the target is the 3,5-dibromo isomer, other dibrominated isomers can form, although likely in smaller quantities due to steric hindrance and electronic effects.

  • Over-brominated Products: Under harsh reaction conditions or with an excess of the brominating agent, tri-brominated species may be generated.

  • Decarboxylated Byproducts: In some cases, particularly at elevated temperatures, decarboxylation of the benzoic acid can occur, leading to brominated anisole derivatives such as 2,4-dibromoanisole.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low yield of the desired product Incomplete Reaction: Insufficient reaction time or temperature may not favor the second bromination step.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the consumption of the mono-brominated intermediate.
Suboptimal Brominating Agent: The chosen brominating agent may not be reactive enough for the second, more difficult bromination.Consider using a more potent brominating agent or a suitable catalyst. For instance, if using N-Bromosuccinimide (NBS) alone is insufficient, the addition of a catalyst like silica gel or performing the reaction in a polar solvent like DMF could be beneficial.
Product Loss During Workup: The product may be lost during extraction or purification steps.Optimize the pH during aqueous workup to ensure the carboxylic acid is fully protonated for extraction into an organic solvent. When performing recrystallization, carefully select the solvent system to minimize solubility at low temperatures.
Presence of significant mono-brominated side products Insufficient Brominating Agent: Less than two equivalents of the brominating agent will result in incomplete dibromination.Ensure at least two full equivalents of the brominating agent are used. A slight excess may be necessary to drive the reaction to completion.
Short Reaction Time: The second bromination is slower than the first due to the deactivating effect of the first bromine atom.Increase the reaction time and monitor the disappearance of the mono-brominated intermediate by TLC or HPLC.
Formation of unexpected isomers Reaction Conditions: Temperature and solvent can influence the regioselectivity of the bromination.Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. The choice of solvent can also impact isomer distribution; consider screening different solvents.
Evidence of ring oxidation Harsh Reaction Conditions: Strong oxidizing brominating agents or high temperatures can lead to the degradation of the aromatic ring.Employ a milder brominating agent such as N-Bromosuccinimide (NBS). Maintain strict temperature control throughout the reaction.
Product "oils out" instead of crystallizing during purification Impurity Presence: Significant amounts of impurities can lower the melting point of the mixture, causing it to separate as an oil.Attempt to remove impurities by another method, such as column chromatography, before recrystallization. Using a seed crystal of the pure product can also induce crystallization.
Inappropriate Recrystallization Solvent: The boiling point of the solvent may be higher than the melting point of the impure product.Select a recrystallization solvent with a lower boiling point.

Experimental Protocols

Protocol 1: Two-Step Bromination of 2-Methoxybenzoic Acid

This protocol is a proposed pathway and may require optimization.

Step 1: Synthesis of 5-bromo-2-methoxybenzoic acid

  • Materials: 2-methoxybenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile.

  • Procedure:

    • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1.0 eq) in acetonitrile.

    • Add N-Bromosuccinimide (1.0 eq) to the solution.

    • Stir the reaction mixture at room temperature and monitor the progress by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Perform an aqueous workup to isolate the crude 5-bromo-2-methoxybenzoic acid.

Step 2: Synthesis of this compound

  • Materials: 5-bromo-2-methoxybenzoic acid, Tetrabutylammonium tribromide (Bu₄NBr₃).

  • Procedure:

    • In a reaction vessel, combine 5-bromo-2-methoxybenzoic acid (1.0 eq) and Tetrabutylammonium tribromide (1.0 eq).

    • Heat the reaction mixture at 100 °C for 16 hours.[1]

    • After cooling, perform a standard aqueous workup. This may involve quenching with a sodium thiosulfate solution to remove any remaining bromine, followed by extraction with an organic solvent.

    • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_reaction1 First Bromination cluster_reaction2 Second Bromination cluster_purification Purification 2_methoxybenzoic_acid 2-Methoxybenzoic Acid reaction1 Brominating Agent (e.g., NBS) 2_methoxybenzoic_acid->reaction1 Step 1 mono_bromo Mono-brominated Intermediates (e.g., 5-bromo-2-methoxybenzoic acid) reaction1->mono_bromo reaction2 Brominating Agent (e.g., Bu4NBr3) mono_bromo->reaction2 Step 2 di_bromo This compound (Crude Product) reaction2->di_bromo purification Recrystallization or Column Chromatography di_bromo->purification final_product Pure this compound purification->final_product

Caption: Proposed workflow for the two-step synthesis of this compound.

Troubleshooting_Logic start Low Yield or High Impurity? check_reaction_completion Check TLC/HPLC for Starting Material/Intermediate start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction Yes isomer_issue Isomeric Impurities Present? check_reaction_completion->isomer_issue No increase_time_temp Increase Reaction Time/Temp or Use Stronger Reagent incomplete_reaction->increase_time_temp success Improved Yield and Purity increase_time_temp->success check_workup Review Workup and Purification Procedures optimize_purification Optimize pH for Extraction and Recrystallization Solvent check_workup->optimize_purification optimize_purification->success isomer_issue->check_workup No adjust_conditions Adjust Temperature and Consider Solvent Effects isomer_issue->adjust_conditions Yes adjust_conditions->success

Caption: A logical troubleshooting workflow for common synthesis issues.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 3,5-Dibromo-2-methoxybenzoic acid synthesis. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Question 1: Why is the yield of my this compound synthesis consistently low?

Answer: Low yields can stem from several factors, including incomplete reaction, product loss during workup, and the formation of side products.

  • Incomplete Reaction: The dibromination of 2-methoxybenzoic acid requires sufficient time and an adequate amount of the brominating agent to proceed to completion. The electron-withdrawing nature of the carboxylic acid group can deactivate the aromatic ring, making the second bromination step more challenging.

    • Solution: Ensure that at least two equivalents of the brominating agent are used. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed. Consider increasing the reaction time or temperature, though this should be done cautiously to avoid an increase in side products.

  • Product Loss During Workup: The product can be lost during extraction and purification steps.

    • Solution: Optimize the workup procedure. Ensure the pH is appropriately adjusted during acid-base extractions to ensure the complete precipitation of the carboxylic acid. When performing recrystallization, use a minimal amount of a suitable hot solvent and allow for slow cooling to maximize crystal formation.

  • Formation of Side Products: The formation of undesired isomers and over-brominated products can significantly reduce the yield of the target compound.

Question 2: My final product is contaminated with significant amounts of a mono-brominated species. How can I avoid this?

Answer: The presence of mono-brominated side products, such as 3-bromo-2-methoxybenzoic acid or 5-bromo-2-methoxybenzoic acid, is a common issue.

  • Insufficient Brominating Agent: The most likely cause is an insufficient amount of the brominating agent.

    • Solution: Use a slight excess of the brominating agent (at least 2.1 to 2.2 equivalents) to drive the reaction towards dibromination.

  • Short Reaction Time: The reaction may not have been allowed to run long enough for the second bromination to occur.

    • Solution: Increase the reaction time and monitor the disappearance of the mono-brominated intermediate by TLC or HPLC.

Question 3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of the reaction?

Answer: The methoxy group is an ortho-, para-director, while the carboxylic acid group is a meta-director. In the case of 2-methoxybenzoic acid, the directing effects can lead to a mixture of isomers. The desired 3,5-dibromo product is formed due to the strong activating and directing effect of the methoxy group. However, other isomers can also be formed.

  • Reaction Conditions: The choice of solvent and catalyst can influence the regioselectivity of the bromination.

    • Solution: The use of a non-coordinating solvent and a Lewis acid catalyst can sometimes improve the selectivity for the sterically favored positions. Experiment with different solvent systems and catalysts in small-scale trials to find the optimal conditions. Purification by column chromatography or fractional crystallization may be necessary to separate the desired isomer from the undesired ones.[1]

Question 4: My reaction mixture has turned a dark color, and the product is difficult to purify. What could be the cause?

Answer: A dark coloration can indicate the formation of degradation products or ring oxidation, which can occur under harsh reaction conditions.[1]

  • Strong Brominating Agent or High Temperature: Using a very reactive brominating agent or excessively high temperatures can lead to oxidative side reactions.[1]

    • Solution: Employ a milder brominating agent such as N-Bromosuccinimide (NBS) instead of elemental bromine.[1] Maintain careful control over the reaction temperature and avoid overheating.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common method is the direct electrophilic bromination of 2-methoxybenzoic acid. This involves treating the starting material with a brominating agent, such as elemental bromine (Br₂) in the presence of a catalyst, or N-Bromosuccinimide (NBS). The methoxy group strongly directs the incoming bromine atoms to the ortho and para positions relative to it.

Q2: What are the expected major and minor side products in this synthesis?

A2: The primary side products are typically mono-brominated species (3-bromo-2-methoxybenzoic acid and 5-bromo-2-methoxybenzoic acid) if the reaction is incomplete. Over-bromination to a tri-bromo species is also possible if the reaction conditions are too harsh. The formation of other isomers is also a possibility due to the competing directing effects of the methoxy and carboxylic acid groups.

Q3: How can I effectively purify the crude this compound?

A3: Purification can be achieved through several methods:

  • Recrystallization: This is a common method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble or insoluble at all temperatures.

  • Acid-Base Extraction: This technique can be used to separate the acidic product from non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (like sodium bicarbonate) to form the water-soluble carboxylate salt. The aqueous layer is then acidified to precipitate the pure carboxylic acid.

  • Column Chromatography: Silica gel column chromatography can be effective for separating the desired product from closely related isomers and other impurities. A suitable eluent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), is used.

Q4: What is the role of a catalyst in the bromination reaction with elemental bromine?

A4: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), is often used to polarize the Br-Br bond in elemental bromine, making it a more potent electrophile. This increases the rate of the electrophilic aromatic substitution reaction.

Data Presentation

The following tables summarize quantitative data for the bromination of methoxybenzoic acid derivatives under various conditions. Note that the data for the target molecule, this compound, is limited in the literature; therefore, data from closely related reactions are included for comparison.

Table 1: Bromination of Methoxybenzoic Acid Derivatives with N-Bromosuccinimide (NBS)

Starting MaterialBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
4-methoxybenzoic acidNBS (2.1)Acetic AcidRoom TempSeveralNot Specified[1]
m-methoxybenzoic acidNBS (1.5)Dichloromethane25-30393.4 (of 2-bromo-5-methoxybenzoic acid)Patent CN112250562A

Table 2: Bromination of Methoxybenzoic Acid Derivatives with Elemental Bromine (Br₂)

Starting MaterialBrominating Agent (Equivalents)CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-methoxybenzoic acidBr₂ (2.2)FeBr₃Glacial Acetic AcidReflux4-6Not Specified[2]
m-methoxybenzoic acidBr₂ (1.05)NoneWater (with NaOH)0-5183 (of 2-bromo-5-methoxybenzoic acid)Patent CN112250562A

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis of this compound. These protocols are adapted from procedures for structurally similar compounds and should be optimized for the specific target synthesis.

Protocol 1: Dibromination of 2-Methoxybenzoic Acid using N-Bromosuccinimide (NBS) (Adapted)

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in glacial acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (2.1 equivalents) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with dichloromethane.

  • Wash the organic layer with saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain this compound.

Protocol 2: Dibromination of 2-Methoxybenzoic Acid using Elemental Bromine (Adapted)

Materials:

  • 2-Methoxybenzoic acid

  • Elemental Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) (catalytic amount)

  • Glacial Acetic Acid

  • 10% aqueous sodium thiosulfate solution

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a reflux condenser, dissolve 2-methoxybenzoic acid (1.0 equivalent) in glacial acetic acid.

  • Add a catalytic amount of anhydrous iron(III) bromide.

  • From the dropping funnel, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise to the stirred reaction mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and pour it into cold water to precipitate the crude product.

  • Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as an ethanol/water mixture.

Mandatory Visualization

Synthesis_Workflow Start 2-Methoxybenzoic Acid Reaction Bromination Reaction Start->Reaction Starting Material Reagents Brominating Agent (e.g., NBS or Br₂) + Catalyst (optional) Reagents->Reaction Reagents Workup Workup (Quenching, Extraction) Reaction->Workup Crude Mixture Side_Products Side Products (Mono-bromo species, Isomers) Reaction->Side_Products Purification Purification (Recrystallization or Chromatography) Workup->Purification Product 3,5-Dibromo-2- methoxybenzoic Acid Purification->Product Pure Product Purification->Side_Products Removed

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Low_Yield Low Yield of Product Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Potential Cause Product_Loss Product Loss during Workup Low_Yield->Product_Loss Potential Cause Side_Product_Formation Side Product Formation Low_Yield->Side_Product_Formation Potential Cause Sol_Incomplete Increase reaction time/temp Ensure >2 equiv. of brominating agent Monitor reaction progress Incomplete_Reaction->Sol_Incomplete Solution Sol_Loss Optimize extraction pH Use minimal hot solvent for recrystallization Allow for slow cooling Product_Loss->Sol_Loss Solution Sol_Side_Products Use milder brominating agent (NBS) Control temperature carefully Optimize solvent and catalyst Side_Product_Formation->Sol_Side_Products Solution

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: 3,5-Dibromo-2-methoxybenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3,5-Dibromo-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common synthetic transformations involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity?

A1: The reactivity of this compound is primarily influenced by three key features:

  • Steric Hindrance: The methoxy group at the C2 position and the bromine atom at the C3 position create significant steric hindrance around the carboxylic acid functionality. This can impede the approach of bulky reagents and may require more forcing reaction conditions for transformations like esterification and amidation.

  • Electronic Effects: The methoxy group is an electron-donating group, which increases the electron density of the aromatic ring. This can make the aryl bromides less reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, as the oxidative addition step is often slower for electron-rich aryl halides.[1]

  • Two Reactive Sites: The presence of two bromine atoms at the C3 and C5 positions offers the potential for selective mono- or di-functionalization, but also presents challenges in controlling regioselectivity in cross-coupling reactions.

Q2: What are the common purification methods for this compound and its derivatives?

A2: Purification strategies depend on the nature of the impurities.

  • Recrystallization: For purifying the acid itself from non-acidic impurities, recrystallization from a suitable solvent system like ethanol/water is often effective.[2][3]

  • Acid-Base Extraction: To remove neutral or basic impurities, an acid-base workup can be employed. The carboxylic acid can be extracted into an aqueous basic solution (e.g., NaHCO₃ or NaOH), washed with an organic solvent to remove impurities, and then re-precipitated by acidification.[4]

  • Column Chromatography: For non-acidic derivatives or when isomers are present, silica gel column chromatography is a standard purification technique.[5]

Q3: What safety precautions should be taken when working with this compound and its reactions?

A3: Standard laboratory safety practices should always be followed. This includes:

  • Wearing appropriate personal protective equipment (PPE), such as safety goggles, lab coat, and gloves.

  • Working in a well-ventilated fume hood, especially when handling volatile reagents or performing reactions at elevated temperatures.

  • Consulting the Safety Data Sheet (SDS) for this compound and all other reagents used in the reaction for specific handling and disposal information.

Troubleshooting Guides

Esterification Reactions

Problem: Low or no conversion to the desired ester.

Potential CauseSuggested Solution
Steric Hindrance The ortho-methoxy group hinders the approach of the alcohol. Use a less bulky alcohol if possible. For more hindered alcohols, consider using microwave irradiation to increase the reaction rate and yield.[6][7] Alternative methods like using O-alkylisoureas under microwave conditions can be effective for hindered substrates.[8]
Insufficient Catalyst Activity For Fischer esterification, ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used.[5]
Equilibrium Limitation Use a large excess of the alcohol to drive the equilibrium towards the product. Alternatively, remove water as it is formed using a Dean-Stark apparatus.
Poor Solubility Ensure the starting material is fully dissolved in the alcohol or a suitable co-solvent.

Data Presentation: Fischer Esterification Yields

AlcoholCatalystReaction Time (h)Typical Yield (%)Reference
MethanolConc. H₂SO₄4 - 685 - 95[9]
EthanolConc. H₂SO₄6 - 880 - 90[9]
n-ButanolConc. H₂SO₄8 - 1275 - 85[6]
Amide Bond Formation

Problem: Inefficient amide coupling.

Potential CauseSuggested Solution
Low Nucleophilicity of Amine For electron-deficient anilines or hindered amines, standard coupling reagents may be insufficient. Consider more potent coupling agents like HATU or COMU.[2] In some cases, converting the carboxylic acid to the more reactive acyl chloride may be necessary.[10]
Steric Hindrance at the Carboxylic Acid The ortho-methoxy group can slow down the reaction. Use of elevated temperatures or microwave heating can be beneficial. A protocol using in situ formation of acyl fluorides has been shown to be effective for sterically hindered substrates.[10]
Side Reactions With carbodiimide reagents like EDC, the formation of N-acylurea byproducts can occur, especially with slow reactions. The addition of HOBt or Oxyma can suppress this side reaction.
Inappropriate Base The choice of base is crucial. A non-nucleophilic organic base like DIPEA or triethylamine is commonly used.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentAdditiveBaseTypical Yield (%)Notes
EDCHOBtDIPEA60 - 85Good for general purpose coupling.
HATU-DIPEA70 - 95Highly effective for hindered substrates and weakly nucleophilic amines.
PyBOP-DIPEA65 - 90Another effective phosphonium-based reagent.
SOCl₂ (via acyl chloride)-Pyridine or Et₃N50 - 80Useful for unreactive amines, but may not be compatible with sensitive functional groups.
Suzuki-Miyaura Cross-Coupling

Problem: Low yield of the cross-coupled product.

Potential CauseSuggested Solution
Slow Oxidative Addition The electron-donating methoxy group deactivates the aryl bromide. Use a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[11]
Protodeboronation of Boronic Acid This side reaction consumes the boronic acid. Use anhydrous solvents and ensure the base is thoroughly dried. Using boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.[11]
Homocoupling of Boronic Acid This is often a competing reaction. Using a 1.1-1.5:1 ratio of boronic acid to aryl halide can help minimize this. Ensure thorough deoxygenation of the reaction mixture.
Catalyst Deactivation Palladium catalysts can be sensitive to oxygen. Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) and that all solvents are properly degassed.[1]
Poor Regioselectivity (for mono-coupling) Controlling mono- versus di-substitution can be challenging. Use of a slight excess of the aryl halide (e.g., 1.2 equivalents) relative to the boronic acid can favor mono-arylation. Careful selection of the catalyst and reaction temperature may also be required.
Buchwald-Hartwig Amination

Problem: Poor conversion or selectivity.

Potential CauseSuggested Solution
Catalyst and Ligand Choice For electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos are often more effective than first-generation ligands.[12]
Base Incompatibility Strong bases like NaOt-Bu are very effective but can be incompatible with sensitive functional groups (e.g., esters). Weaker bases like K₃PO₄ or Cs₂CO₃ offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[13]
Amine Basicity and Sterics Less basic or sterically hindered amines may require more forcing conditions (higher temperature, more active catalyst).
Selectivity in Di-bromo Substrates Achieving mono-amination can be difficult. Using a slight excess of the dibromo-starting material or a sub-stoichiometric amount of the amine can favor the mono-aminated product. Careful monitoring of the reaction progress is crucial.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3,5-Dibromo-2-methoxybenzoate

This protocol is a standard Fischer esterification.

  • Materials: this compound, Methanol (anhydrous), Concentrated Sulfuric Acid.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq).

    • Add a large excess of anhydrous methanol (20-40 eq), which also acts as the solvent.

    • With stirring, slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

    • Attach a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction to room temperature and remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO₃ to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of N-Aryl-3,5-dibromo-2-methoxybenzamide

This protocol uses a standard amide coupling reagent.

  • Materials: this compound, Substituted aniline, HATU, DIPEA, Anhydrous DMF.

  • Procedure:

    • In a dry flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add the substituted aniline (1.1 eq) and DIPEA (2.5 eq).

    • Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Signaling Pathways and Workflows

Derivatives of substituted benzoic acids have been investigated as inhibitors of various protein kinases, including Fibroblast Growth Factor Receptor 1 (FGFR1).[14][15][16][17] Aberrant FGFR1 signaling can drive cell proliferation and survival in certain cancers. The diagram below illustrates a simplified FGFR1 signaling cascade leading to the activation of the MAPK pathway.

FGFR1_Signaling_Pathway FGF FGF FGFR1 FGFR1 GRB2/SOS GRB2/SOS FGFR1->GRB2/SOS Activates RAS RAS GRB2/SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Factors Transcription Factors ERK->Transcription Factors Activates Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation

Simplified FGFR1-MAPK Signaling Pathway.

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow Start Start Reaction_Setup Reaction Setup: - this compound - Boronic Acid/Ester - Pd Catalyst & Ligand - Base Degas Degas Solvents & Reaction Mixture Reaction_Setup->Degas Reaction Heat Reaction Mixture (e.g., 80-110 °C) Degas->Reaction Monitor Monitor by TLC/LC-MS Reaction->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purification Column Chromatography or Recrystallization Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

General Suzuki-Miyaura Coupling Workflow.

References

Technical Support Center: Optimization of 3,5-Dibromo-2-methoxybenzoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 3,5-Dibromo-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route to this compound?

The most common approach is the direct electrophilic bromination of 2-methoxybenzoic acid (o-anisic acid). The methoxy group is a strong ortho, para-directing group, while the carboxylic acid is a meta-directing group. In this case, the methoxy group's activating and directing effects dominate, leading to bromination at the positions ortho and para to it. Since the ortho position (C6) is sterically hindered, substitution is favored at the C3 and C5 positions.

Q2: Which brominating agents are suitable for this synthesis?

Several brominating agents can be used, with varying reactivity and selectivity. Common choices include:

  • Molecular Bromine (Br₂) : Often used with a Lewis acid catalyst (e.g., FeBr₃) or in a solvent like acetic acid. It is highly reactive and may lead to over-bromination if not carefully controlled.

  • N-Bromosuccinimide (NBS) : A milder and more selective brominating agent. It is often used with an acid catalyst or under photochemical conditions. For dibromination, more than two equivalents are required.[1]

  • Tetrabutylammonium tribromide (Bu₄NBr₃) : A solid, stable source of bromine that is easier to handle than liquid bromine. It can be used for the bromination of methoxybenzoic acids.[2][3]

Q3: How can I monitor the reaction's progress?

The reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[4] This allows you to track the consumption of the starting material (2-methoxybenzoic acid) and the appearance of monobrominated intermediates and the final dibrominated product.

Q4: What are the best methods for purifying the crude this compound?

Purification can typically be achieved through two main methods:

  • Recrystallization : This is a common and effective method for purifying solid organic compounds. Suitable solvents must be determined empirically, but ethanol, methanol, or mixtures with water are often good starting points.[5][6]

  • Silica Gel Column Chromatography : This method is useful for separating the desired product from isomers and other impurities, especially if recrystallization is ineffective. A mobile phase consisting of a hexane and ethyl acetate mixture is typically used.[1][6]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Final Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Suboptimal Stoichiometry: Not enough brominating agent was used. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase, or lost during extraction and filtration steps.1. Increase the reaction time or gently heat the reaction mixture. Monitor progress by TLC to determine the point of maximum conversion.[1] 2. Ensure at least 2.0 equivalents of the brominating agent (e.g., Br₂ or NBS) are used for dibromination.[1] 3. Optimize the workup procedure. Ensure proper pH adjustment during acid-base extraction and minimize transfers. Pre-heating the filtration apparatus during hot filtration can prevent premature crystallization and product loss.[6]
Presence of Significant Monobrominated Side Product 1. Insufficient Brominating Agent: The amount of brominating agent was only sufficient for a single substitution. 2. Short Reaction Time: The reaction was stopped before the second bromination could proceed to completion.1. Use a slight excess (e.g., 2.1-2.2 equivalents) of the brominating agent to drive the reaction towards the dibrominated product.[1] 2. Extend the reaction time and continue monitoring by TLC until the monobrominated intermediate is consumed.[1]
Formation of Multiple Isomers 1. Competing Directing Effects: While 3,5-dibromination is electronically and sterically favored, other isomers can form under certain conditions. 2. Harsh Reaction Conditions: High temperatures or highly active catalysts can decrease the regioselectivity of the reaction.1. Employ milder reaction conditions. For example, using NBS may offer better selectivity than Br₂ with a strong Lewis acid.[7] 2. Maintain careful control over the reaction temperature. Running the reaction at room temperature or slightly above is often sufficient.[4]
Product "Oils Out" Instead of Crystallizing During Recrystallization 1. High Impurity Level: The presence of significant impurities can depress the melting point of the mixture. 2. Inappropriate Solvent: The boiling point of the recrystallization solvent is higher than the melting point of the crude product.1. Attempt to purify the product first by another method, such as acid-base extraction or column chromatography, to remove the bulk of impurities before recrystallization.[6] 2. Select a solvent or solvent system with a lower boiling point.[6]

Data Presentation

The following table summarizes various reaction conditions used for the bromination of methoxybenzoic acid derivatives, which can serve as a starting point for optimization.

Starting MaterialBrominating Agent (Equivalents)Catalyst/AdditiveSolventTemperatureTime (h)Yield (%)Reference
2-Methoxybenzoic acidBu₄NBr₃ (1.0)-Not specified100 °C490 (for mono-bromo product)[2]
5-Bromo-2-methoxybenzoic acidBu₄NBr₃ (2.0)-Not specified100 °C1688 (for di-bromo product)[2]
4-Methoxybenzoic acidBu₄NBr₃ (2.0)K₃PO₄Acetonitrile100 °C6High (unspecified)[3]
4-Methoxybenzoic acidBromine (2.2)FeBr₃Glacial Acetic AcidReflux4-6High (unspecified)[5]
m-Methoxybenzoic acidN-Bromosuccinimide (1.5)KBr, Red Phosphorus, H₂SO₄Dichloromethane25-30 °C393.4[4]

Experimental Protocols

Representative Protocol for Dibromination of 2-Methoxybenzoic Acid

This protocol is a generalized procedure based on the bromination of related methoxybenzoic acids and should be optimized for specific laboratory conditions.

Materials:

  • 2-Methoxybenzoic acid

  • Tetrabutylammonium tribromide (Bu₄NBr₃)

  • Acetonitrile (MeCN)

  • 1 M Sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-methoxybenzoic acid (1.0 equiv.).

  • Add acetonitrile as the solvent (e.g., 0.2 M concentration).

  • Add tetrabutylammonium tribromide (Bu₄NBr₃) (2.1 equiv.) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 6-16 hours. Monitor the reaction's progress by TLC, checking for the disappearance of the starting material and monobrominated intermediate.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding 1 M sodium thiosulfate solution to neutralize any remaining bromine.

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).[6]

Visualizations

experimental_workflow start Starting Material (2-Methoxybenzoic Acid) reaction Bromination Reaction (e.g., Bu₄NBr₃ in MeCN, 80-100°C) start->reaction monitoring Reaction Monitoring (TLC / HPLC) reaction->monitoring Periodically monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash) monitoring->workup Complete purification Purification workup->purification recrystallization Recrystallization purification->recrystallization chromatography Column Chromatography purification->chromatography product Final Product (this compound) recrystallization->product chromatography->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_workflow start Analyze Crude Product: Low Yield or Impure? low_yield Problem: Low Yield start->low_yield Low Yield impure Problem: Impure Product start->impure Impure cause_incomplete Cause: Incomplete Reaction? low_yield->cause_incomplete cause_mono Cause: Monobromo Product? impure->cause_mono cause_workup_loss Cause: Loss During Workup? cause_incomplete->cause_workup_loss No solution_time_temp Solution: Increase reaction time/temp. Monitor via TLC. cause_incomplete->solution_time_temp Yes solution_workup Solution: Optimize extraction/filtration steps. cause_workup_loss->solution_workup Yes cause_isomers Cause: Other Isomers? cause_mono->cause_isomers No solution_equivalents Solution: Increase brominating agent to >2 equiv. Increase reaction time. cause_mono->solution_equivalents Yes solution_conditions Solution: Use milder conditions (temp, catalyst). Optimize purification (chromatography). cause_isomers->solution_conditions Yes

Caption: Troubleshooting logic for the synthesis of this compound.

References

Technical Support Center: Recrystallization of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the recrystallization of 3,5-Dibromo-2-methoxybenzoic acid, catering to researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound?

Recrystallization is a crucial purification technique used to remove impurities from a solid compound.[1][2] For this compound, this process is essential to obtain a high-purity material, which is critical for accurate analytical data and for its use as a building block in organic synthesis and drug development.[3][4]

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room or lower temperatures.[5][6][7] For substituted benzoic acids, common solvent systems include ethanol/water or acetic acid/water mixtures.[8] It is also soluble in methanol and DMSO.[3]

Q3: What are the key steps in a typical recrystallization procedure?

The fundamental steps involve:

  • Dissolving the impure solid in a minimum amount of a hot solvent.

  • Filtering the hot solution to remove any insoluble impurities.

  • Allowing the solution to cool slowly and undisturbed to promote crystal formation.

  • Collecting the purified crystals by filtration.

  • Washing the crystals with a small amount of cold solvent.

  • Drying the crystals to remove any residual solvent.[1][5][6]

Q4: How can I determine if the recrystallization was successful?

A successful recrystallization should result in the formation of well-defined, uniform crystals with shiny surfaces.[1] A key indicator of purity is a sharp and elevated melting point range compared to the crude material.[1]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.[9] - The cooling process was too rapid.[1] - The compound is highly soluble in the chosen solvent even at low temperatures.[8]- Reduce the solvent volume by gentle heating or using a rotary evaporator.[9] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[5] - Re-evaluate the solvent system; consider a solvent in which the compound is less soluble.
Product "Oils Out" Instead of Crystallizing - The melting point of the compound is lower than the boiling point of the solvent. - Significant impurities are present, lowering the melting point of the mixture.[9]- Select a solvent with a lower boiling point.[8] - Re-dissolve the oil in a bit more hot solvent and try cooling more slowly.[9] - Consider a preliminary purification step like column chromatography to remove impurities before recrystallization.[8]
Colored Impurities Remain in the Final Product - The impurities have similar solubility profiles to the product. - The impurities are strongly adsorbed to the product crystals.- Add a small amount of activated charcoal to the hot solution before the initial filtration step to adsorb the colored impurities.[8] Be cautious not to add too much as it can also adsorb the desired product.
Broad Melting Point Range of Purified Product - The product is still impure.[8] - The crystals are not completely dry and contain residual solvent.[8]- Repeat the recrystallization process, ensuring slow cooling and proper solvent selection. - Ensure the crystals are thoroughly dried under vacuum or in a desiccator to remove all traces of the solvent.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In a suitably sized Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, pre-heat a funnel and filter paper and rapidly filter the hot solution into a clean flask.

  • Induce Cloudiness: Add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. This indicates the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate until the solution is clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.[5][6]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

Recrystallization_Workflow Experimental Workflow for Recrystallization A Dissolve crude solid in minimum hot solvent B Hot filtration to remove insoluble impurities A->B If impurities are present C Allow solution to cool slowly A->C No insoluble impurities B->C D Induce crystallization (scratching/seed crystal) C->D If no crystals form E Collect crystals by vacuum filtration C->E Crystals form D->E F Wash crystals with cold solvent E->F G Dry purified crystals F->G

Caption: A general workflow for the recrystallization process.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues Start Recrystallization Attempted Issue What is the issue? Start->Issue NoCrystals No/Low Crystal Yield Issue->NoCrystals No Crystals OilingOut Product 'Oils Out' Issue->OilingOut Oiling Out ColoredProduct Colored Impurities Remain Issue->ColoredProduct Colored Product Success Pure Crystals Obtained Issue->Success Successful Solvent Too much solvent? NoCrystals->Solvent SolventBP Solvent BP > Product MP? OilingOut->SolventBP Charcoal Add activated charcoal to hot solution before filtration ColoredProduct->Charcoal ReduceSolvent Reduce solvent volume and re-cool Solvent->ReduceSolvent Yes Induce Induce crystallization (scratch/seed) Solvent->Induce No ReduceSolvent->Issue Induce->Issue ChangeSolvent Choose lower boiling point solvent SolventBP->ChangeSolvent Yes CoolSlower Cool solution more slowly SolventBP->CoolSlower No ChangeSolvent->Issue CoolSlower->Issue Charcoal->Issue

Caption: A decision tree for troubleshooting recrystallization.

References

Technical Support Center: 3,5-Dibromo-2-methoxybenzoic Acid Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 3,5-Dibromo-2-methoxybenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

A1: this compound is expected to have low solubility in water. This is due to the presence of the hydrophobic dibrominated benzene ring. The predicted LogP value of 3.5161 and a LogSw of -3.5692 indicate poor aqueous solubility.[1]

Q2: In which organic solvents is this compound likely to be soluble?

A2: While specific quantitative data for this compound is limited, a structurally similar compound, 3,5-Dibromo-4-methoxybenzoic acid, is soluble in methanol, ethanol, and DMSO.[2] It is also reported to be soluble in ether and chloroform.[3] Therefore, it is anticipated that this compound will also show good solubility in polar organic solvents.

Q3: How does pH affect the solubility of this compound?

A3: As a carboxylic acid, the solubility of this compound is pH-dependent. In basic conditions (higher pH), the carboxylic acid group will deprotonate to form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions.[4][5]

Q4: Are there any safety precautions I should be aware of when handling this compound and the solvents used to dissolve it?

A4: Yes, it is crucial to handle this compound and all solvents in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Troubleshooting Guide

This guide provides a systematic approach to overcoming solubility issues with this compound.

Initial Solubility Assessment

Before attempting to dissolve a large amount of the compound, it is recommended to perform a small-scale solubility test with a few milligrams of the compound in a small volume of the desired solvent.

Troubleshooting Workflow

If you are encountering solubility issues, follow the workflow below.

TroubleshootingWorkflow start Start: Compound is insoluble solvent Step 1: Select an appropriate organic solvent start->solvent ph_adjustment Step 2: Adjust the pH (for aqueous solutions) solvent->ph_adjustment If aqueous solubility is required cosolvency Step 3: Use a co-solvent system solvent->cosolvency If solubility in organic solvent is insufficient success Success: Compound is dissolved solvent->success If soluble ph_adjustment->cosolvency If still insoluble ph_adjustment->success If soluble other_methods Step 4: Consider advanced methods cosolvency->other_methods If still insoluble cosolvency->success If soluble

Caption: Troubleshooting workflow for solubilizing this compound.

Data Presentation

Due to the limited availability of precise quantitative solubility data for this compound, the following table provides a qualitative summary based on the properties of structurally similar compounds.

Solvent ClassExamplesExpected Solubility
Aqueous Water, BuffersPoor
Polar Protic Methanol, EthanolGood
Polar Aprotic DMSO, DMF, AcetoneGood
Non-polar Toluene, HexanePoor

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines a standard method to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer (for concentration analysis)

Procedure:

  • Add an excess amount of this compound to a vial containing a known volume of the solvent.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial on an orbital shaker and agitate at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • After agitation, centrifuge the vial to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: pH Adjustment for Solubilization in Aqueous Buffers

This protocol describes how to increase the aqueous solubility of this compound by forming a salt.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, Tris)

  • 1 M Sodium hydroxide (NaOH) or other suitable base

  • pH meter

Procedure:

  • Weigh the desired amount of this compound and place it in a beaker.

  • Add a small volume of the aqueous buffer and stir.

  • While monitoring the pH with a calibrated pH meter, add 1 M NaOH dropwise to the suspension.

  • Continue adding the base until the compound completely dissolves and the desired pH is reached. The pH will typically need to be above the pKa of the carboxylic acid for significant dissolution.

  • Adjust the final volume with the aqueous buffer.

PH_Adjustment cluster_0 Low pH (Acidic) cluster_1 High pH (Basic) Insoluble Insoluble Acid R-COOH Soluble Soluble Salt R-COO⁻ + Na⁺ Insoluble->Soluble + NaOH (Deprotonation) Soluble->Insoluble + HCl (Protonation)

Caption: Effect of pH on the solubility of a carboxylic acid.

Protocol 3: Using a Co-solvent System

This protocol details the use of a water-miscible organic solvent to increase the solubility of this compound in an aqueous solution.

Materials:

  • This compound

  • Water-miscible organic solvent (e.g., DMSO, ethanol)

  • Aqueous buffer

Procedure:

  • Prepare a concentrated stock solution of this compound in the chosen organic co-solvent (e.g., 10 mg/mL in DMSO). Ensure the compound is fully dissolved.

  • To prepare the final working solution, add the stock solution dropwise to the vigorously stirring aqueous buffer.

  • Do not add the aqueous buffer to the organic stock solution, as this can cause the compound to precipitate.

  • The final concentration of the organic co-solvent should be kept as low as possible to avoid potential effects on the experimental system.

CoSolvency Stock Concentrated Stock in Organic Solvent (e.g., DMSO) Working Final Working Solution (Co-solvent System) Stock->Working Add dropwise to Aqueous Aqueous Buffer Aqueous->Working

Caption: Workflow for preparing a co-solvent solution.

References

preventing byproduct formation in bromination of methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the bromination of methoxybenzoic acid, with a focus on preventing byproduct formation.

Troubleshooting Guide

Unexpected results during the bromination of methoxybenzoic acid can often be traced to reaction conditions or reagent stoichiometry. The following table addresses common issues and provides recommended solutions.

ProblemPotential Cause(s)Recommended Solution(s)
Low Yield of Desired Dibromo-Product Incomplete reaction.Insufficient brominating agent.Product loss during workup or purification.Increase reaction time or temperature, monitoring progress with TLC or GC-MS.[1]Ensure at least two equivalents of the brominating agent are used for dibromination.[1]Optimize extraction, washing, and purification steps.[1]
Presence of Monobrominated Byproducts Insufficient amount of brominating agent.Reaction time is too short.Use the correct stoichiometric amount of the brominating agent for dibromination (e.g., >2.0 equivalents).[1]Increase the reaction time to allow for the second bromination to occur.[1]
Formation of Ortho-Isomer (e.g., 2-bromo-4-methoxybenzoic acid) The methoxy group is an ortho, para-director.While the 3,5-isomer is sterically favored, some ortho-isomer formation is possible.[1]Purification by recrystallization or column chromatography is necessary to separate the isomers.[1]
Evidence of Ring Oxidation Use of a strong brominating agent or harsh reaction conditions.Employ a milder brominating agent such as N-Bromosuccinimide (NBS).[1][2]Maintain careful control over the reaction temperature.[1]
Presence of Over-Brominated Products (e.g., Tribrominated species) Excess brominating agent.Prolonged reaction time or elevated temperature.Carefully control the stoichiometry of the brominating agent.Monitor the reaction closely using TLC to avoid over-reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for the dibromination of 4-methoxybenzoic acid?

A1: The most common method is the direct electrophilic bromination of 4-methoxybenzoic acid or its esters.[1] The methoxy group is a strong activating group that directs the electrophilic bromine to the ortho and para positions. Due to steric hindrance, the bromine atoms are preferentially added to the 3 and 5 positions, yielding 3,5-dibromo-4-methoxybenzoic acid.[1]

Q2: What are the expected major and minor side products in this synthesis?

A2: Several side products can form due to the high reactivity of the starting material. The most common include:

  • Monobrominated Products: The primary monobrominated product is typically 3-bromo-4-methoxybenzoic acid. Some 2-bromo-4-methoxybenzoic acid may also form as a minor isomer.[1]

  • Over-brominated Products: If the reaction is not carefully controlled, tribrominated species can be formed.[3]

  • Oxidation Products: Harsh reaction conditions or strong oxidizing brominating agents can lead to the oxidation of the aromatic ring.[1]

Q3: How can I achieve selective monobromination instead of dibromination?

A3: To achieve selective monobromination, you should carefully control the stoichiometry of the reagents. Using approximately one equivalent of the brominating agent, such as N-Bromosuccinimide (NBS), and maintaining a low reaction temperature (e.g., 0 °C) can favor the formation of the monobrominated product.[2] Monitoring the reaction closely with TLC is crucial to stop the reaction once the starting material is consumed and before significant dibromination occurs.

Q4: What are the differences between common brominating agents like Br₂, NBS, and Bu₄NBr₃?

A4:

  • Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃) in a solvent like glacial acetic acid.[4][5] It is a powerful brominating agent, but can be less selective and lead to over-bromination and oxidation byproducts.[1]

  • N-Bromosuccinimide (NBS): Considered a milder and more selective reagent.[1][2] It is often used to avoid harsh acidic conditions and can provide better control over the extent of bromination.

  • Tetrabutylammonium tribromide (Bu₄NBr₃): A solid, stable source of bromine that is easier and safer to handle than liquid bromine. It can be used for the bromination of activated aromatic compounds.[1][6]

Q5: How can I effectively purify the crude product to remove byproducts?

A5: The crude product can be purified using several methods:

  • Recrystallization: This is a common and effective method. A suitable solvent system, such as ethanol/water, can be used to crystallize the desired product, leaving impurities in the mother liquor.[3][5]

  • Acid-Base Extraction: The acidic nature of the carboxylic acid group allows for separation from non-acidic impurities. The crude product is dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate solution). The product moves to the aqueous layer as its carboxylate salt. The aqueous layer is then acidified to precipitate the purified product.[3]

  • Column Chromatography: For difficult separations, especially of isomers, silica gel column chromatography using a solvent system like hexane and ethyl acetate can be employed.[1][2]

Experimental Protocols

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This protocol is a general procedure for the bromination of an activated aromatic ester, which can be adapted for methoxybenzoic acid and subsequently hydrolyzed.

  • Dissolution: Dissolve ethyl 4-methoxybenzoate (1 equivalent) in dimethylformamide (DMF) or acetic acid in a round-bottom flask.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.[2]

  • Addition of NBS: Slowly add N-Bromosuccinimide (2.1 equivalents for dibromination) portion-wise to the solution while stirring, ensuring the temperature remains low.[1][2]

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Once complete, pour the reaction mixture into water and extract with dichloromethane (DCM). Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1][2]

  • Hydrolysis: The resulting ethyl 3,5-dibromo-4-methoxybenzoate can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH followed by acidification).[1]

Protocol 2: Bromination using Bromine and a Catalyst

This protocol describes a classic method using liquid bromine and a Lewis acid catalyst.

  • Dissolution: In a round-bottom flask, dissolve 4-methoxybenzoic acid (1.0 eq) in glacial acetic acid.[5]

  • Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).[5]

  • Addition of Bromine: From a dropping funnel, add a solution of bromine (2.2 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.[5]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC.[5]

  • Quenching: Cool the reaction mixture and pour it into cold water to precipitate the product. Quench excess bromine by adding a 10% sodium thiosulfate solution until the color disappears.[5]

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water.[5]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.[5]

Protocol 3: Bromination using Tetrabutylammonium Tribromide (Bu₄NBr₃)

This protocol offers a safer alternative to liquid bromine.

  • Setup: In a flame-dried reaction vessel, add 4-methoxybenzoic acid (1.0 equiv), K₃PO₄ (1.0 equiv), and acetonitrile (MeCN).[1]

  • Reagent Addition: Add Bu₄NBr₃ (2.0 equiv) to the mixture.[1]

  • Reaction: Stir the reaction mixture at 100 °C for 6 hours.[1][6]

  • Workup: After completion, cool the mixture to room temperature. Add 15% aq. Na₂S₂O₃ and saturated Na₂CO₃.[1]

  • Extraction: Extract the aqueous phase with CH₂Cl₂. Combine the organic layers, dry with MgSO₄, and concentrate in vacuo to obtain the crude product.[1]

  • Purification: Purify the crude product by recrystallization or column chromatography.[1]

Visualizations

Reaction_Pathway cluster_reactants Starting Material cluster_products Products 4-MBA 4-Methoxybenzoic Acid 3,5-DBMA 3,5-Dibromo-4- methoxybenzoic Acid (Desired Product) 4-MBA->3,5-DBMA + Br₂ (>2 eq) Heat Mono-Bromo 3-Bromo-4-methoxybenzoic Acid (Byproduct) 4-MBA->Mono-Bromo + Br₂ (1 eq) Control Temp Ortho-Isomer 2-Bromo-4-methoxybenzoic Acid (Byproduct) 4-MBA->Ortho-Isomer Minor Pathway Mono-Bromo->3,5-DBMA + Br₂ (1 eq) Troubleshooting_Workflow start Analyze Crude Product (TLC, NMR) check_purity Is Desired Product the Major Component? start->check_purity low_yield Problem: Low Yield check_purity->low_yield No end_purify Proceed to Purification check_purity->end_purify Yes mono_present Problem: Monobrominated Byproduct Present low_yield->mono_present Check for byproducts poly_present Problem: Polybrominated Byproduct Present low_yield->poly_present Check for byproducts isomers_present Problem: Isomers Present low_yield->isomers_present Check for byproducts solution_yield Solution: - Increase reaction time/temp - Check stoichiometry low_yield->solution_yield solution_mono Solution: - Increase Br₂ equivalents - Increase reaction time mono_present->solution_mono solution_poly Solution: - Decrease Br₂ equivalents - Monitor via TLC poly_present->solution_poly solution_isomers Solution: - Optimize purification (Recrystallization or Chromatography) isomers_present->solution_isomers Experimental_Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A 1. Dissolve Methoxybenzoic Acid in Solvent (e.g., Acetic Acid) B 2. Add Catalyst (if required) (e.g., FeBr₃) A->B C 3. Add Brominating Agent (e.g., Br₂, NBS) B->C D 4. Stir at Controlled Temperature/Reflux C->D E 5. Monitor Progress by TLC D->E F 6. Quench Reaction (e.g., H₂O, Na₂S₂O₃) E->F G 7. Isolate Crude Product (Filtration/Extraction) F->G H 8. Purify Product (Recrystallization or Chromatography) G->H

References

Technical Support Center: Purifying 3,5-Dibromo-2-methoxybenzoic Acid by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,5-Dibromo-2-methoxybenzoic acid using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary and mobile phase for the column chromatography of this compound?

A1: For the purification of this compound, silica gel is the most common and effective stationary phase. A typical mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1] The polarity of the mobile phase can be gradually increased (gradient elution) to effectively separate the desired compound from impurities.[1]

Q2: How do I determine the optimal solvent system for my separation?

A2: The ideal solvent system should provide a good separation of your target compound from any impurities. This is typically determined by running thin-layer chromatography (TLC) first. Aim for an Rf value for this compound in the range of 0.3-0.4 for the best separation on a column.

Q3: My compound is not eluting from the column. What should I do?

A3: If your compound is not eluting, it is likely that the mobile phase is not polar enough. You can try gradually increasing the polarity of your eluent system, for instance, by increasing the percentage of ethyl acetate in your hexane/ethyl acetate mixture. In some cases, for very polar compounds, a solvent system like methanol in dichloromethane might be necessary.[2][3] Also, ensure that you are using the correct solvent system and haven't inadvertently switched your polar and nonpolar solvents.[2]

Q4: The separation of my compound from an impurity is poor. How can I improve it?

A4: Poor separation can result from several factors. If the eluent is too polar, all compounds will travel down the column too quickly, leading to co-elution.[4] Try using a less polar solvent system. If you are being misled by TLC and one of your spots is a degradation product formed on the silica gel, this can also result in mixed fractions.[2] Running a 2D TLC can help determine if your compound is stable on silica.[2]

Q5: It appears my compound is degrading on the silica gel column. What can I do?

A5: Degradation on silica gel can be an issue for acid-sensitive compounds.[2] Silica gel is slightly acidic, which can cause decomposition of some molecules.[5] To mitigate this, you can use deactivated silica gel by adding a small amount of a base, like triethylamine (1-3%), to your eluent system to neutralize the acidic sites on the silica.[3][5]

Q6: Can I use an alternative to column chromatography for purification?

A6: Yes, other purification techniques such as recrystallization or acid-base extraction can be effective for purifying this compound.[1] Recrystallization from a suitable solvent system, like an ethanol/water mixture, can be a simple and efficient method if the impurities have different solubilities than your target compound.[1]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.
  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
  • Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
  • Allow the silica gel to settle, creating a uniform packed bed.
  • Add a layer of sand on top of the silica gel to prevent disturbance of the surface during solvent addition.

2. Sample Loading:

  • Dissolve the crude this compound in a minimum amount of a suitable solvent, ideally the eluent or a slightly more polar solvent.
  • Alternatively, for samples with poor solubility in the eluent, a dry-loading method can be used.[6] Dissolve the sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[6]
  • Carefully apply the dissolved sample or the dry-loaded silica onto the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting the column with the initial non-polar solvent system.
  • Collect fractions in test tubes or other suitable containers.
  • Gradually increase the polarity of the eluent as the chromatography progresses to elute the compounds from the column.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

4. Product Isolation:

  • Combine the fractions that contain the pure this compound, as determined by TLC analysis.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
  • Further dry the product under high vacuum to remove any residual solvent.

Data Presentation

ParameterValue/RangeNotes
Stationary Phase Silica Gel (40-63 µm)Standard for normal-phase chromatography.
Mobile Phase Hexane/Ethyl AcetateA gradient of 5% to 50% ethyl acetate is a good starting point.[3]
Rf of Pure Compound ~0.3 - 0.4In the eluting solvent system for optimal separation.
Expected Yield >85%Dependent on the purity of the crude material.
Purity (Post-Column) >95%As determined by HPLC or NMR.

Troubleshooting Workflow

TroubleshootingWorkflow Column Chromatography Troubleshooting start Start Purification issue Identify Issue start->issue no_elution Compound Not Eluting issue->no_elution No spots on TLC poor_separation Poor Separation issue->poor_separation Overlapping spots degradation Compound Degradation issue->degradation New spots on TLC solution_no_elution1 Increase Eluent Polarity no_elution->solution_no_elution1 solution_no_elution2 Check Solvent Composition no_elution->solution_no_elution2 solution_poor_sep1 Decrease Eluent Polarity poor_separation->solution_poor_sep1 solution_poor_sep2 Optimize Gradient poor_separation->solution_poor_sep2 solution_degradation1 Use Deactivated Silica degradation->solution_degradation1 solution_degradation2 Add Triethylamine to Eluent degradation->solution_degradation2 end Pure Product Obtained solution_no_elution1->end solution_no_elution2->end solution_poor_sep1->end solution_poor_sep2->end solution_degradation1->end solution_degradation2->end

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dibromo-2-methoxybenzoic acid.

Troubleshooting Guide

Low or No Product Yield

Question: My reaction shows a very low yield of this compound, or no product at all. What are the possible causes and solutions?

Answer: Low or no yield in the synthesis of this compound can stem from several factors related to the reactants, reaction conditions, and work-up procedure. Below is a summary of potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Brominating Agent Use a fresh bottle of the brominating agent (e.g., N-Bromosuccinimide - NBS) or purify the existing one. Ensure proper storage conditions to prevent degradation.
Insufficient Brominating Agent For di-bromination, at least two equivalents of the brominating agent are required.[1] It is advisable to use a slight excess (e.g., 2.1-2.2 equivalents) to drive the reaction to completion.
Inadequate Reaction Time or Temperature The di-bromination of 2-methoxybenzoic acid may require more forcing conditions than mono-bromination. Increase the reaction time and/or temperature and monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Poor Quality Starting Material Ensure the 2-methoxybenzoic acid is pure and dry. Impurities can interfere with the reaction.
Product Loss During Work-up Optimize the extraction and washing steps. Ensure the pH is sufficiently acidic during the precipitation of the carboxylic acid to maximize recovery.
Formation of Side Products

Question: My final product is contaminated with significant amounts of side products. How can I identify and minimize them?

Answer: The bromination of 2-methoxybenzoic acid can lead to the formation of several side products due to the directing effects of the methoxy and carboxylic acid groups. The primary challenges are incomplete bromination and the formation of isomers.

Side ProductIdentificationMinimization and Removal
Mono-brominated Products (e.g., 3-Bromo-2-methoxybenzoic acid, 5-Bromo-2-methoxybenzoic acid) Can be identified by LC-MS, as their molecular weight will be lower than the desired di-brominated product.Increase the equivalents of the brominating agent and/or the reaction time.[1] Purification can be achieved through column chromatography or careful recrystallization.
Other Di-brominated Isomers Isomers can be difficult to distinguish by mass spectrometry alone. Nuclear Magnetic Resonance (NMR) spectroscopy will be crucial for structural elucidation.The formation of other isomers is influenced by the reaction conditions. Milder brominating agents like NBS may offer better regioselectivity.[1] Separation of isomers often requires careful column chromatography.
Over-brominated Products Over-bromination can occur if the reaction is left for too long or at too high a temperature. These products will have a higher molecular weight.Carefully monitor the reaction progress and stop the reaction once the starting material is consumed and the desired product is maximized.
Ring Oxidation Products Harsh reaction conditions or the use of strong oxidizing brominating agents can lead to oxidation of the aromatic ring.[1]Use a milder brominating agent like N-Bromosuccinimide (NBS) and maintain careful control over the reaction temperature.[1]
Purification Challenges

Question: I'm having difficulty purifying the crude this compound. What are the best methods?

Answer: Purification of the crude product can be challenging due to the presence of structurally similar side products. A combination of techniques is often most effective.

IssueRecommended Solution
Product "oils out" instead of crystallizing This can happen if the melting point of the crude product is lower than the boiling point of the recrystallization solvent, or due to significant impurities. Select a solvent with a lower boiling point or purify by another method like column chromatography first. Adding a seed crystal of the pure product can also induce crystallization.
Low recovery after recrystallization The chosen solvent may be too effective, keeping the product dissolved even at low temperatures. Test a range of solvents or solvent mixtures to find one with high solubility when hot and low solubility when cold. Use a minimum amount of hot solvent.
Incomplete separation of isomers by column chromatography Isomers can have very similar polarities. Experiment with different solvent systems (e.g., hexane/ethyl acetate with varying gradients) and consider using a high-performance liquid chromatography (HPLC) system for better separation.
General Purification Acid-base extraction is a useful first step to separate the acidic product from neutral impurities. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate). The aqueous layer is then acidified to precipitate the purified carboxylic acid. This can be followed by recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most common method for synthesizing this compound is through the direct electrophilic bromination of 2-methoxybenzoic acid.

Q2: What are the expected major and minor side products in this synthesis?

During the synthesis of this compound, several side products can form. The most common include:

  • Mono-brominated Products: The primary mono-brominated products are likely to be 3-Bromo-2-methoxybenzoic acid and 5-Bromo-2-methoxybenzoic acid, due to the ortho, para-directing effect of the methoxy group.

  • Other Di-brominated Isomers: Depending on the reaction conditions, other di-brominated isomers could potentially form.

  • Over-brominated Products: If the reaction is not carefully controlled, further bromination could occur.

  • Oxidation Products: Harsh conditions can lead to oxidation of the aromatic ring.[1]

Q3: What are the recommended brominating agents for this synthesis?

Commonly used brominating agents include molecular bromine (Br₂) in a solvent like acetic acid, and N-Bromosuccinimide (NBS), which is often considered a milder and more selective reagent.[1] Tetrabutylammonium tribromide (Bu₄NBr₃) can also be used.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to track the consumption of the starting material and the formation of the product and byproducts.

Experimental Protocols

Protocol 1: Di-bromination of 2-Methoxybenzoic Acid using N-Bromosuccinimide (NBS)

This protocol is adapted from a general procedure for the bromination of activated aromatic compounds.

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 2-methoxybenzoic acid (1 equivalent) in DMF or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add NBS (2.1 equivalents for di-bromination) portion-wise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Purification by Acid-Base Extraction

Procedure:

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate in a separatory funnel.

  • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.

  • Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.

  • Allow the layers to separate. The deprotonated 3,5-Dibromo-2-methoxybenzoate salt will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Combine the aqueous layers.

  • Cool the combined aqueous layers in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the solution is acidic (test with pH paper).

  • The this compound will precipitate out of the solution.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start 2-Methoxybenzoic Acid Reaction Bromination (e.g., NBS in DMF) Start->Reaction Workup Aqueous Work-up (Quenching, Extraction) Reaction->Workup Analysis TLC, LC-MS, NMR Reaction->Analysis Crude Crude Product Workup->Crude Purification Acid-Base Extraction & Recrystallization/ Column Chromatography Crude->Purification Crude->Analysis Pure Pure 3,5-Dibromo- 2-methoxybenzoic Acid Purification->Pure Pure->Analysis Troubleshooting_Logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions Problem Low Yield or Impure Product Cause1 Reagent Issues (e.g., inactive brominating agent) Problem->Cause1 Cause2 Reaction Conditions (e.g., time, temperature) Problem->Cause2 Cause3 Side Reactions (e.g., mono-bromination, isomers) Problem->Cause3 Cause4 Work-up/Purification (e.g., product loss) Problem->Cause4 Solution1 Verify Reagent Quality and Stoichiometry Cause1->Solution1 Solution2 Optimize Reaction Parameters Cause2->Solution2 Solution3 Adjust Conditions to Improve Selectivity Cause3->Solution3 Solution4 Refine Purification Strategy Cause4->Solution4

References

Validation & Comparative

A Comparative Guide to 3,5-Dibromo-2-methoxybenzoic Acid and Other Halogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 3,5-Dibromo-2-methoxybenzoic acid with other halogenated benzoic acids, focusing on their physicochemical properties and potential biological activities. The information is supported by available experimental data and established structure-activity relationships to assist researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction to Halogenated Benzoic Acids

Halogenated benzoic acids are a class of organic compounds that serve as versatile building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. The incorporation of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the benzoic acid scaffold profoundly influences the molecule's physicochemical properties such as acidity, lipophilicity, and metabolic stability.[1][2][3] These modifications, in turn, can significantly modulate the compound's biological activity, leading to enhanced efficacy in various applications, including antimicrobial and herbicidal agents.[4][5][6][7] this compound, with its specific substitution pattern, presents a unique combination of electronic and steric properties that make it a compound of interest for further investigation.

Physicochemical Properties: A Comparative Analysis

The nature, number, and position of halogen and other substituents on the aromatic ring dictate the physicochemical properties of benzoic acid derivatives. Electron-withdrawing groups, such as halogens, generally increase the acidity (lower pKa) of the carboxylic acid by stabilizing the carboxylate anion through an inductive effect.[8] The methoxy group, depending on its position, can have opposing electronic effects.

Below is a summary of key physicochemical properties for this compound and other representative halogenated benzoic acids.

PropertyThis compound2-Chlorobenzoic acid3,5-Dichlorobenzoic acid4-Bromobenzoic acidBenzoic Acid (Reference)
Molecular Formula C₈H₆Br₂O₃C₇H₅ClO₂C₇H₄Cl₂O₂C₇H₅BrO₂C₇H₆O₂
Molecular Weight ( g/mol ) 309.94156.57191.01201.02122.12
Melting Point (°C) 164-167139-142185-188251-254122.4
pKa Data not available2.923.463.954.20
Solubility Soluble in methanol, ethanol, DMSOSoluble in hot water, ethanol, etherSlightly soluble in water; Soluble in ethanolSlightly soluble in water; Soluble in ethanolSlightly soluble in water; Soluble in ethanol
Calculated LogP 2.81.992.532.371.87

Biological Activity: Antimicrobial and Herbicidal Potential

Halogenation is a well-established strategy for enhancing the biological activity of organic molecules.[2][3] Brominated compounds, in particular, have demonstrated potent antibacterial and antifungal properties.[5][7] While direct and comprehensive experimental data on the biological activity of this compound is limited in publicly available literature, we can infer its potential by examining structurally related compounds.

Antimicrobial Activity

The introduction of halogens can significantly enhance the antimicrobial efficacy of benzoic acid derivatives.[4][5][9] The increased lipophilicity can facilitate passage through microbial cell membranes.

CompoundTarget OrganismKey Performance MetricResultReference
2-Chlorobenzoic Acid DerivativesEscherichia colipMIC (µM/ml)up to 2.27[4]
Benzoic AcidEscherichia coli O157MIC (mg/mL)1[5]
Halogenated Phenols (related structures)Staphylococcus aureus (MRSA)MIC (µg/mL)3.13[7]

Based on these structure-activity relationships, the dibromo substitution in this compound suggests it could possess significant antimicrobial properties, a hypothesis that requires empirical validation.[5]

Herbicidal Activity

Certain halogenated benzoic acids and their derivatives function as herbicides.[6] They can interfere with crucial biological processes in plants, such as the action of protoporphyrinogen oxidase (PPO) or acetyl-CoA carboxylase (ACCase), leading to weed control.[10][11] The specific substitution pattern is critical for activity. For instance, in some series, a trifluoromethyl group was found to be essential for potent herbicidal activity.[6] While specific data for this compound is not available, its structural class warrants investigation for potential herbicidal effects.

Structure-Activity Relationship (SAR)

The following diagram illustrates the key relationships between the chemical structure of halogenated benzoic acids and their resulting properties and activities.

SAR_Halogenated_Benzoic_Acids substituents Substituents (Halogen, Methoxy, etc.) properties Physicochemical Properties (Acidity, Lipophilicity, Solubility) substituents->properties Influence activity Biological Activity (Antimicrobial, Herbicidal) properties->activity Modulate type Halogen Type (F, Cl, Br, I) type->substituents position Position on Ring (ortho, meta, para) position->substituents number Number of Halogens (mono-, di-, tri-) number->substituents

Caption: Influence of substituents on the properties and activity of benzoic acids.

  • Halogen Type: The specific halogen atom impacts activity. For example, iodine-substituted compounds have shown slightly better activity against S. aureus than their bromine-substituted counterparts in some studies.[9]

  • Number of Halogens: Dihalogenated derivatives often exhibit enhanced activity compared to their mono-halogenated or non-halogenated analogs.[9]

  • Position of Substituents: The location of electron-withdrawing or donating groups is critical. For instance, electron-withdrawing groups generally increase acidity, an effect that is most pronounced at the ortho and para positions.[8]

  • Methoxy Group: The methoxy group (-OCH₃) can modulate biological activity and solubility. While it is an electron-donating group by resonance, its inductive effect and steric bulk also play a role, especially when positioned at the ortho position, as in the title compound.[5]

Experimental Protocols

Detailed and standardized methodologies are crucial for the valid comparison of chemical compounds. Below are representative protocols for the synthesis and antimicrobial evaluation of halogenated benzoic acids.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the electrophilic bromination of a substituted benzoic acid.

Synthesis_Workflow start 1. Dissolve Starting Material (2-methoxybenzoic acid in a suitable solvent, e.g., Acetic Acid) add_catalyst 2. Add Catalyst (e.g., Iron(III) Bromide) start->add_catalyst add_bromine 3. Add Brominating Agent (e.g., Bromine in Acetic Acid) - Dropwise at controlled temperature add_catalyst->add_bromine reaction 4. Reaction (Stir at specified temperature and monitor by TLC) add_bromine->reaction workup 5. Work-up - Quench excess bromine - Precipitate in cold water reaction->workup purification 6. Purification - Filter the solid - Recrystallize from a suitable solvent (e.g., Ethanol) workup->purification end Final Product: This compound purification->end MIC_Workflow prep_compound 1. Prepare Stock Solution of Test Compound in DMSO serial_dilution 2. Serial Dilution Create a range of concentrations in broth-filled test tubes prep_compound->serial_dilution inoculate 3. Inoculation Add a standardized suspension of the target microorganism to each tube serial_dilution->inoculate incubation 4. Incubation Incubate at optimal temperature (e.g., 37°C for 24 hours) inoculate->incubation read_results 5. Read Results Visually inspect for turbidity (growth). MIC is the lowest concentration with no visible growth. incubation->read_results controls Controls: - Positive (broth + inoculum) - Negative (broth only) incubation->controls

References

A Comparative Guide to the Reactivity of 3,5-Dibromo-2-methoxybenzoic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of 3,5-dibromo-2-methoxybenzoic acid and its structural isomers, particularly the 3,5-dibromo-4-methoxybenzoic acid isomer. The position of the methoxy group in relation to the carboxylic acid and the bromine atoms significantly influences the molecule's electronic properties and steric environment, thereby affecting its reactivity in various chemical transformations. While direct comparative experimental data for all isomers is limited, this guide synthesizes established principles of organic chemistry and available data on related compounds to predict and explain their reactivity profiles.

Introduction

3,5-Dibromo-methoxybenzoic acids are highly functionalized aromatic compounds that serve as versatile building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and bioactive molecules.[1] The presence of two bromine atoms provides reactive sites for cross-coupling reactions, while the carboxylic acid moiety can be readily converted into esters, amides, and other derivatives.[2] The methoxy group, depending on its position, modulates the electronic and steric characteristics of the molecule, thus influencing the reactivity of the other functional groups. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and for structure-activity relationship (SAR) studies.

Physicochemical Properties

Table 1: Physicochemical Properties of 3,5-Dibromo-methoxybenzoic Acid Isomers

PropertyThis compound3,5-Dibromo-4-methoxybenzoic acid
Molecular Formula C₈H₆Br₂O₃C₈H₆Br₂O₃
Molecular Weight 309.94 g/mol 309.94 g/mol
CAS Number 643392-05-8 (from PubChem)[3]4073-35-2[4]
Predicted XlogP 2.8[3]2.8[5]
Melting Point Not available226-229 °C[1]
pKa Predicted to be higher than the 4-methoxy isomerData not available[5]

Reactivity Comparison

The reactivity of the dibromo-methoxybenzoic acid isomers can be evaluated based on several key aspects: the acidity of the carboxylic acid, the reactivity of the carboxylic acid in reactions such as esterification, and the reactivity of the aryl bromides in cross-coupling reactions.

Acidity (pKa)

The acidity of a benzoic acid is determined by the stability of its conjugate base (the benzoate anion). Electron-withdrawing groups increase acidity, while electron-donating groups decrease it.

  • This compound (ortho-isomer): The methoxy group is in the ortho position relative to the carboxylic acid. Generally, ortho-substituted benzoic acids are more acidic than their meta and para isomers due to the "ortho effect".[6] This effect is a combination of steric and electronic factors. The steric hindrance from the ortho-methoxy group can force the carboxylic acid group out of the plane of the benzene ring, which reduces resonance stabilization of the neutral acid and stabilizes the carboxylate anion, thus increasing acidity.[7] However, the methoxy group also has an electron-donating resonance effect (+R) which can decrease acidity. For methoxybenzoic acids, the ortho and meta isomers have been observed to have nearly identical pKa values, suggesting that the acid-strengthening steric effect is counteracted by the acid-weakening resonance effect.[7][8]

  • 3,5-Dibromo-4-methoxybenzoic acid (para-isomer): The methoxy group is in the para position. In this position, the electron-donating resonance effect (+R) of the methoxy group is maximized.[9] This effect increases the electron density on the carboxylate group, destabilizing the anion and thus decreasing the acidity compared to benzoic acid.[10]

Reactivity of the Carboxylic Acid Group (e.g., Esterification)

The rate of reactions involving the carboxylic acid, such as Fischer esterification, is influenced by both electronic and steric factors.

  • Electronic Effects: A more acidic carboxylic acid is generally more reactive towards esterification under acidic conditions.

  • Steric Effects: The ortho-methoxy group in this compound presents significant steric hindrance around the carboxylic acid group. This will likely slow down the rate of esterification compared to the 4-methoxy isomer, where the methoxy group is further away. Studies on the hydrolysis of methyl methoxybenzoates have shown a significantly increased rate for the ortho-isomer, which is attributed to steric factors in the transition state.[11] This suggests that the steric environment around the carboxyl group in the ortho-isomer plays a crucial role.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The reactivity of the aryl bromide in Suzuki-Miyaura coupling is influenced by the electronic density at the carbon-bromine bond and the steric hindrance around the bromine atoms.

  • Electronic Effects: The methoxy group is an ortho, para-director and can influence the electron density at the C-Br bonds.[12] In the 4-methoxy isomer, the methoxy group is para to the C-H bonds and meta to the C-Br bonds. In the 2-methoxy isomer, the methoxy group is ortho to one C-Br bond and para to the other. The electron-donating resonance effect of the methoxy group could potentially decrease the reactivity of the C-Br bonds towards oxidative addition to the palladium catalyst.

  • Steric Effects: The ortho-methoxy group in the 2-methoxy isomer could sterically hinder the approach of the bulky palladium catalyst to the adjacent bromine atom. However, ortho-substituents can also promote the reductive elimination step in the catalytic cycle. The reactivity of ortho-substituted aryl halides in Suzuki coupling can be complex and is often ligand and substrate dependent.[13][14]

Experimental Protocols

To empirically determine the relative reactivity of these isomers, the following experimental protocols can be employed.

Determination of pKa

The pKa can be determined by titration of a solution of the acid with a standardized solution of a strong base, monitoring the pH change with a pH meter.

Protocol:

  • Prepare a 0.01 M solution of the dibromo-methoxybenzoic acid isomer in a suitable solvent (e.g., a mixture of water and ethanol for solubility).

  • Titrate the solution with a standardized 0.01 M NaOH solution.

  • Record the pH after each addition of the base.

  • Plot the pH versus the volume of NaOH added.

  • The pH at the half-equivalence point is equal to the pKa of the acid.

Comparative Esterification Reaction

Protocol:

  • In separate round-bottom flasks, dissolve equimolar amounts of this compound and 3,5-dibromo-4-methoxybenzoic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid to each flask.

  • Reflux both reaction mixtures for the same amount of time (e.g., 4 hours).

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • After the reaction period, quench the reactions, extract the products, and determine the yield of the corresponding methyl esters. A higher yield for one isomer indicates a greater reactivity under these conditions.

Comparative Suzuki-Miyaura Coupling Reaction

Protocol:

  • In separate, identical reaction vessels, place equimolar amounts of the dibromo-methoxybenzoic acid isomer, an arylboronic acid (e.g., phenylboronic acid, 1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., K₂CO₃, 2 equivalents).

  • Add a suitable solvent system (e.g., toluene/ethanol/water).

  • Heat both reactions at the same temperature (e.g., 80 °C) for the same duration.

  • Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS.

  • After the reaction, isolate the products and compare the yields to determine the relative reactivity of the aryl bromides.

Visualizations

Logical Relationship of Factors Affecting Reactivity

Caption: Factors influencing the reactivity of dibromo-methoxybenzoic acid isomers.

Experimental Workflow for Reactivity Comparison

G Experimental Workflow for Comparative Reactivity Analysis cluster_reactions Parallel Reactions cluster_analysis Analysis start Select Isomers: This compound 3,5-Dibromo-4-methoxybenzoic acid esterification Esterification start->esterification suzuki Suzuki Coupling start->suzuki titration Acid-Base Titration start->titration tlc_hplc TLC / HPLC / LC-MS Monitoring esterification->tlc_hplc suzuki->tlc_hplc pka pKa Determination titration->pka yield Product Yield Calculation tlc_hplc->yield conclusion Comparative Reactivity Profile yield->conclusion pka->conclusion

Caption: Workflow for comparing the reactivity of dibromo-methoxybenzoic acid isomers.

References

A Structural and Comparative Analysis of 3,5-Dibromo-2-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural and physicochemical properties of 3,5-Dibromo-2-methoxybenzoic acid and structurally similar compounds. By examining the influence of halogen substitution and methoxy group placement on the benzoic acid scaffold, this document aims to provide a valuable resource for researchers in medicinal chemistry, materials science, and synthetic organic chemistry. The information presented is supported by spectroscopic data and outlines relevant experimental protocols.

Physicochemical Properties

The substitution pattern on the benzoic acid ring significantly influences the physicochemical properties of the molecule, such as molecular weight, melting point, and lipophilicity. These properties, in turn, can affect the compound's solubility, crystal packing, and biological activity. A comparison of the key physicochemical properties of this compound and its analogs is presented in Table 1.

Table 1: Physicochemical Properties of this compound and Similar Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Calculated logP
This compoundC₈H₆Br₂O₃309.94Not available3.52[1]
3,5-Dichloro-2-methoxybenzoic acidC₈H₆Cl₂O₃221.04[2]Not available2.7[3]
3,5-Diiodo-2-methoxybenzoic acidC₈H₆I₂O₃403.84Not available4.3
2-Methoxybenzoic acidC₈H₈O₃152.15[4][5]101-1031.67
3,5-Dibromobenzoic acidC₇H₄Br₂O₂279.91[6]218-220[7][8]2.91[6]

Spectroscopic Analysis

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for the structural elucidation and characterization of organic compounds. The electronic environment of the atomic nuclei and functional groups is highly sensitive to the nature and position of substituents on the aromatic ring.

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are indicative of the electronic environment of each nucleus. In general, electron-withdrawing groups like halogens deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups like the methoxy group tend to shield nuclei, shifting their signals to a lower chemical shift (upfield).

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundAromatic ProtonsMethoxy Protons (-OCH₃)Carboxylic Acid Proton (-COOH)
This compound~7.8-8.0~3.9~10-13
3,5-Dichloro-2-methoxybenzoic acid~7.5-7.7~3.9~10-13
2-Methoxybenzoic acid6.94-8.08[9]3.88[9]~10.5-13.0[9]
3,5-Dibromobenzoic acid~7.9-8.2-~13

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundCarbonyl Carbon (C=O)Aromatic CarbonsMethoxy Carbon (-OCH₃)
This compound~165~110-158~62
3,5-Dichloro-2-methoxybenzoic acid~165~112-156~62
2-Methoxybenzoic acid~169~112-160~56
3,5-Dibromobenzoic acid~168~122-138-

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Table 4: Key IR Absorption Frequencies (in cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)C=O Stretch (Carboxylic Acid)C-O Stretch (Ether/Acid)C-X Stretch (X=Br, Cl)
This compound2500-3300 (broad)~1700~1250~600-700
3,5-Dichloro-2-methoxybenzoic acid2500-3300 (broad)~1706~1289~700-800
2-Methoxybenzoic acid2500-3300 (broad)[9]~1680[9]~1260[9]-
3,5-Dibromobenzoic acid2500-3300 (broad)~1700~1290~600-700

Biological Activity: A Comparative Outlook

While direct comparative experimental data on the biological activities of this specific set of compounds is limited in the public domain, structure-activity relationship (SAR) studies on halogenated benzoic acids provide a basis for postulating their potential activities.

Halogenation is a common strategy in drug design to enhance the biological activity of a lead compound. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated and chlorinated aromatic compounds, in particular, have been reported to exhibit significant antimicrobial and anti-inflammatory properties.

It is hypothesized that the presence and nature of the halogen at the 3 and 5 positions, combined with the methoxy group at the 2 position, will modulate the antimicrobial and potential enzyme inhibitory activity of the benzoic acid core. For instance, the increased lipophilicity due to bromine or iodine substitution compared to chlorine may enhance membrane permeability and, consequently, antimicrobial efficacy. The methoxy group's position can influence the molecule's conformation and interaction with receptor binding sites.

Experimental Protocols

The following are generalized protocols for the key analytical techniques discussed in this guide.

NMR Spectroscopy

Sample Preparation:

  • Weigh 5-10 mg of the solid sample for ¹H NMR or 20-50 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Spectra are typically acquired on a 300 or 500 MHz spectrometer. Standard parameters include a spectral width of -2 to 12 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR: Spectra are acquired on the same instrument using a proton-decoupled pulse sequence with a spectral width of 0 to 220 ppm. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

Data Processing: The raw data (Free Induction Decay) is subjected to Fourier transformation, followed by phase and baseline correction to obtain the final spectrum.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument acquire Acquire FID instrument->acquire ft Fourier Transform acquire->ft phase Phase & Baseline Correction ft->phase analyze Analyze Spectrum phase->analyze

A streamlined workflow for NMR analysis.
Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Thoroughly mix 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Grind the mixture to a fine powder.

  • Use a pellet press to form a thin, transparent pellet under high pressure.

Data Acquisition:

  • Record a background spectrum of the empty sample holder.

  • Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Record the sample spectrum, typically in the range of 4000 to 400 cm⁻¹. The instrument's software will automatically generate the final transmittance or absorbance spectrum.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

MIC_Workflow prep Prepare Compound Stock Solution dilute Serial Dilution in Microtiter Plate prep->dilute inoculate Inoculate with Microorganism dilute->inoculate incubate Incubate Plate inoculate->incubate read Read Results (Visual or Spectrophotometric) incubate->read determine Determine MIC read->determine Signaling_Pathway cluster_membrane Cell Membrane receptor Receptor adaptor Adaptor Proteins receptor->adaptor stimulus Pro-inflammatory Stimulus stimulus->receptor kinase_cascade Kinase Cascade adaptor->kinase_cascade transcription_factor Transcription Factor (e.g., NF-κB) kinase_cascade->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription & Translation inhibitor Halogenated Benzoic Acid inhibitor->kinase_cascade Inhibition

References

A Comparative Guide to the Synthesis of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Synthetic Methodologies

The primary proposed route for the synthesis of 3,5-Dibromo-2-methoxybenzoic acid is the direct electrophilic bromination of 2-methoxybenzoic acid. This approach is compared with a documented, high-yield synthesis of 2-bromo-5-methoxybenzoic acid.

ParameterProposed Route: Direct Bromination of 2-Methoxybenzoic AcidBenchmark Route: Synthesis of 2-bromo-5-methoxybenzoic acid[1][2]
Starting Material 2-Methoxybenzoic acid3-Methoxybenzoic acid
Key Reactions Electrophilic Aromatic BrominationElectrophilic Aromatic Bromination
Reagents Brominating agent (e.g., N-Bromosuccinimide, Dibromohydantoin), Sulfuric Acid, Chloroform/DichloromethaneN-Bromosuccinimide/Dibromohydantoin, Sulfuric Acid, Potassium Bromide, Red Phosphorus, Chloroform/Dichloromethane
Reported Yield Not explicitly reported, expected to be high based on analogous reactions.>92%[1]
Purity Requires purification, potential for isomeric impurities.98-99.6%[1]
Reaction Time ~3 hours[1]~3 hours[1]
Advantages Fewer synthetic steps, readily available starting material.High, documented yield and purity, well-established protocol.
Disadvantages Lack of direct experimental validation, potential for side-product formation.Isomer of the target compound.

Proposed Synthetic Pathway and Logic

The proposed synthesis of this compound involves the direct bromination of 2-methoxybenzoic acid. The methoxy group (-OCH₃) at the C2 position is a strongly activating, ortho, para-directing group. The carboxylic acid group (-COOH) is a deactivating, meta-directing group. Therefore, in an electrophilic aromatic substitution reaction, the incoming electrophiles (Br⁺) are expected to be directed to the positions ortho and para to the methoxy group, which are the C3 and C5 positions, respectively. The C6 position is also ortho to the methoxy group but is sterically hindered by the adjacent carboxylic acid. The C4 position is para to the carboxylic acid and meta to the methoxy group, making it less favorable for substitution. Thus, the primary product is anticipated to be this compound.

G 2-Methoxybenzoic_acid 2-Methoxybenzoic Acid Reaction Electrophilic Aromatic Bromination 2-Methoxybenzoic_acid->Reaction Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction 3_5_Dibromo_2_methoxybenzoic_acid This compound Reaction->3_5_Dibromo_2_methoxybenzoic_acid

Caption: Proposed synthesis of this compound.

Experimental Protocols

Proposed Protocol: Synthesis of this compound

This protocol is adapted from the high-yield synthesis of 2-bromo-5-methoxybenzoic acid and is expected to be effective for the target molecule.

Materials:

  • 2-Methoxybenzoic acid

  • N-Bromosuccinimide (NBS) or Dibromohydantoin

  • Concentrated Sulfuric Acid

  • Potassium Bromide

  • Red Phosphorus

  • Chloroform or Dichloromethane

  • Isopropanol or Ethanol for recrystallization

  • Ice

Procedure:

  • In a 500 mL four-neck flask, sequentially add 90g of chloroform, 0.1 mol of 2-methoxybenzoic acid, 25 mL of concentrated sulfuric acid, 0.015 mol of potassium bromide, and 0.008 mol of red phosphorus.

  • Begin stirring the mixture and add 0.12 mol of dibromohydantoin at 25 °C.

  • Control the reaction temperature between 25-30 °C and allow the reaction to proceed for 3 hours.

  • Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC).

  • Once the starting material is consumed, pour the reaction mixture into 200g of ice water to quench the reaction.

  • Recover the chloroform under reduced pressure.

  • Filter the mother liquor and recrystallize the crude product from 85 mL of isopropanol to obtain pure this compound.

Benchmark Protocol: Synthesis of 2-bromo-5-methoxybenzoic acid[1]

Materials:

  • m-Methoxybenzoic acid (15.2g, 0.1mol)

  • Dichloromethane (75g)

  • Concentrated Sulfuric Acid (30mL)

  • Potassium Bromide (1.19g, 0.01mol)

  • Red Phosphorus (1.23g, 0.01mol)

  • N-Bromosuccinimide (26.7g, 0.15mol)

  • Ethanol (65mL) for recrystallization

  • Ice

Procedure:

  • To a 500mL four-neck flask, add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus in sequence.

  • Start stirring and add N-bromosuccinimide at 25 °C.

  • Maintain the reaction temperature at 25-30 °C for 3 hours.

  • Monitor the reaction of raw materials by HPLC.

  • Pour the reaction liquid into 200g of ice water for quenching.

  • Recover the dichloromethane under reduced pressure.

  • Filter the mother liquor and recrystallize using 65mL of ethanol to obtain 21.57g of 2-bromo-5-methoxybenzoic acid (Yield: 93.4%, Purity: 99.1%).[1]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of dibromo-methoxybenzoic acids.

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start Combine Reactants (Methoxybenzoic acid, Brominating Agent, Solvent, Catalyst) Reaction Stir at 25-30°C for 3h Start->Reaction Monitoring Monitor by HPLC Reaction->Monitoring Quench Pour into Ice Water Monitoring->Quench Solvent_Removal Remove Solvent (Reduced Pressure) Quench->Solvent_Removal Filtration Filter Mother Liquor Solvent_Removal->Filtration Recrystallization Recrystallize from Alcohol Filtration->Recrystallization Product Pure this compound Recrystallization->Product

Caption: General workflow for synthesis and purification.

Concluding Remarks

The direct bromination of 2-methoxybenzoic acid presents a promising and efficient route for the synthesis of this compound. The high yields and purities achieved in the synthesis of the isomeric 2-bromo-5-methoxybenzoic acid using a similar protocol suggest that this method is likely to be successful. Researchers should be mindful of potential side-product formation, such as monobrominated species, and employ appropriate purification techniques like recrystallization to ensure the high purity of the final product. Further experimental validation is recommended to optimize the reaction conditions and accurately determine the yield and purity for this specific transformation.

References

A Comparative Guide to Catalysts for Reactions of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various catalytic systems for key reactions involving 3,5-Dibromo-2-methoxybenzoic acid, a versatile building block in medicinal chemistry and organic synthesis. The selection of an appropriate catalyst is crucial for achieving high yields, selectivity, and efficiency in the derivatization of this molecule. This document presents a compilation of experimental data from various sources, detailed protocols, and visual workflows to aid in the selection of optimal reaction conditions.

Catalyst Performance in Key Reactions

The functionalization of this compound primarily involves reactions at its carboxylic acid group (esterification and amidation) and at the bromine-substituted positions (cross-coupling reactions). The following tables summarize the performance of different catalysts in these transformations.

Esterification Reactions

Fischer-Speier esterification is a common method for converting this compound to its corresponding esters. This reaction is typically catalyzed by strong Brønsted acids. Due to the steric hindrance from the ortho-bromo substituents, these reactions may necessitate elevated temperatures and longer reaction times.[1]

Catalyst SystemAlcoholTemperature (°C)Time (h)Yield (%)Reference
Conc. H₂SO₄MethanolReflux (~65)4 - 685 - 95[2]
Conc. H₂SO₄EthanolReflux4 - 685 - 95[2]
p-Toluenesulfonic acid (p-TsOH)Generic AlcoholRefluxSeveral hours to daysNot Specified[1]
Conc. H₂SO₄ (Microwave)Generic Alcohol130 - 1500.25 - 0.5Not Specified[1][3]
Amidation Reactions

The formation of amides from this compound is readily achieved using peptide coupling agents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by an amine.

Catalyst/Coupling AgentAmineSolventTemperature (°C)Time (h)Yield (%)Reference
EDC HClSubstituted AnilineEthanol80571.6[1]
EDC, HOBt, DIPEASubstituted AnilineAnhydrous DMF0 to RT12 - 24Not Specified[3][4]
SOCl₂ or Oxalyl ChlorideGeneric AmineAnhydrous DCM0 to RTNot SpecifiedNot Specified[5]
Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms on the aromatic ring serve as handles for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[6]

Reaction TypeCatalyst SystemCoupling PartnerBaseSolventTemperature (°C)Time (h)Reference
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acidNot SpecifiedToluene, Ethanol, Water80 - 10012 - 24[6]
Suzuki-MiyauraPd(OAc)₂, SPhosArylboronic acidK₂CO₃Toluene, Water90 - 11012 - 24[3]
SonogashiraPd(PPh₃)₂Cl₂, CuITerminal alkyneEt₃NTHFRT - 80Not Specified[6]
Buchwald-HartwigPd₂(dba)₃, XPhosPrimary or Secondary AmineNaOtBuToluene80 - 11016 - 24[6]

Experimental Protocols

Detailed methodologies for the key reactions are provided below.

Protocol 1: Fischer Esterification (Conventional Heating)

This protocol describes the acid-catalyzed esterification of this compound.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Organic solvent (e.g., ethyl acetate)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a large excess of the desired alcohol in a round-bottom flask.[1]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).[1]

  • Attach a reflux condenser and heat the mixture to reflux for several hours to days, monitoring the reaction by TLC.[1]

  • Once the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.[1]

  • Dissolve the residue in an organic solvent and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.[1]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude ester, which can be purified by column chromatography or recrystallization if necessary.[1]

Protocol 2: Amidation using EDC/HOBt

This protocol details the formation of an amide bond using common coupling agents.

Materials:

  • This compound

  • Substituted aniline

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).[3]

  • Dissolve the carboxylic acid in anhydrous DMF.[3]

  • Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).[3]

  • Cool the reaction mixture to 0 °C in an ice bath.[3]

  • Slowly add EDC (1.2 eq) to the stirred solution.[3]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[3]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.[3]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed C-C bond formation.

Materials:

  • Ester or amide of this compound

  • Arylboronic acid (1.1 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a flame-dried Schlenk flask, add the 3,5-dibromo-2-methoxybenzoyl derivative (1.0 eq), arylboronic acid (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.0 eq).[3]

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water.[3]

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.[3]

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]

  • Wash the organic layer with water and brine.[3]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Visualizing the Workflow

The following diagrams illustrate the general experimental workflows for the reactions discussed.

Fischer_Esterification_Workflow start Start reactants 1. Mix this compound, excess alcohol, and catalytic H₂SO₄ start->reactants reflux 2. Heat to reflux (monitor by TLC) reactants->reflux workup1 3. Cool and remove excess alcohol reflux->workup1 workup2 4. Dissolve in organic solvent, wash with NaHCO₃ and brine workup1->workup2 dry 5. Dry over Na₂SO₄, filter, and concentrate workup2->dry purify 6. Purify crude ester (chromatography/recrystallization) dry->purify end End Product: Ester Derivative purify->end

Caption: General workflow for Fischer esterification.

Amidation_Workflow start Start reactants 1. Combine acid, amine, HOBt, DIPEA in anhydrous DMF under inert atm. start->reactants cool 2. Cool to 0 °C reactants->cool add_edc 3. Add EDC slowly cool->add_edc react 4. Warm to RT and stir 12-24h (monitor by TLC) add_edc->react workup 5. Dilute with EtOAc, wash with NaHCO₃ and brine react->workup dry 6. Dry, filter, and concentrate workup->dry purify 7. Purify by flash chromatography dry->purify end End Product: Amide Derivative purify->end

Caption: Workflow for amidation using EDC/HOBt.

Suzuki_Coupling_Workflow start Start setup 1. Combine dibromo-substrate, boronic acid, Pd catalyst, ligand, and base in Schlenk flask start->setup inert 2. Evacuate and backfill with inert gas setup->inert add_solvent 3. Add degassed solvents (Toluene/Water) inert->add_solvent heat 4. Heat to 90-110 °C for 12-24h (monitor by TLC/LC-MS) add_solvent->heat workup 5. Cool, dilute with EtOAc, wash with water and brine heat->workup dry 6. Dry, filter, and concentrate workup->dry purify 7. Purify by flash chromatography dry->purify end End Product: Biaryl Derivative purify->end

Caption: Workflow for Suzuki-Miyaura cross-coupling.

References

Assessing the Purity of Synthesized 3,5-Dibromo-2-methoxybenzoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of analytical methods for assessing the purity of 3,5-Dibromo-2-methoxybenzoic acid, a key intermediate in various synthetic pathways. The performance of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are compared, with supporting experimental data and detailed protocols.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is crucial for the accurate determination of purity and the identification of potential impurities. The following table summarizes the key performance attributes of HPLC, NMR, and MS for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning between a stationary and mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Application Quantitative purity determination and impurity profiling.Structural elucidation and quantification of the main component and impurities.Molecular weight determination and identification of impurities.
Typical Stationary Phase C18, 5 µm, 4.6 x 150 mmNot ApplicableNot Applicable
Typical Mobile Phase Gradient of 0.1% Formic Acid in Water and AcetonitrileDeuterated solvents (e.g., CDCl₃, DMSO-d₆)Not Applicable
Detection UV-Vis or Photodiode Array (PDA) DetectorRadiofrequency DetectorMass Analyzer (e.g., Quadrupole, TOF)
Key Advantages High resolution, sensitivity, and suitability for routine quality control.Provides detailed structural information, non-destructive.High sensitivity and specificity for molecular weight.
Limitations Requires reference standards for impurity identification.Lower sensitivity compared to MS, can have overlapping signals.May require derivatization for volatile compounds, fragmentation can be complex.

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically proceeds via the bromination of 2-methoxybenzoic acid. This process can lead to several potential impurities, including:

  • Unreacted Starting Material: 2-Methoxybenzoic acid

  • Monobrominated Intermediates: 3-Bromo-2-methoxybenzoic acid and 5-Bromo-2-methoxybenzoic acid

The following table presents a comparison of the analytical data for the target compound and its potential impurities. Note: Experimental data for this compound is limited; some data is predicted or inferred from structurally similar compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (ppm, predicted)Key ¹³C NMR Signals (ppm, predicted)Key Mass Spec Fragments (m/z)
This compound C₈H₆Br₂O₃309.94[1]Aromatic protons, Methoxy protonsCarboxylic acid carbon, Aromatic carbons, Methoxy carbon308/310/312 (M+), fragments from loss of CH₃, COOH
2-Methoxybenzoic acidC₈H₈O₃152.15[2]6.9-7.9 (m, 4H), 3.9 (s, 3H)167.1, 157.9, 133.8, 131.9, 121.2, 112.1, 56.1152 (M+), 135, 121, 91
3-Bromo-2-methoxybenzoic acidC₈H₇BrO₃231.047.2-7.8 (m, 3H), 3.9 (s, 3H)Data not readily available230/232 (M+), fragments from loss of CH₃, COOH
5-Bromo-2-methoxybenzoic acidC₈H₇BrO₃231.047.0-7.9 (m, 3H), 3.8 (s, 3H)Data not readily available230/232 (M+), fragments from loss of CH₃, COOH

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar aromatic carboxylic acids and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound and the separation of its potential impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or PDA detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized product and the identification and quantification of impurities.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • A small amount of an internal standard (e.g., tetramethylsilane - TMS) can be added for chemical shift referencing (δ 0.00 ppm).

¹H NMR Data Acquisition:

  • Spectral Width: -2 to 12 ppm

  • Pulse Angle: 30-45°

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64

¹³C NMR Data Acquisition:

  • Spectral Width: 0 to 220 ppm

  • Pulse Angle: 30-45°

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound and to identify potential impurities based on their mass-to-charge ratio.

Instrumentation:

  • Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI). This can be coupled with a separation technique like HPLC or GC.

Sample Preparation (for direct infusion):

  • Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

ESI-MS Conditions (illustrative):

  • Ionization Mode: Negative ion mode is often suitable for carboxylic acids.

  • Capillary Voltage: 3-4 kV

  • Nebulizer Gas (Nitrogen) Pressure: 30-50 psi

  • Drying Gas (Nitrogen) Flow: 5-10 L/min

  • Drying Gas Temperature: 300-350 °C

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome synthesis Synthesis of 3,5-Dibromo- 2-methoxybenzoic acid crude_product Crude Product synthesis->crude_product hplc HPLC Analysis (Quantitative Purity) crude_product->hplc Primary Screening nmr NMR Spectroscopy (Structural Confirmation & Impurity ID) crude_product->nmr Structural Verification ms Mass Spectrometry (Molecular Weight Confirmation) crude_product->ms MW Confirmation purity_check Purity > 98%? hplc->purity_check nmr->purity_check pure_product Pure Product purity_check->pure_product Yes purification Further Purification (e.g., Recrystallization) purity_check->purification No purification->crude_product Re-analysis

Caption: Workflow for Purity Assessment of Synthesized Product.

References

A Comparative Guide to the Characterization of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the characterization data for 3,5-Dibromo-2-methoxybenzoic acid and its structural analogs. It is intended for researchers, scientists, and drug development professionals to facilitate the identification and differentiation of these compounds. The guide summarizes key physicochemical and spectroscopic data and provides detailed experimental protocols for common analytical techniques.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its related compounds. These properties are fundamental for the handling, formulation, and quality control of these chemical entities.

PropertyThis compound3,5-Dibromo-4-methoxybenzoic Acid2-Methoxybenzoic Acid3,5-Dibromobenzoic Acid
Molecular Formula C₈H₆Br₂O₃[1]C₈H₆Br₂O₃[2][3][4][5]C₈H₈O₃C₇H₄Br₂O₂[6]
Molecular Weight ( g/mol ) 309.94[1]309.94[2][3][4][5]152.15279.91
CAS Number 13130-23-9[7]4073-35-2[2][3][4][5]579-75-9618-58-6[6]
Appearance -White to off-white crystalline powder[2][4][5]White crystalline powder-
Melting Point (°C) -226-229[2]98-100218-220
Boiling Point (°C) -Predicted: 374.6 ± 42.0[4]~275-
Solubility -Soluble in methanol, ethanol, and DMSO[2]Slightly soluble in water-

Spectroscopic Data Comparison

Spectroscopic analysis is essential for the structural elucidation and confirmation of chemical compounds. This section compares the available spectroscopic data for this compound and its alternatives. Note: Experimental data for this compound is limited; predicted values are provided where experimental data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Predicted: Aromatic protons (2H, multiplet), Methoxy protons (3H, singlet), Carboxylic acid proton (1H, broad singlet)Predicted: Signals for carboxylic, aromatic, and methoxy carbons.
3,5-Dibromo-4-methoxybenzoic Acid Aromatic protons (s, 2H), Methoxy protons (s, 3H)[3]Carboxylic Acid: ~165, Aromatic Carbons: ~158, ~139, ~131, ~115, Methoxy Carbon: ~61
2-Methoxybenzoic Acid Aromatic protons (multiplet), Methoxy protons (singlet), Carboxylic acid proton (broad singlet)Signals for carboxylic, aromatic, and methoxy carbons.
3,5-Dibromobenzoic Acid Aromatic protons (multiplet), Carboxylic acid proton (broad singlet)Signals for carboxylic and aromatic carbons.
Infrared (IR) Spectroscopy
CompoundKey IR Absorptions (cm⁻¹)
This compound Predicted: O-H stretch (broad, carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (methoxy and carboxylic acid), C-Br stretch, Aromatic C-H and C=C stretches.
3,5-Dibromo-4-methoxybenzoic Acid O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches[4]
2-Methoxybenzoic Acid O-H stretch (broad), C=O stretch, C-O stretch, Aromatic C-H and C=C stretches
3,5-Dibromobenzoic Acid O-H stretch (broad), C=O stretch, C-O stretch, C-Br stretch, Aromatic C-H and C=C stretches
Mass Spectrometry (MS)
CompoundKey Mass Fragments (m/z)
This compound Predicted: [M+H]⁺: 308.87566, [M-H]⁻: 306.86110, with characteristic isotopic pattern for two bromine atoms.
3,5-Dibromo-4-methoxybenzoic Acid Molecular ion peak with a characteristic isotopic pattern due to two bromine atoms[4][5]
2-Methoxybenzoic Acid Molecular ion peak at m/z 152.
3,5-Dibromobenzoic Acid Molecular ion peak at m/z 278/280/282, showing the isotopic pattern for two bromine atoms.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the characterization of these benzoic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • ¹³C NMR: Acquire proton-decoupled ¹³C NMR spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin, transparent disk.

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound and to observe the characteristic isotopic pattern of bromine atoms.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a substituted benzoic acid derivative like this compound.

G Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting Material Starting Material Reaction Reaction Starting Material->Reaction Reagents, Solvent Crude Product Crude Product Reaction->Crude Product Work-up Work-up Purification Purification Work-up->Purification Pure Product Pure Product Purification->Pure Product Crude Product->Work-up NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Melting Point Melting Point Pure Product->Melting Point Structural Confirmation Structural Confirmation NMR->Structural Confirmation IR->Structural Confirmation MS->Structural Confirmation Melting Point->Structural Confirmation

Caption: A generalized workflow for the synthesis and subsequent characterization of a chemical compound.

References

A Comparative Guide to the Properties of 3,5-Dibromo-2-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comparative analysis of the physicochemical and biological properties of 3,5-Dibromo-2-methoxybenzoic acid. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its close structural isomer, 3,5-Dibromo-4-methoxybenzoic acid, and other relevant benzoic acid derivatives to provide a comprehensive overview for research and development purposes.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The structural differences among benzoic acid derivatives, such as the position and nature of substituents, significantly influence their physical and chemical properties. The following tables summarize the available experimental and predicted data for this compound and a selection of its analogs.

Table 1: Physicochemical Properties of this compound and a Comparison with Related Compounds

PropertyThis compound3,5-Dibromo-4-methoxybenzoic Acid2-Bromo-5-methoxybenzoic Acid3-Bromobenzoic Acid3,5-Dimethoxybenzoic Acid
CAS Number 13130-23-9[1][2]4073-35-2[3]22921-68-2[4]585-76-21132-21-4[5]
Molecular Formula C₈H₆Br₂O₃[2][6]C₈H₆Br₂O₃[3]C₈H₇BrO₃[4]C₇H₅BrO₂[7]C₉H₁₀O₄[5]
Molecular Weight 309.94 g/mol [2][6]309.94 g/mol [3]231.04 g/mol [4]201.02 g/mol [7]182.17 g/mol [5]
Melting Point (°C) Data not available226-229[5]157-159[4]155-158181-185
Solubility Data not availableSoluble in methanol, ethanol, and DMSO[5]. Poorly soluble in water.[3]Data not availableData not availableData not available
Predicted XlogP 2.8[6]2.8[8]Data not available2.9[7]2.2[5]

Table 2: Comparative Spectroscopic Data of Benzoic Acid Derivatives

Compound¹H NMR (ppm)¹³C NMR (ppm)Key IR Absorptions (cm⁻¹)
3,5-Dibromo-4-methoxybenzoic acid Aromatic protons and a singlet for the methoxy group protons are expected.[8]Signals for carboxylic carbon, aromatic carbons, and methoxy carbon are expected.[8]O-H (broad), C=O, C-O, C-Br, Aromatic C-H and C=C stretches are expected.[3]
2-Methoxybenzoic acid Predicted peaks in D₂O at various shifts.[9]Data not availableData not available
3-Methoxybenzoic acid Predicted peaks in D₂O at various shifts.[10]Data not availableData not available
3,5-Dimethoxybenzoic acid ¹H NMR spectrum available.[11]Data not availableData not available
2-Chlorobenzoic acid 8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m)[12]171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75[12]Data not available
3-Chlorobenzoic acid 13.34 (s), 7.79 (m), 7.70 (m), 7.55 (t)[12]166.54, 133.82, 133.37, 133.15, 131.30, 129.30, 128.37[12]Data not available

Biological Activity Profile

The presence of bromine atoms on the aromatic ring can significantly enhance the biological properties of benzoic acid derivatives.[13] Halogenated marine natural products have demonstrated potent antibacterial, antifungal, antitumor, and anti-inflammatory activities.[14][15][16] For instance, brominated phenols and related compounds have shown strong antibacterial and antifungal properties.[13] The dibromo substitution in this compound may therefore confer notable antimicrobial properties.

Furthermore, benzoic acid derivatives are recognized for their diverse biological activities, which are highly dependent on the nature and position of substituents on the aromatic ring.[13] These activities include antimicrobial, antioxidant, and anti-inflammatory effects.

Experimental Protocols

Detailed methodologies are crucial for the synthesis, purification, and analysis of this compound and its analogs. The following sections provide representative experimental protocols.

Synthesis of Dibromo-methoxybenzoic Acids

A common method for the synthesis of dibrominated methoxybenzoic acids is through the electrophilic bromination of the corresponding methoxybenzoic acid.

Representative Synthesis Protocol (adapted for this compound):

  • Dissolution: Dissolve 2-methoxybenzoic acid in a suitable solvent such as glacial acetic acid in a reaction flask equipped with a dropping funnel and a magnetic stirrer.

  • Bromination: From the dropping funnel, add a stoichiometric amount of bromine dissolved in a small amount of glacial acetic acid dropwise to the stirred solution at room temperature. The reaction is exothermic and the addition should be controlled.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at room temperature for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Completion and Quenching: To ensure completion, the reaction mixture may be gently heated to reflux for a short period. After cooling, the reaction mixture is poured into cold water. Excess bromine can be quenched by adding a 10% sodium thiosulfate solution.

  • Isolation: The precipitated solid product is collected by vacuum filtration and washed with cold water to remove impurities.[3]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[3]

Synthesis_Workflow Start Start: 2-Methoxybenzoic Acid Dissolution Dissolve in Glacial Acetic Acid Start->Dissolution Bromination Add Bromine in Glacial Acetic Acid Dissolution->Bromination Stirring Stir at Room Temperature Bromination->Stirring TLC Monitor by TLC Stirring->TLC Heating Heat to Reflux (optional) TLC->Heating If incomplete Quenching Pour into Water & Quench with Na₂S₂O₃ TLC->Quenching If complete Heating->Stirring Filtration Vacuum Filtration Quenching->Filtration Washing Wash with Cold Water Filtration->Washing Recrystallization Recrystallize from Ethanol/Water Washing->Recrystallization End Pure 3,5-Dibromo-2- methoxybenzoic Acid Recrystallization->End

A representative workflow for the synthesis of this compound.
Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the synthesized compound. Spectra should be recorded on a suitable NMR spectrometer using an appropriate deuterated solvent.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound and to monitor the progress of reactions. A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like phosphoric acid or acetic acid.[17]

Titration for Quantification: The benzoic acid content can be determined by titration with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator like phenolphthalein.[18]

  • Dissolve a precisely weighed amount of the benzoic acid derivative in a suitable solvent (e.g., ethanol).

  • Add a few drops of phenolphthalein indicator.

  • Titrate with a standardized solution of 0.1 N NaOH until a persistent pink color is observed.[18]

  • The amount of benzoic acid is calculated based on the volume of NaOH solution used.

Potential Signaling Pathway Involvement

Given the known biological activities of structurally related compounds, it is plausible that this compound could modulate key cellular signaling pathways. For instance, some benzoic acid derivatives have been shown to exhibit anticancer properties by targeting pathways involved in cell proliferation and survival. The diagram below illustrates a hypothetical mechanism of action for a generic brominated benzoic acid derivative as an anticancer agent.

Signaling_Pathway cluster_cell Cancer Cell GF Growth Factor Receptor Growth Factor Receptor GF->Receptor Kinase Protein Kinase Cascade (e.g., MAPK/ERK) Receptor->Kinase TF Transcription Factors (e.g., AP-1, NF-κB) Kinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound 3,5-Dibromo-2- methoxybenzoic Acid (Hypothetical) Compound->Kinase Inhibition

A hypothetical signaling pathway illustrating the potential anticancer mechanism of a brominated benzoic acid.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. 3,5-Dibromo-2-methoxybenzoic acid, as a halogenated aromatic compound, requires specific handling and disposal procedures. Adherence to these guidelines is crucial to mitigate risks and comply with regulatory standards.

This document provides a step-by-step operational plan for the safe disposal of this compound, from initial handling to final disposition.

I. Immediate Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to be familiar with the hazards of this compound and to use the appropriate Personal Protective Equipment (PPE). All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1]

Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects against splashes and airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and absorption.[1]
Body Protection Laboratory coat.Protects against contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be required if dust is generated and ventilation is inadequate.[1]Prevents inhalation of dust or aerosols.[1]

First-Aid Measures:

Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][3]
Skin Contact Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[1][2]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][4]

II. Waste Segregation and Containment Protocol

Proper segregation of chemical waste is critical. This compound must be treated as halogenated organic waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated waste streams, as this can complicate and increase the cost of disposal.[1]

Experimental Protocol for Waste Segregation:

  • Solid Waste:

    • Collect pure this compound, contaminated weighing papers, and any contaminated consumables (e.g., gloves, wipes) in a dedicated, clearly labeled hazardous waste container.[1]

    • The container should be durable, sealable, and made of a compatible material.

    • Label the container clearly as: "Hazardous Waste: Halogenated Organic Solids " and include the full chemical name.[1]

  • Liquid Waste (Solutions):

    • Collect solutions containing this compound in a separate, leak-proof container compatible with the solvent used.[1]

    • Never mix halogenated organic waste with non-halogenated organic waste.[1]

    • Label the container clearly as: "Hazardous Waste: Halogenated Organic Liquids " and list all chemical components, including solvents, by percentage.

III. Spill Management Procedures

In the event of a spill, follow these steps to ensure safety and proper cleanup.

  • Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, evacuate non-essential personnel.[5][6]

  • Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section I.[1]

  • Containment (Solid Spills): Carefully sweep up the material to avoid creating dust.[2][7] Place the swept material and any contaminated cleaning tools into a suitable, labeled container for disposal.[1][2]

  • Decontamination: Clean the spill area with a damp cloth or paper towels. All cleaning materials must also be disposed of as halogenated hazardous waste.[1]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department immediately.[1]

IV. Recommended Final Disposal Method

The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.[1][5]

  • Primary Method: Incineration High-temperature incineration is the preferred and most effective method for the complete destruction of halogenated organic compounds.[1][8] These specialized facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.[1]

Always consult your institution's EHS department or a licensed waste disposal company to ensure full compliance with local, regional, and national regulations.[2][4]

V. Physicochemical Data for Safe Handling

Understanding the properties of this compound is essential for its safe handling and disposal.

PropertyValue
Molecular Formula C₈H₆Br₂O₃[9][10]
Molecular Weight 309.94 g/mol [9][10]
Appearance White to off-white solid[11]
Solubility Soluble in methanol, ethanol, and DMSO.[11]
Incompatible Materials Strong oxidizing agents.[2][4]

VI. Chemical Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Identify Waste: 3,5-Dibromo-2-methoxybenzoic acid is_solid Solid or Liquid Waste? start->is_solid solid_waste Collect in 'Halogenated Organic Solids' Container is_solid->solid_waste Solid liquid_waste Collect in 'Halogenated Organic Liquids' Container is_solid->liquid_waste Liquid label_container Label Container with Contents and Hazard solid_waste->label_container liquid_waste->label_container store_waste Store in Designated Hazardous Waste Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Vendor store_waste->contact_ehs end Final Disposal: High-Temperature Incineration contact_ehs->end

Caption: Disposal workflow for this compound.

VII. Environmental Considerations

Aromatic brominated compounds can be persistent, bioaccumulative, and toxic (PBT) if released into the environment.[12] The lifecycle of products containing these chemicals, from manufacturing to disposal, presents pollution risks.[12] Strict adherence to the disposal protocols outlined above is not only a matter of regulatory compliance but also a critical responsibility for protecting ecosystems. Do not empty into drains or release into the environment.[2][7]

References

Essential Safety and Operational Guidance for 3,5-Dibromo-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety, handling, and disposal protocols for 3,5-Dibromo-2-methoxybenzoic acid, tailored for research and development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and proper environmental stewardship.

Personal Protective Equipment (PPE)

When handling this compound, a thorough risk assessment should be conducted. The following table summarizes the required personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[2][3][4]
Body Protection Laboratory coat.Protects personal clothing from contamination.[4]
Respiratory Protection NIOSH-approved respirator.Required if dusts are generated and ventilation is inadequate to prevent respiratory irritation.[2][4]

Operational Plan: Step-by-Step Handling Procedure

All operations involving this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[1][5] All necessary PPE should be inspected and worn correctly.

  • Handling : Minimize the creation of dust when weighing or transferring the solid material.[1] Use appropriate tools (e.g., spatulas) to handle the compound. Avoid all direct contact with skin and eyes.[1]

  • Spill Management : In the event of a spill, do not create dust. Carefully sweep up the solid material and place it into a designated, labeled container for hazardous waste.[1] Clean the spill area with a damp cloth, and dispose of the cleaning materials as hazardous waste.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2] Decontaminate all work surfaces and equipment. Remove and properly store or dispose of PPE.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Categorization : This compound must be treated as halogenated organic waste.[4]

  • Solid Waste : Collect solid this compound waste and any contaminated materials (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container designated for "Halogenated Organic Solids."

  • Liquid Waste : Any solutions containing this compound should be collected in a separate, leak-proof container labeled "Halogenated Organic Liquid Waste."

  • Prohibition : Do not dispose of this chemical down the drain or mix it with non-halogenated waste streams.[1][4]

  • Final Disposal : All waste containing this compound must be disposed of through an approved hazardous waste disposal plant, with incineration being the primary recommended method.[2][4]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh Proceed to handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Workspace handle_exp->cleanup_decon Experiment complete disp_solid Collect Solid Halogenated Waste handle_exp->disp_solid disp_liquid Collect Liquid Halogenated Waste handle_exp->disp_liquid cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_dispose Dispose via Approved Facility cleanup_wash->disp_dispose Final step disp_solid->disp_dispose disp_liquid->disp_dispose

Caption: Workflow for handling and disposing of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.